molecular formula C21H30O3 B1198595 11-Hydroxyprogesterone CAS No. 312-90-3

11-Hydroxyprogesterone

Número de catálogo: B1198595
Número CAS: 312-90-3
Peso molecular: 330.5 g/mol
Clave InChI: BFZHCUBIASXHPK-AYHYENMDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11-Hydroxyprogesterone is an endogenous steroid and a key metabolite of progesterone that serves as a potent, competitive inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms 1 and 2 . By inhibiting this enzyme, which is responsible for inactivating glucocorticoids, this compound confers marked mineralocorticoid activity upon corticosterone and has been shown to possess hypertensinogenic activity in animal models, making it a valuable compound for researching blood pressure regulation and related hypertensive states . This steroid is also recognized for its weak antiandrogenic activity while being devoid of androgenic, estrogenic, and progestogenic activity, which supported its early investigation for the treatment of androgen-dependent skin conditions . Furthermore, this compound and its C11-oxy metabolites have gained significant research interest in the context of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency . In this disorder, this compound can be metabolized in vitro via the "backdoor pathway" by enzymes including 5α-reductase and 3α-hydroxysteroid dehydrogenase, ultimately leading to the production of potent androgens like 11-ketodihydrotestosterone, thereby contributing to the understanding of the hyperandrogenic pathology observed in CAH .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

312-90-3

Fórmula molecular

C21H30O3

Peso molecular

330.5 g/mol

Nombre IUPAC

(8S,9S,10R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18?,19+,20-,21+/m0/s1

Clave InChI

BFZHCUBIASXHPK-AYHYENMDSA-N

SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C

SMILES isomérico

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C

SMILES canónico

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C

Sinónimos

11 alpha-hydroxyprogesterone
11 beta-hydroxy-4-pregnen-3,20-dione
11-hydroxyprogesterone
11-hydroxyprogesterone, (11alpha)-(+-)-isomer
11-hydroxyprogesterone, (11alpha)-isomer
11-hydroxyprogesterone, (11alpha,17alpha)-(+-)-isomer
11-hydroxyprogesterone, (11beta)-isomer
11-hydroxyprogesterone, (9beta,10alpha,11alpha)-isomer
11beta-hydroxyprogesterone
11OHP compound
Duralutin
Gesterol
Hy-Gestrone
Hylutin
Hyprogest
Pergestron
pregn-4-ene-11 beta-ol-3,20-dione
Pro-Depo
Prodrox

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of 11β-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone and a derivative of progesterone (B1679170). It functions as a potent mineralocorticoid and plays a significant role in steroid biosynthesis pathways. Historically, its discovery and isolation were pivotal in understanding adrenal steroidogenesis, stemming from pioneering work in the mid-20th century involving the perfusion of adrenal glands and the incubation of adrenal tissues with steroid precursors. This guide provides a comprehensive overview of the historical context, biosynthetic pathways, and detailed experimental methodologies for the isolation and characterization of 11β-OHP. Quantitative data are summarized, and key biological and experimental pathways are visualized to offer a thorough resource for professionals in steroid research and drug development.

Historical Discovery and Context

The discovery of 11β-hydroxyprogesterone is rooted in the broader exploration of adrenal cortex endocrinology that took place from the 1930s to the 1950s.[1][2][3][4] During this era, researchers worked intensively to isolate and identify the numerous steroids produced by the adrenal glands.[1][2][3][4]

Key advancements were made through adrenal perfusion techniques, where isolated adrenal glands were kept viable and supplied with potential precursor molecules.[5][6] In 1953, Hechter, Pincus, and their colleagues published seminal work on the chemical transformation of steroids by adrenal perfusion, laying the groundwork for identifying metabolic products.[6] Shortly after, in 1954, Brownie and Grant detailed the in vitro enzymatic 11β-hydroxylation of progesterone using mitochondria from ox adrenal cortices, directly demonstrating the bioconversion that produces 11β-OHP.[7][8] These foundational studies established that progesterone could be directly hydroxylated at the C-11 position, identifying 11β-hydroxyprogesterone as an important intermediate in the adrenal steroidogenic cascade.

Biosynthesis and Biological Significance

11β-Hydroxyprogesterone is synthesized from progesterone through the action of two key mitochondrial cytochrome P450 enzymes: steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2) .[9][10][11] Both enzymes are primarily located in the adrenal cortex.[10][11]

  • CYP11B1: Primarily found in the zona fasciculata of the adrenal gland, this enzyme is responsible for the final step in cortisol synthesis (converting 11-deoxycortisol to cortisol). It also efficiently catalyzes the 11β-hydroxylation of progesterone to form 11β-hydroxyprogesterone.[9][11]

  • CYP11B2: Located in the zona glomerulosa, its main function is to synthesize aldosterone. It also possesses 11β-hydroxylase activity and can convert progesterone to 11β-OHP.[9][10]

Under normal physiological conditions, the pathway favoring the conversion of progesterone to 11-deoxycorticosterone via 21-hydroxylase is dominant. However, in conditions such as 21-hydroxylase deficiency , a common form of congenital adrenal hyperplasia (CAH), progesterone accumulates and is shunted towards the 11β-hydroxylation pathway, leading to significantly elevated levels of 11β-OHP.[9][12]

Biologically, 11β-OHP is a potent mineralocorticoid. It has also been identified, along with its epimer 11α-hydroxyprogesterone, as a powerful competitive inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms 1 and 2.[9]

Steroidogenesis Signaling Pathway

The following diagram illustrates the position of 11β-Hydroxyprogesterone within the adrenal steroid biosynthesis pathway.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3b-HSD 17a-OH-Pregnenolone 17a-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 11b-Hydroxyprogesterone 11b-Hydroxyprogesterone Progesterone->11b-Hydroxyprogesterone CYP11B1/B2 17a-OH-Pregnenolone->17a-OH-Progesterone 3b-HSD 11-Deoxycortisol 11-Deoxycortisol 17a-OH-Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/B2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2

Figure 1: Adrenal steroidogenesis pathway highlighting the formation of 11β-Hydroxyprogesterone.

Experimental Protocols for Isolation and Synthesis

The isolation of 11β-hydroxyprogesterone has historically relied on two primary methodologies: perfusion of whole adrenal glands and incubation of adrenal tissue homogenates or mitochondria.

Protocol 1: Isolation via Adrenal Gland Perfusion (Historical Method)

This protocol is based on the methodologies developed by Hechter, Pincus, and colleagues for studying steroid transformations.[6]

Objective: To isolate and identify steroid metabolites produced by a viable adrenal gland when supplied with a precursor.

Materials:

  • Bovine or other mammalian adrenal glands, obtained fresh from an abattoir.

  • Perfusion apparatus (pump, oxygenator, temperature-controlled chamber).

  • Krebs-Ringer bicarbonate buffer, supplemented with glucose and bovine serum albumin.

  • Progesterone (substrate), dissolved in a suitable solvent (e.g., ethanol).

  • Organic solvents for extraction (e.g., ethyl acetate, chloroform).

  • Chromatography equipment (e.g., paper chromatography, silica (B1680970) gel columns).

Methodology:

  • Gland Preparation: Immediately after excision, cannulate the adrenal vein. Trim excess fat and connective tissue.

  • Apparatus Setup: Place the gland in the temperature-controlled chamber (37°C). Connect the cannula to the perfusion apparatus.

  • Perfusion: Begin perfusion with the oxygenated (95% O2, 5% CO2) Krebs-Ringer buffer to wash out remaining blood.

  • Substrate Introduction: Once the perfusate is clear, introduce progesterone into the buffer reservoir at a determined concentration.

  • Collection: Collect the venous effluent from the gland over several hours.

  • Extraction: Pool the perfusate and perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Wash the organic phase with a dilute base and then with water to remove acidic impurities.

  • Purification: Evaporate the organic solvent. The crude extract is then subjected to chromatographic separation. Historically, paper chromatography (e.g., using a Bush system) was employed to separate the different steroid products.[8] Modern methods would use column chromatography followed by HPLC.

  • Identification: The isolated fraction corresponding to 11β-hydroxyprogesterone is identified by comparing its chromatographic mobility and spectroscopic properties (e.g., UV absorbance, infrared spectroscopy) with an authentic standard.

Protocol 2: Enzymatic Synthesis using Adrenal Mitochondria

This protocol is adapted from the work of Brownie and Grant on the in vitro hydroxylation of progesterone.[7][8]

Objective: To synthesize 11β-hydroxyprogesterone by incubating progesterone with isolated adrenal mitochondria, which are rich in CYP11B1.

Materials:

  • Fresh bovine adrenal glands.

  • Sucrose (B13894) solution (0.25 M).

  • Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing co-factors like NADPH, magnesium chloride, and a Krebs cycle intermediate (e.g., fumarate (B1241708) or malate).

  • Progesterone substrate.

  • Centrifuge and homogenizer.

  • Organic solvents and chromatography supplies as in Protocol 1.

Methodology:

  • Mitochondrial Isolation: Mince the adrenal cortex tissue and homogenize in ice-cold 0.25 M sucrose. Centrifuge the homogenate at low speed (e.g., 600 x g) to pellet nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed (e.g., 8000 x g) to pellet the mitochondria. Wash the mitochondrial pellet with sucrose solution.

  • Incubation: Resuspend the mitochondrial pellet in the incubation buffer. Add the progesterone substrate.

  • Reaction: Incubate the mixture at 37°C with shaking for a specified period (e.g., 1-2 hours).

  • Termination and Extraction: Stop the reaction by adding a large volume of an organic solvent (e.g., ethyl acetate). Extract the steroids into the organic phase.

  • Purification and Identification: Process the organic extract as described in Protocol 1 (steps 7 and 8) to isolate and identify the 11β-hydroxyprogesterone product.

Experimental Workflow Diagram

The following diagram outlines the general workflow for isolating 11β-Hydroxyprogesterone from adrenal tissue.

G cluster_prep Tissue Preparation cluster_reaction Biotransformation cluster_purification Isolation & Analysis AdrenalGland Fresh Adrenal Gland Perfusion Whole Gland Perfusion AdrenalGland->Perfusion Homogenization Tissue Homogenization & Mitochondrial Isolation AdrenalGland->Homogenization Incubation Incubation with Progesterone Substrate Perfusion->Incubation Homogenization->Incubation Extraction Organic Solvent Extraction Incubation->Extraction Chromatography Chromatographic Separation (HPLC) Extraction->Chromatography Analysis Spectroscopic Identification (MS, IR) Chromatography->Analysis FinalProduct 11b-Hydroxyprogesterone Analysis->FinalProduct Pure 11b-OHP

Figure 2: General experimental workflow for the isolation of 11β-Hydroxyprogesterone.

Data Presentation

The following tables summarize key quantitative data for 11β-Hydroxyprogesterone.

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Formula C₂₁H₃₀O₃[9][13]
Molar Mass 330.47 g/mol [13][14]
CAS Number 600-57-7[9]
Appearance Crystalline solidN/A
Melting Point Not Available[15]
Optical Rotation Not Available[15]
Solubility Soluble in DMSO, Propylene Glycol[14]
Table 2: Biological Concentrations
ConditionSample TypeConcentration RangeSource
Healthy Control Group SerumBelow detection limit (<0.012 ng/mL)[9]
21-Hydroxylase Deficiency Serum0.012 - 3.37 ng/mL[9]
Prostate Cancer Tissue Tissue~32 ng/g[16]

Conclusion

The discovery and isolation of 11β-hydroxyprogesterone were critical milestones in endocrinology, elucidating a key step in the adrenal synthesis of steroid hormones. The early, elegant experiments involving adrenal perfusion and tissue incubation paved the way for a detailed understanding of the roles of enzymes like CYP11B1 and CYP11B2. Today, 11β-OHP is recognized not only as a product of these enzymes but also as a clinically relevant biomarker for conditions like congenital adrenal hyperplasia and a molecule with potent biological activity. The protocols and data presented in this guide offer a foundational resource for researchers continuing to explore the complex world of steroid biochemistry and its implications for drug development and clinical science.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of 11-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of 11-hydroxyprogesterone, a pivotal steroid intermediate in the pharmaceutical industry. This document details both microbial and chemical synthesis routes, extensive characterization methodologies, and its role in significant biological pathways.

Synthesis of this compound

The introduction of a hydroxyl group at the C-11 position of the steroid nucleus is a critical transformation, leading to the production of corticosteroids. This compound exists as two primary stereoisomers, 11α-hydroxyprogesterone and 11β-hydroxyprogesterone, with the former being a key intermediate in the synthesis of corticosteroids like hydrocortisone (B1673445) and cortisone.

Microbial Synthesis of 11α-Hydroxyprogesterone

Microbial hydroxylation is the most efficient and widely used method for the large-scale production of 11α-hydroxyprogesterone. This biotransformation utilizes the enzymatic machinery of various microorganisms to selectively introduce a hydroxyl group at the 11α position of progesterone (B1679170).

  • Rhizopus nigricans : Historically significant, the discovery of its ability to perform 11α-hydroxylation was a landmark in steroid manufacturing.[1]

  • Aspergillus ochraceus : Another commonly employed fungus known for its high hydroxylation efficiency.

The enzymatic reaction is catalyzed by a specific cytochrome P-450-dependent monooxygenase system, known as 11α-hydroxylase.

G Progesterone Progesterone MicrobialCulture Microbial Culture (e.g., Rhizopus nigricans) Progesterone->MicrobialCulture Substrate Enzyme 11α-Hydroxylase (Cytochrome P-450 System) MicrobialCulture->Enzyme Provides Hydroxyprogesterone 11α-Hydroxyprogesterone Enzyme->Hydroxyprogesterone Catalyzes Hydroxylation

Microbial Synthesis of 11α-Hydroxyprogesterone.

This protocol outlines a general procedure for the 11α-hydroxylation of progesterone.

  • Culture Preparation:

    • Prepare a suitable culture medium for Rhizopus nigricans. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

    • Inoculate the sterilized medium with a spore suspension or mycelial culture of Rhizopus nigricans.

    • Incubate the culture under aerobic conditions (e.g., in a shaker incubator) at a controlled temperature (typically 25-30°C) for a period of 24-48 hours to allow for sufficient biomass growth.

  • Biotransformation:

    • Prepare a solution of progesterone in a water-miscible organic solvent (e.g., ethanol, acetone) to ensure its dispersion in the aqueous culture medium.

    • Add the progesterone solution to the microbial culture. The final concentration of progesterone is typically in the range of 0.5-2.0 g/L.

    • Continue the incubation under the same conditions for an additional 24-72 hours. The progress of the hydroxylation can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Extraction and Purification:

    • After the biotransformation is complete, separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the 11α-hydroxyprogesterone from the culture broth using a suitable organic solvent (e.g., ethyl acetate, chloroform).

    • The mycelium can also be extracted separately to recover any product retained within the cells.

    • Combine the organic extracts, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the extract under reduced pressure to obtain the crude product.

    • Purify the crude 11α-hydroxyprogesterone by recrystallization from a suitable solvent system (e.g., acetone-hexane) or by column chromatography on silica (B1680970) gel.

Quantitative Data for Microbial Synthesis

ParameterValueReference
Starting MaterialProgesterone[1]
MicroorganismRhizopus nigricans[1]
Product11α-Hydroxyprogesterone[1]
Typical YieldHigh (industrially viable)[2]
Chemical Synthesis of this compound

While microbial routes are dominant for 11α-hydroxyprogesterone, chemical synthesis provides access to both the 11α and 11β isomers. The total synthesis of (±)-11α-hydroxyprogesterone has been achieved through a multi-step process involving the cyclization of a polyunsaturated epoxide. Chemical synthesis of 11β-hydroxyprogesterone is also well-documented.

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, standard parameters are typically used.

    • For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

¹H and ¹³C NMR Data for 11α-Hydroxyprogesterone in CDCl₃ [3]

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
12.62 (dt), 1.98 (td)35.8
22.41 (m), 2.31 (m)34.0
3-199.5
45.71 (s)123.9
5-171.6
62.37 (m), 2.27 (m)32.8
71.81 (m), 1.02 (m)32.0
81.56 (m)35.4
91.05 (m)55.9
10-38.7
114.02 (br. s)68.9
121.50 (m), 1.75 (m)49.3
13-44.1
141.25 (m)56.4
151.45 (m), 2.05 (m)24.5
161.70 (m), 2.20 (m)23.2
172.55 (t)63.5
180.65 (s)13.5
191.18 (s)18.9
20-209.4
212.12 (s)31.4
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent, typically methanol (B129727) or acetonitrile.

    • For analysis from biological matrices, a liquid-liquid or solid-phase extraction is performed to isolate the steroids.[4][5]

  • Instrumentation and Analysis:

    • Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[4]

    • Chromatographic separation is typically achieved on a C18 reversed-phase column.

    • The mass spectrometer is operated in a positive ion mode, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[4][5]

    • For structural confirmation, fragmentation of the parent ion is performed (MS/MS) to generate a characteristic fragmentation pattern.

Mass Spectrometry Data

TechniqueIonizationKey Fragments (m/z)Reference
GC-MS (of 11β-OHP)EI330 (M+), 312, 297, 271, 255, 227[6]
LC-MS/MSAPCI/ESIPrecursor ion: [M+H]⁺ = 331.2[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation:

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H stretchHydroxyl
~2940, 2870C-H stretchAliphatic
~1705C=O stretchC20-ketone
~1660C=O stretchα,β-unsaturated C3-ketone
~1615C=C stretchAlkene
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

  • Purification: The compound must be of high purity (>99%).

  • Solvent Selection: Determine the solubility of this compound in a range of solvents to find a suitable solvent or solvent system for crystallization.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a dust-free environment.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully mounted for X-ray diffraction analysis.

Biological Signaling Pathways

This compound isomers are not just synthetic intermediates; they also participate in important biological pathways.

The "Backdoor" Pathway of Androgen Synthesis

11β-Hydroxyprogesterone is a key intermediate in the "backdoor" pathway of androgen synthesis. This pathway becomes significant in certain pathological conditions like congenital adrenal hyperplasia, where the conventional androgen synthesis pathway is impaired. In this pathway, potent androgens like dihydrotestosterone (B1667394) (DHT) are synthesized from progesterone and 17α-hydroxyprogesterone, bypassing testosterone (B1683101) as an intermediate.[7][8]

G cluster_0 Canonical Pathway cluster_1 11-Oxy Backdoor Pathway Progesterone Progesterone OH_Progesterone 17α-Hydroxyprogesterone Progesterone->OH_Progesterone CYP17A1 Hydroxyprogesterone_11b 11β-Hydroxyprogesterone Progesterone->Hydroxyprogesterone_11b CYP11B1/B2 Androstenedione Androstenedione OH_Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT Dihydrotestosterone (DHT) Testosterone->DHT SRD5A2 Ketoprogesterone_11 11-Ketoprogesterone Hydroxyprogesterone_11b->Ketoprogesterone_11 11β-HSD2 Alfaxalone 5α-Pregnan-3α-ol-11,20-dione (Alfaxalone) Ketoprogesterone_11->Alfaxalone SRD5A, AKR1C2 Ketoandrosterone_11 11-Ketoandrosterone Alfaxalone->Ketoandrosterone_11 CYP17A1 KDHT_11 11-Ketodihydrotestosterone Ketoandrosterone_11->KDHT_11 Multiple Steps

The "Backdoor" Pathway of Androgen Synthesis.
Mineralocorticoid Activity

11β-Hydroxyprogesterone can act as a potent mineralocorticoid. It binds to and activates the mineralocorticoid receptor, which can lead to effects on sodium and potassium balance and blood pressure regulation. Both 11α- and 11β-hydroxyprogesterone are also known to be potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is responsible for the conversion of active cortisol to inactive cortisone.[9] This inhibition can lead to an overstimulation of the mineralocorticoid receptor by cortisol, a condition known as apparent mineralocorticoid excess.

References

The Enzymatic Conversion of Progesterone to 11α-Hydroxyprogesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of progesterone (B1679170) to 11α-hydroxyprogesterone, a critical biotransformation in the pharmaceutical industry for the synthesis of corticosteroids. The document details the microbial enzymes responsible for this reaction, quantitative data on their efficiency, and detailed experimental protocols. Furthermore, it illustrates key pathways and workflows using diagrammatic representations.

Introduction

The introduction of a hydroxyl group at the 11α position of the steroid nucleus is a pivotal step in the production of various therapeutic corticosteroids, such as cortisone (B1669442) and hydrocortisone. While chemical synthesis of this modification is challenging, microbial biotransformation offers a highly specific and efficient alternative. Several filamentous fungi have been identified as potent catalysts for this reaction, primarily through the action of cytochrome P450 monooxygenases. This guide explores the technical aspects of this enzymatic conversion, providing researchers and drug development professionals with a detailed understanding of the process.

The historical significance of this biotransformation dates back to 1952, when Murray and Peterson patented the 11α-hydroxylation of progesterone by Rhizopus species, a discovery that revolutionized the production of steroid drugs.[1] Fungi, with their diverse enzymatic machinery, are particularly well-suited for steroid transformations.[1]

Enzymology of Progesterone 11α-Hydroxylation

The enzymatic conversion of progesterone to 11α-hydroxyprogesterone is primarily carried out by cytochrome P450 (P450) monooxygenases. These enzymes are hemeproteins that catalyze the insertion of one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water.

Microbial Cytochrome P450s

Several fungal species are known to efficiently perform 11α-hydroxylation of progesterone. Notable examples include:

  • Aspergillus species: Aspergillus ochraceus, Aspergillus niger, and Aspergillus brasiliensis are well-documented for their ability to hydroxylate progesterone at the 11α position.[1][2][3] Studies with Aspergillus ochraceus have shown that the 11α-hydroxylase system is a membrane-bound cytochrome P-450 system located in the microsomal fraction, requiring NADPH and O₂ for its activity.[4]

  • Rhizopus species: Rhizopus nigricans and Rhizopus oryzae are historically significant and industrially relevant microorganisms for this biotransformation.[5][6][7][8] The discovery of their hydroxylating capability was a landmark in steroid manufacturing.[5]

  • Mucor racemosus: This fungus has also demonstrated the ability to convert progesterone to 11α-hydroxyprogesterone as the main product.[9]

The enzyme CYP106A2 is known to have 15β-hydroxylase activity but also exhibits minor 11α-hydroxylase activity on progesterone.[10][11] Through protein engineering, the regioselectivity of this enzyme has been shifted towards 11α-hydroxylation, demonstrating the potential for creating tailored biocatalysts.[10][11]

Reaction Mechanism

The hydroxylation reaction catalyzed by cytochrome P450 enzymes involves a complex catalytic cycle. In the context of progesterone 11α-hydroxylation by fungal P450s, the general mechanism involves the binding of progesterone to the enzyme's active site, followed by the transfer of electrons from a reductase partner (like NADPH-cytochrome P450 reductase). This activates molecular oxygen, leading to the insertion of a hydroxyl group at the 11α position of the progesterone molecule.

Quantitative Data

The efficiency of the enzymatic conversion of progesterone to 11α-hydroxyprogesterone varies depending on the microorganism, enzyme variant, and reaction conditions. The following tables summarize key quantitative data from various studies.

Microorganism/EnzymeConversion Yield (%)Reference
Aspergillus ochraceus (microsomes)85-90%[4]
Aspergillus niger65.7%[3]
Rhizopus species80%[3]
CYP106A2 (Wild Type)27.7% (of total product)[10][11]
CYP106A2 (Mutant T89N/A395I)80.9% (of total product)[10][11]
Mucor racemosus>96% (total bioconversion)[9]
Enzyme SystemSubstrateApparent Km (mM)Reference
Aspergillus ochraceus 11α-hydroxylaseProgesterone0.625[4]
Aspergillus ochraceus 11α-hydroxylaseNADPH0.052[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of progesterone to 11α-hydroxyprogesterone.

Microbial Culture and Biotransformation

This protocol is a generalized procedure based on methodologies described for Aspergillus and Rhizopus species.

Objective: To perform the biotransformation of progesterone to 11α-hydroxyprogesterone using whole fungal cells.

Materials:

  • Fungal strain (e.g., Aspergillus ochraceus, Rhizopus nigricans)

  • Appropriate growth medium (e.g., Potato Dextrose Agar (B569324) for slants, liquid medium with glucose, peptone, and yeast extract)

  • Progesterone

  • Solvent for progesterone (e.g., propylene (B89431) glycol, ethanol)

  • Shaker incubator

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate, chloroform)

  • Analytical instruments (TLC, HPLC)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strain on agar slants until sporulation.

    • Prepare a spore suspension or use a vegetative inoculum by transferring a small piece of the mycelial mat to a flask containing the liquid growth medium.

    • Incubate the inoculum culture in a shaker incubator at the optimal temperature and agitation speed for the specific strain (typically 25-30°C, 150-200 rpm) for 24-72 hours.

  • Biotransformation:

    • Inoculate the main transformation medium with the prepared inoculum.

    • Incubate under the same conditions as the inoculum preparation until sufficient biomass is achieved.

    • Prepare a stock solution of progesterone in a suitable solvent.

    • Add the progesterone solution to the fungal culture to the desired final concentration (e.g., 0.2 g/L).

    • Continue the incubation for the desired transformation period (e.g., 6 to 60 hours), taking samples at regular intervals to monitor the progress of the reaction.

  • Extraction and Analysis:

    • Separate the mycelia from the culture broth by centrifugation or filtration.

    • Extract the culture broth and the mycelia separately with an organic solvent.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent for analysis.

    • Analyze the products by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify progesterone and 11α-hydroxyprogesterone.

Preparation of Cell-Free Extract and Microsomal Fraction

This protocol is based on the methodology described for Aspergillus ochraceus.[4]

Objective: To isolate the microsomal fraction containing the 11α-hydroxylase activity.

Materials:

  • Fungal mycelia from an induced culture

  • Grinding medium (e.g., phosphate (B84403) buffer, pH 8.3, containing 10 mM EDTA, 10% glycerol, 5 mM dithiothreitol)

  • Mortar and pestle or homogenizer

  • Ultracentrifuge

  • Bradford reagent for protein quantification

Procedure:

  • Harvesting Mycelia: Harvest the fungal mycelia from the culture by filtration and wash with buffer.

  • Cell Lysis: Resuspend the mycelia in the cold grinding medium and grind thoroughly using a pre-chilled mortar and pestle or a homogenizer to break the cell walls.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris and nuclei.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.

  • Microsome Preparation: Discard the supernatant (cytosolic fraction) and resuspend the microsomal pellet in a suitable buffer.

  • Protein Quantification: Determine the protein concentration of the microsomal fraction using the Bradford assay.

Enzyme Assay for 11α-Hydroxylase Activity

This protocol is based on the assay described for the microsomal fraction of Aspergillus ochraceus.[4]

Objective: To measure the in vitro activity of the 11α-hydroxylase.

Materials:

  • Microsomal fraction

  • Assay buffer (e.g., Tris-HCl, pH 7.7)

  • Progesterone solution

  • NADPH solution

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical instruments (HPLC)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the assay buffer, a specific amount of the microsomal protein (e.g., 2.0 mg), and the progesterone solution to the desired final concentration.

    • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.

  • Initiation of Reaction: Start the reaction by adding NADPH to the mixture.

  • Incubation: Incubate the reaction for a specific period (e.g., 30 minutes) with shaking.

  • Termination of Reaction: Stop the reaction by adding an organic solvent to extract the steroids.

  • Extraction and Analysis:

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the organic phase and evaporate the solvent.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

    • Quantify the amount of 11α-hydroxyprogesterone formed to determine the enzyme activity.

Visualizations

Signaling Pathway

Steroid hormones, including progesterone, exert their effects through signaling pathways that can be broadly categorized as genomic and non-genomic.[12][13][14] The genomic pathway involves the binding of the steroid to an intracellular receptor, which then acts as a transcription factor to regulate gene expression.[13][14] Non-genomic pathways are more rapid and involve the activation of signaling cascades at the cell membrane.[12][14]

Steroid_Hormone_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone Receptor Intracellular Receptor Progesterone->Receptor Diffusion Complex Progesterone-Receptor Complex Progesterone->Complex G_Protein G-Protein Coupled Receptor Progesterone->G_Protein Non-genomic Membrane HSP Heat Shock Protein Receptor->HSP Dissociation Receptor->Complex DNA DNA (Hormone Response Element) Complex->DNA Translocation Kinase_Cascade Kinase Cascade (e.g., MAPK) G_Protein->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response mRNA mRNA DNA->mRNA Transcription Protein New Protein (e.g., Hydroxylase) mRNA->Protein Translation Protein->Cellular_Response Cellular Response

Caption: Generalized steroid hormone signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the microbial biotransformation of progesterone.

Biotransformation_Workflow cluster_upstream Upstream Processing cluster_bioreaction Biotransformation cluster_downstream Downstream Processing cluster_analysis Analysis Strain Fungal Strain (e.g., A. ochraceus) Inoculum Inoculum Preparation Strain->Inoculum Fermentation Fermentation/ Culture Growth Inoculum->Fermentation Bioreactor Bioreactor Fermentation->Bioreactor Progesterone Progesterone (Substrate) Progesterone->Bioreactor Extraction Extraction Bioreactor->Extraction TLC TLC Bioreactor->TLC In-process Control Purification Purification (e.g., Chromatography) Extraction->Purification HPLC HPLC Extraction->HPLC Product 11α-Hydroxyprogesterone Purification->Product Purification->HPLC

Caption: Experimental workflow for microbial progesterone conversion.

Conclusion

The enzymatic conversion of progesterone to 11α-hydroxyprogesterone remains a cornerstone of steroid pharmaceutical manufacturing. The use of microbial systems, particularly filamentous fungi, offers a highly regio- and stereoselective method for this crucial hydroxylation step. This guide has provided a technical overview of the enzymes involved, quantitative data on their performance, and detailed experimental protocols to aid researchers in this field. Further research, particularly in the area of protein engineering of the responsible cytochrome P450s, holds the promise of developing even more efficient and selective biocatalysts for the production of valuable steroid intermediates.

References

The Dual Faces of a Steroid Intermediate: An In-depth Technical Guide to the Biological Functions of 11-Hydroxyprogesterone in Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – This whitepaper provides a comprehensive technical overview of the biological functions of 11-hydroxyprogesterone in steroidogenesis, with a particular focus on its distinct epimers, 11α-hydroxyprogesterone and 11β-hydroxyprogesterone. This document is intended for researchers, scientists, and drug development professionals working in endocrinology, oncology, and related fields.

Introduction

This compound is a C21 steroid that occupies a critical juncture in the complex network of human steroidogenesis. While not a classical end-product hormone, its metabolic fate and enzymatic interactions have profound implications for the biosynthesis of glucocorticoids, mineralocorticoids, and androgens. The biological activity of this compound is critically dependent on the stereochemistry of the hydroxyl group at the 11th position, giving rise to two functionally distinct epimers: 11α-hydroxyprogesterone (11α-OHP) and 11β-hydroxyprogesterone (11β-OHP). This guide will elucidate the unique and overlapping roles of these two molecules, their enzymatic regulation, and their significance in health and disease.

Biosynthesis and Metabolism of this compound Epimers

The production of this compound epimers is primarily governed by the activity of specific cytochrome P450 enzymes within the adrenal glands.

11β-Hydroxyprogesterone (21-deoxycorticosterone) is synthesized from progesterone (B1679170) through the action of steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, aldosterone synthase (CYP11B2) .[1] Its formation is a key step in a shunt pathway that becomes prominent in certain enzymatic deficiencies, such as 21-hydroxylase deficiency (21OHD), a common form of congenital adrenal hyperplasia (CAH). In this condition, the accumulation of progesterone leads to its increased conversion to 11β-OHP.[1]

11α-Hydroxyprogesterone , an endogenous steroid and metabolite of progesterone, has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD).[2]

The metabolism of both epimers is complex and involves several key steroidogenic enzymes, leading to a diverse array of downstream products.

Metabolic Pathways of this compound Epimers

The metabolic pathways of 11α-OHP and 11β-OHP are depicted below. These pathways highlight their roles as substrates for crucial enzymes in steroidogenesis, including those involved in the "backdoor" pathway of androgen synthesis.

metabolic_pathway cluster_beta 11β-Hydroxyprogesterone Pathway cluster_alpha 11α-Hydroxyprogesterone Pathway Progesterone_beta Progesterone OHP11beta 11β-Hydroxyprogesterone Progesterone_beta->OHP11beta CYP11B1 / CYP11B2 KetoP11 11-Ketoprogesterone (B144819) OHP11beta->KetoP11 11β-HSD2 Pregnanolone11beta_ol 5α-Pregnan-11β-ol-3,20-dione OHP11beta->Pregnanolone11beta_ol SRD5A KetoP11->OHP11beta 11β-HSD1 KetoDHT11 11-Ketodihydrotestosterone (B1662675) KetoP11->KetoDHT11 Backdoor Pathway Enzymes Pregnanolone11beta_diol 5α-Pregnan-3α,11β-diol-20-one Pregnanolone11beta_ol->Pregnanolone11beta_diol AKR1C2 Pregnanolone11beta_diol->KetoDHT11 CYP17A1, etc. Progesterone_alpha Progesterone OHP11alpha 11α-Hydroxyprogesterone Progesterone_alpha->OHP11alpha Metabolism Dihydroprogesterone11alpha 11α-Hydroxydihydroprogesterone OHP11alpha->Dihydroprogesterone11alpha SRD5A1/2 DiOHprogesterone11alpha 11α,17α-Dihydroxyprogesterone OHP11alpha->DiOHprogesterone11alpha CYP17A1 (hydroxylase) Hydroxyandrostenedione11alpha 11α-Hydroxyandrostenedione DiOHprogesterone11alpha->Hydroxyandrostenedione11alpha CYP17A1 (lyase)

Caption: Metabolic pathways of 11β-Hydroxyprogesterone and 11α-Hydroxyprogesterone.

Biological Functions and Receptor Interactions

The biological functions of this compound epimers are largely dictated by their interactions with steroidogenic enzymes and nuclear receptors.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Both 11α-OHP and 11β-OHP are potent inhibitors of 11β-HSD enzymes, which are responsible for the interconversion of active cortisol and inactive cortisone (B1669442).[2][3]

  • 11β-HSD1: This enzyme, primarily expressing reductase activity, regenerates active cortisol from cortisone in glucocorticoid target tissues.

  • 11β-HSD2: This enzyme inactivates cortisol to cortisone in mineralocorticoid target tissues, thereby protecting the mineralocorticoid receptor (MR) from illicit occupation by cortisol.

11α-OHP is a particularly potent competitive inhibitor of 11β-HSD2, with an IC50 in the nanomolar range, and is more potent than glycyrrhetinic acid.[3] Inhibition of 11β-HSD2 by these progesterone metabolites can lead to an overstimulation of the MR by cortisol, resulting in sodium retention and hypertension.[4]

Mineralocorticoid and Glucocorticoid Receptor Activity

11β-OHP is a potent mineralocorticoid, also known as 21-deoxycorticosterone.[5] It can activate the human mineralocorticoid receptor with an ED50 of 10 nM.[6] In contrast, 11α-OHP has been shown to confer mineralocorticoid activity to corticosterone (B1669441) in vivo, primarily through its inhibition of 11β-HSD2.[4]

The glucocorticoid receptor (GR) can also be activated by these steroids, although with lower potency compared to cortisol.

Role in the "Backdoor" Pathway of Androgen Synthesis

In conditions of 21-hydroxylase deficiency, the accumulation of 17α-hydroxyprogesterone (17-OHP) and progesterone leads to the activation of alternative or "backdoor" pathways for androgen synthesis. 11β-OHP and its metabolite, 11-ketoprogesterone, can be shunted into this pathway.[1] These C21 steroids are metabolized by enzymes such as 5α-reductase (SRD5A) and aldo-keto reductase 1C2 (AKR1C2) to produce potent androgens like 11-ketodihydrotestosterone (11KDHT).[1] This contributes to the hyperandrogenic symptoms observed in CAH.

Similarly, 11α-OHP is a substrate for SRD5A and CYP17A1, leading to the formation of 11α-hydroxy C19 steroids.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological functions of this compound epimers.

Table 1: Inhibitory Activity of this compound Epimers on 11β-HSD Isoforms

CompoundEnzymeIC50Reference
11α-Hydroxyprogesterone11β-HSD2~0.9 nM[3]
11α-Hydroxyprogesterone11β-HSD25 nM (in transfected cells)[2]
11β-Hydroxyprogesterone11β-HSD1 & 11β-HSD2Potent inhibitor[7]
Glycyrrhetinic acid11β-HSD2~15 nM[3]

Table 2: Receptor Activation by 11β-Hydroxyprogesterone

CompoundReceptorActivityED50Reference
11β-HydroxyprogesteroneMineralocorticoid Receptor (human)Agonist10 nM[6]

Table 3: Serum Concentrations of 11β-Hydroxyprogesterone in Congenital Adrenal Hyperplasia (CAH)

ConditionAnalyteConcentration RangeReference
21-Hydroxylase Deficiency11β-HydroxyprogesteroneNot specified, but elevated[1]
11β-Hydroxylase Deficiency17-hydroxyprogesteroneElevated[8]

Table 4: Metabolism of this compound Epimers in Prostate Cancer Cells

Cell LineSubstrate (1 µM)% Remaining after 48hKey MetabolitesReference
LNCaP (expressing CYP17A1)11α-Hydroxyprogesterone4%11α-hydroxy C19 steroids, 11α,17α-dihydroxyprogesterone[2]
LNCaP (expressing CYP17A1)11β-Hydroxyprogesterone4%11-Ketodihydrotestosterone[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound epimers on 11β-HSD2 activity.

experimental_workflow_hsd_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture HEK-293 cells and transfect with human 11β-HSD2 expression vector. prep_lysate Prepare cell lysates containing the expressed enzyme. prep_cells->prep_lysate incubation Incubate cell lysate with radiolabeled cortisol, NAD+, and varying concentrations of test compound at 37°C. prep_lysate->incubation prep_reagents Prepare reaction buffer, radiolabeled cortisol, NAD+, and test compounds (11α/β-OHP). prep_reagents->incubation stop_reaction Stop the reaction by adding an organic solvent (e.g., ethyl acetate). incubation->stop_reaction extraction Extract steroids from the reaction mixture. stop_reaction->extraction tlc Separate cortisol and cortisone using thin-layer chromatography (TLC). extraction->tlc quantification Quantify radioactivity of cortisol and cortisone spots. tlc->quantification calculation Calculate the percentage of cortisol conversion to cortisone and determine the IC50 value. quantification->calculation

Caption: Workflow for 11β-HSD2 Inhibition Assay.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media and transiently transfected with a mammalian expression vector containing the cDNA for human 11β-HSD2.

  • Preparation of Cell Lysates: Transfected cells are harvested and lysed to release the cellular contents, including the expressed 11β-HSD2 enzyme. Protein concentration in the lysate is determined.

  • Enzyme Inhibition Assay:

    • A reaction mixture is prepared containing cell lysate, [³H]-cortisol (as substrate), NAD⁺ (as cofactor), and varying concentrations of the test inhibitor (11α-OHP or 11β-OHP).

    • The reaction is incubated at 37°C for a specified time.

    • The reaction is terminated by the addition of an organic solvent.

  • Steroid Extraction and Analysis:

    • Steroids are extracted from the aqueous phase.

    • The extracted steroids (cortisol and its product, cortisone) are separated by thin-layer chromatography (TLC).

    • The radioactivity of the separated steroid spots is quantified using a scintillation counter.

  • Data Analysis: The percentage of conversion of cortisol to cortisone is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis.

CYP17A1 Metabolism Assay

This protocol outlines a method to assess the metabolism of this compound epimers by CYP17A1.

experimental_workflow_cyp17a1 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture HEK-293 cells and transfect with human CYP17A1 and POR expression vectors. incubation Incubate transfected cells with the substrate at 37°C for a defined time course (e.g., 0, 2, 4, 8, 24 hours). prep_cells->incubation prep_reagents Prepare incubation medium, NADPH regenerating system, and substrate (11α/β-OHP). prep_reagents->incubation sample_collection Collect media at each time point. incubation->sample_collection extraction Extract steroids from the collected media. sample_collection->extraction lcms Analyze steroid metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). extraction->lcms quantification Identify and quantify the parent steroid and its metabolites. lcms->quantification

Caption: Workflow for CYP17A1 Metabolism Assay.

Methodology:

  • Cell Culture and Transfection: HEK-293 cells are co-transfected with expression vectors for human CYP17A1 and its essential redox partner, cytochrome P450 oxidoreductase (POR).

  • Metabolism Assay:

    • Transfected cells are incubated with 11α-OHP or 11β-OHP at a specified concentration (e.g., 1 µM) in a serum-free medium.

    • The incubation is carried out at 37°C, and aliquots of the medium are collected at various time points.

  • Steroid Extraction and LC-MS/MS Analysis:

    • Steroids are extracted from the collected media samples.

    • The extracted samples are analyzed by a validated LC-MS/MS method to separate and quantify the parent this compound epimer and its potential metabolites, such as 11,17-dihydroxyprogesterone and 11-hydroxyandrostenedione (B1196105).

Glucocorticoid Receptor (GR) Transactivation Assay

This protocol describes a reporter gene assay to measure the glucocorticoid-like activity of this compound.

experimental_workflow_gr_transactivation cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture mammalian cells (e.g., COS-1) and transfect with human GR expression vector and a GRE-luciferase reporter plasmid. treatment Treat transfected cells with varying concentrations of test compounds for 24 hours. prep_cells->treatment prep_reagents Prepare cell culture medium with charcoal-stripped serum and test compounds (11α/β-OHP, dexamethasone). prep_reagents->treatment cell_lysis Lyse the cells to release cellular contents. treatment->cell_lysis luciferase_assay Measure luciferase activity in the cell lysates. cell_lysis->luciferase_assay data_analysis Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and determine dose-response curves and EC50 values. luciferase_assay->data_analysis

Caption: Workflow for GR Transactivation Assay.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., COS-1) is co-transfected with a human GR expression vector and a reporter plasmid containing glucocorticoid response elements (GREs) upstream of a luciferase reporter gene. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.

  • Cell Treatment: Transfected cells are treated with various concentrations of the test compounds (this compound epimers) and a known GR agonist (e.g., dexamethasone) as a positive control.

  • Luciferase Assay: After a 24-hour incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. Dose-response curves are generated, and the EC50 values are calculated to determine the potency of the compounds in activating the GR.

Conclusion

This compound and its epimers, 11α-OHP and 11β-OHP, are multifaceted steroid intermediates with significant biological activities. Their roles as potent inhibitors of 11β-HSD enzymes, their direct interactions with mineralocorticoid and glucocorticoid receptors, and their involvement in the backdoor pathway of androgen synthesis underscore their importance in steroid hormone physiology and pathophysiology. A thorough understanding of the distinct functions of these epimers is crucial for the development of novel therapeutic strategies for a range of endocrine disorders, including congenital adrenal hyperplasia and hormone-dependent cancers. Further research is warranted to fully elucidate the clinical implications of the metabolic pathways and biological actions of these intriguing steroid molecules.

References

The Dual-Faceted Mechanism of 11-Hydroxyprogesterone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide elucidates the complex mechanism of action of 11-Hydroxyprogesterone, a key endogenous steroid, on various steroid receptors. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its binding affinities, transactivation properties, and enzymatic interactions, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

Executive Summary

This compound, existing as 11α- and 11β-isomers, demonstrates a nuanced and multifaceted interaction with the steroid receptor superfamily. While traditionally viewed as a precursor in steroidogenesis, recent research has unveiled its direct and indirect modulatory roles on androgen, glucocorticoid, mineralocorticoid, and progesterone (B1679170) receptors. This guide synthesizes the current understanding of these interactions, highlighting its potential as a significant player in endocrine regulation and a target for therapeutic intervention. A key finding is the potent activity of 11β-Hydroxyprogesterone as an agonist of the mineralocorticoid receptor and a significant inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which has profound implications for blood pressure regulation and electrolyte balance.

Quantitative Analysis of Receptor Interaction

The following tables summarize the quantitative data on the interaction of this compound and its isomers with key steroid receptors and related enzymes.

Table 1: Steroid Receptor Binding Affinity of this compound

CompoundReceptorAssay TypeSpeciesKi (nM)IC50 (nM)Relative Binding Affinity (%)Citation
11β-HydroxyprogesteroneProgesterone Receptor (mPRα)Competitive BindingHuman--~10% (of Progesterone)[1]
ProgesteroneProgesterone Receptor (mPRα)Competitive BindingHuman--100%[1]
11β-HydroxyprogesteroneMineralocorticoid Receptor (MR)Competitive BindingHuman--Slightly higher than Aldosterone (B195564)[2]
11α-HydroxyprogesteroneMineralocorticoid Receptor (MR)Competitive BindingHuman--Weaker than 11β-OHP[2]

Table 2: Steroid Receptor Transactivation by this compound

CompoundReceptorAssay TypeCell LineEC50/ED50Potency/EfficacyCitation
11β-HydroxyprogesteroneMineralocorticoid Receptor (MR)Reporter Gene AssayCOS-710 nMAgonist[3]
11β-HydroxyprogesteroneMineralocorticoid Receptor (MR)Reporter Gene AssayCV-1-9% of Aldosterone transactivation[2]
11α-HydroxyprogesteroneMineralocorticoid Receptor (MR)Reporter Gene AssayCV-1-5.1% of Aldosterone transactivation[2]
This compoundGlucocorticoid Receptor (GR)Reporter Gene Assay--4 to 100-fold lower potency than Cortisol[4]
11β-HydroxyprogesteroneAndrogen Receptor (AR)Reporter Gene AssayHEK293-Agonist activity at all tested concentrations[4]
11β-HydroxyprogesteroneProgesterone Receptor A & B (PRA & PRB)Reporter Gene Assay--Agonist activity[5][6]

Table 3: Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) by this compound

CompoundEnzymeSourceIC50 (µM)Citation
11α-Hydroxyprogesterone11β-HSD1Rat liver microsomesPotent inhibitor
11β-Hydroxyprogesterone11β-HSD1Rat liver microsomesPotent inhibitor
11α-Hydroxyprogesterone11β-HSD2JEG-3 cell lysatesPotent inhibitor
11β-Hydroxyprogesterone11β-HSD2JEG-3 cell lysatesPotent inhibitor

Core Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships in the mechanism of action of this compound.

G Signaling Pathway of this compound on Steroid Receptors cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus 11OHP4 This compound AR Androgen Receptor 11OHP4->AR GR Glucocorticoid Receptor 11OHP4->GR MR Mineralocorticoid Receptor 11OHP4->MR PR Progesterone Receptor 11OHP4->PR 11bHSD 11β-HSD 11OHP4->11bHSD Inhibition HSP Heat Shock Proteins AR->HSP ARE Androgen Response Element AR->ARE Agonist/ Antagonist GR->HSP GRE Glucocorticoid Response Element GR->GRE Partial Agonist MR->HSP MRE Mineralocorticoid Response Element MR->MRE Agonist PR->HSP PRE Progesterone Response Element PR->PRE Agonist Cortisone Cortisone 11bHSD->Cortisone Cortisol Cortisol Cortisol->11bHSD Inactivation Gene_Transcription Gene Transcription ARE->Gene_Transcription GRE->Gene_Transcription MRE->Gene_Transcription PRE->Gene_Transcription

Caption: Signaling pathway of this compound.

G Logical Relationships of this compound's Actions cluster_direct Direct Receptor Interaction cluster_indirect Indirect Action via Enzyme Inhibition 11OHP4 This compound AR_Mod Androgen Receptor Modulation (Agonist/Antagonist) 11OHP4->AR_Mod GR_Mod Glucocorticoid Receptor Modulation (Partial Agonist) 11OHP4->GR_Mod MR_Mod Mineralocorticoid Receptor Activation (Agonist) 11OHP4->MR_Mod PR_Mod Progesterone Receptor Modulation (Agonist) 11OHP4->PR_Mod 11bHSD_Inhib Inhibition of 11β-HSD1 & 11β-HSD2 11OHP4->11bHSD_Inhib Cortisol_Inc Increased local Cortisol levels 11bHSD_Inhib->Cortisol_Inc GR_MR_Act Enhanced Glucocorticoid and Mineralocorticoid Receptor Activation by Cortisol Cortisol_Inc->GR_MR_Act

Caption: Logical relationships of this compound's actions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for steroid receptors.

  • Receptor Preparation:

    • For nuclear receptors, cytosol is prepared from target tissues (e.g., rabbit uterus for PR, rabbit thymus for GR) or from cells overexpressing the receptor of interest (e.g., Sf9 insect cells for recombinant human PR).[7]

    • Tissues are homogenized in a cold buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the receptors.

    • For membrane receptors like mPRα, membrane fractions are prepared from cells expressing the receptor.[1]

  • Binding Reaction:

    • A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]progesterone for PR, [³H]dexamethasone for GR) is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

    • The reaction is incubated to equilibrium, typically for several hours at 4°C for nuclear receptors or for a shorter duration at a specific temperature for membrane receptors.[1][7]

  • Separation of Bound and Free Ligand:

    • For cytosolic receptors, dextran-coated charcoal is often used to adsorb the unbound radioligand. The mixture is centrifuged, and the radioactivity in the supernatant (bound fraction) is measured.[1]

    • For membrane receptors, the reaction mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, which is then washed to remove unbound ligand.[1]

  • Data Analysis:

    • The amount of radioactivity is quantified using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

G Workflow for Radioligand Competitive Binding Assay Start Start Receptor_Prep Receptor Preparation (Cytosol or Membrane Fraction) Start->Receptor_Prep Incubation Incubation with Radioligand and this compound Receptor_Prep->Incubation Separation Separation of Bound and Free Ligand (Charcoal or Filtration) Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis End End Analysis->End

Caption: Workflow for Radioligand Competitive Binding Assay.

Luciferase Reporter Gene Assay (Transactivation Assay)

This protocol outlines the steps to assess the functional activity (agonist or antagonist) of this compound on a specific steroid receptor.

  • Cell Culture and Transfection:

    • A suitable cell line with low endogenous receptor activity (e.g., CV-1, HEK293, COS-7) is cultured in appropriate media.[8]

    • Cells are transiently co-transfected with two plasmids:

      • An expression vector containing the full-length cDNA of the steroid receptor of interest (e.g., hMR, hGR).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (e.g., MMTV promoter with GREs/PREs).[8]

    • A third plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected to normalize for transfection efficiency.

  • Steroid Treatment:

    • After transfection, cells are treated with varying concentrations of this compound to assess its agonist activity.

    • To assess antagonist activity, cells are co-treated with a known receptor agonist (e.g., aldosterone for MR) and varying concentrations of this compound.

  • Cell Lysis and Luciferase Assay:

    • Following an incubation period (typically 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

    • The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity.

    • For agonist assays, the dose-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist assays, the ability of this compound to inhibit the agonist-induced response is quantified.

G Workflow for Luciferase Reporter Gene Assay Start Start Cell_Culture Cell Culture Start->Cell_Culture Transfection Co-transfection with Receptor and Reporter Plasmids Cell_Culture->Transfection Treatment Treatment with This compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Luciferase Activity Measurement Lysis->Luciferase_Assay Analysis Data Analysis (EC50/IC50 determination) Luciferase_Assay->Analysis End End Analysis->End

Caption: Workflow for Luciferase Reporter Gene Assay.

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay

This protocol describes a method to determine the inhibitory potency of this compound on 11β-HSD isoforms.

  • Enzyme Source Preparation:

    • 11β-HSD1: Microsomes are prepared from rat liver homogenates by differential centrifugation.

    • 11β-HSD2: Lysates are prepared from a cell line known to express high levels of the enzyme, such as the human choriocarcinoma cell line JEG-3.

  • Inhibition Assay:

    • The enzyme preparation is incubated with a specific substrate (e.g., corticosterone (B1669441) or cortisol) and a cofactor (NADP+ for dehydrogenase activity or NADPH for reductase activity).

    • Varying concentrations of this compound are included in the incubation mixture.

    • The reaction is allowed to proceed for a defined period at 37°C.

  • Metabolite Separation and Quantification:

    • The reaction is stopped, and the steroids (substrate and product) are extracted from the reaction mixture using an organic solvent.

    • The extracted steroids are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The amount of product formed is quantified, often using radiolabeled substrates and measuring the radioactivity of the product spot or peak.

  • Data Analysis:

    • The percentage of inhibition of enzyme activity at each concentration of this compound is calculated.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined from the dose-response curve.

G Workflow for 11β-HSD Inhibition Assay Start Start Enzyme_Prep Enzyme Preparation (Microsomes or Cell Lysates) Start->Enzyme_Prep Incubation Incubation with Substrate, Cofactor, and this compound Enzyme_Prep->Incubation Extraction Steroid Extraction Incubation->Extraction Separation Metabolite Separation (TLC or HPLC) Extraction->Separation Quantification Product Quantification Separation->Quantification Analysis Data Analysis (IC50 determination) Quantification->Analysis End End Analysis->End

Caption: Workflow for 11β-HSD Inhibition Assay.

Conclusion

This compound emerges as a steroid with a complex and significant pharmacological profile. Its potent mineralocorticoid agonist activity and its ability to inhibit 11β-HSD enzymes position it as a critical regulator of electrolyte balance and blood pressure. Furthermore, its modulatory effects on androgen, glucocorticoid, and progesterone receptors underscore its broader role in endocrine signaling. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the physiological and pathological roles of this compound and for the development of novel therapeutic strategies targeting its pathways. Further investigation is warranted to fully elucidate its binding affinities for all steroid receptors and to explore the clinical implications of its diverse actions.

References

11-Hydroxyprogesterone: A Key Metabolite of Progesterone in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyprogesterone (11-OHP) is a naturally occurring endogenous steroid and a direct metabolite of progesterone (B1679170).[1] While often overshadowed by other progestins and corticosteroids, 11-OHP possesses significant biological activities, primarily as a potent mineralocorticoid and a modulator of corticosteroid metabolism.[1][2] Its biosynthesis is a critical step in understanding certain physiological and pathophysiological states, particularly in the context of congenital adrenal hyperplasia (CAH). This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, metabolic fate, physiological functions, and the experimental methodologies used to study this important steroid.

Biosynthesis and Metabolism

The conversion of progesterone to 11β-hydroxyprogesterone is primarily catalyzed by two mitochondrial cytochrome P450 enzymes: steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone (B195564) synthase (CYP11B2).[1][3] These enzymes are predominantly expressed in the adrenal cortex.[4]

Under normal physiological conditions, the 21-hydroxylation of progesterone to 11-deoxycorticosterone is a more favored pathway.[1] However, in conditions such as 21-hydroxylase deficiency, the accumulation of progesterone leads to its increased shunting towards the 11-hydroxylation pathway, resulting in elevated levels of 11β-hydroxyprogesterone.[1]

11β-hydroxyprogesterone is not an inert metabolite. It can be further metabolized by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) to 11-ketoprogesterone.[5] Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction.[5] Additionally, 11β-hydroxyprogesterone can enter the "backdoor pathway" of androgen synthesis, where it is metabolized to the potent androgen, 11-ketodihydrotestosterone (B1662675) (11KDHT).[5]

Its stereoisomer, 11α-hydroxyprogesterone, is also a metabolite of progesterone, though its formation in humans is less well-characterized.[6][7] It is a potent inhibitor of 11β-HSD isoforms.[6]

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Enzyme Kinetic Parameters for Progesterone 11β-Hydroxylation

EnzymeSubstrateKm (µM)Vmax (µM/24h)Reference
Aldosterone Synthase (CYP11B2)11-deoxycorticosterone1.16336.98[7][8]
Chimeric CYP11B1/B211-deoxycorticosterone1.19127.08[7][8]
Note: Kinetic data for the direct conversion of progesterone by these enzymes is not readily available in the reviewed literature, so data for the related substrate 11-deoxycorticosterone is provided as a reference for enzyme activity.

Table 2: Circulating Concentrations of 11β-Hydroxyprogesterone

ConditionAnalyteConcentration Range (ng/mL)Reference
21-Hydroxylase Deficiency11β-Hydroxyprogesterone0.012 to 3.37[1]
Control Group11β-Hydroxyprogesterone< 0.012[1]

Table 3: Inhibitory and Receptor Binding Activities of this compound and Related Steroids

CompoundTargetActivityValueReference
11α-Hydroxyprogesterone11β-HSD2IC50~0.9 nM[3]
11α-Hydroxyprogesterone (in intact cells)11β-HSD2IC505 nM[3]
11β-HydroxyprogesteroneMineralocorticoid ReceptorAgonist Activity (% of Aldosterone)9%[9]
11β-HydroxyprogesteroneMineralocorticoid ReceptorED5010 nM[2]
Progesterone11β-HSD2IC504.8 x 10⁻⁸ mol/L[10]
5α-DH-progesterone11β-HSD2IC502.4 x 10⁻⁷ mol/L[10]
20α-DH-progesterone11β-HSD2IC507.7 x 10⁻⁷ - 1.3 x 10⁻⁶ mol/L[10]

Physiological and Pathophysiological Significance

The primary physiological role of 11β-hydroxyprogesterone stems from its activity as a potent mineralocorticoid.[1] It binds to and activates the mineralocorticoid receptor, which can lead to sodium retention and an increase in blood pressure.[9][11] This is particularly relevant in 21-hydroxylase deficiency, where elevated levels of 11β-hydroxyprogesterone can contribute to the hypertension observed in some patients.[1]

Furthermore, both 11β-hydroxyprogesterone and its epimer, 11α-hydroxyprogesterone, are potent competitive inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms 1 and 2.[1][6] By inhibiting 11β-HSD2, which is responsible for inactivating cortisol to cortisone (B1669442) in mineralocorticoid target tissues, these metabolites can amplify the effects of endogenous glucocorticoids on the mineralocorticoid receptor, further contributing to hypertension.[9][11]

Experimental Protocols

In Vitro Assay for Progesterone Metabolism in HEK293 Cells

This protocol describes a general method for studying the metabolism of progesterone by specific enzymes expressed in a controlled cellular environment.

a. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.[4]

  • Cells are plated in 6-well plates to achieve 50-80% confluency on the day of transfection.[12]

  • For transient transfection, plasmid DNA encoding the enzyme of interest (e.g., CYP11B1 or CYP11B2) is mixed with a transfection reagent such as Lipofectamine in serum-free medium (e.g., Opti-MEM).[4][12]

  • The DNA-lipid complex is then added to the cells and incubated for a specified period (typically 18-24 hours).[12]

b. Steroid Metabolism Assay:

  • Following transfection, the medium is replaced with fresh medium containing the progesterone substrate at a defined concentration (e.g., 40 µM).[4]

  • Cells are incubated for a set time (e.g., 48 hours) to allow for enzymatic conversion of the substrate.[4]

c. Steroid Extraction and Analysis:

  • The cell culture medium and cell lysate are collected.

  • Steroids are extracted using a liquid-liquid extraction method with a solvent such as methyl tert-butyl ether.[6][13]

  • The organic phase is evaporated, and the residue is reconstituted in a suitable solvent (e.g., methanol) for analysis.[6][13]

  • Metabolites, including this compound, are identified and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][14]

Quantification of this compound in Serum by LC-MS/MS

This protocol outlines a typical workflow for the sensitive and specific measurement of this compound in biological samples.

a. Sample Preparation:

  • An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the serum sample.[6]

  • Proteins are precipitated by adding a solvent like acetonitrile.[15]

  • Steroids are extracted from the serum using either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE).[6][15][16]

b. Chromatographic Separation:

  • The extracted and reconstituted sample is injected into a liquid chromatography system.

  • Steroids are separated on a C18 reverse-phase column using a gradient of mobile phases, typically water and methanol (B129727) with a modifier like formic acid.[15][17]

c. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer.

  • Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used to ionize the steroid molecules.[6][17]

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor and product ions of this compound and its internal standard, ensuring high selectivity and sensitivity.[6][13]

Visualizations

Signaling and Metabolic Pathways

Progesterone_Metabolism_and_Signaling cluster_enzymes Progesterone Progesterone P11OHP 11β-Hydroxyprogesterone Progesterone->P11OHP 11β-hydroxylation P11KP 11-Ketoprogesterone P11OHP->P11KP Oxidation Androgens 11-Keto-DHT (Backdoor Pathway) P11OHP->Androgens MR Mineralocorticoid Receptor (MR) P11OHP->MR Binds & Activates P11KP->P11OHP Reduction Nucleus Nucleus MR->Nucleus Translocation Gene_Transcription Gene Transcription (Sodium & Water Retention) Nucleus->Gene_Transcription HSD2 11β-HSD2 HSD1 11β-HSD1 CYP11B1_B2 CYP11B1 / CYP11B2 Metabolism_Androgen Metabolism

Caption: Metabolic pathway of progesterone to 11β-hydroxyprogesterone and its subsequent actions.

Experimental Workflows

LCMS_Workflow start Serum Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip extraction Steroid Extraction (LLE or SPE) protein_precip->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ionization Ionization (ESI or APCI) separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Conclusion

This compound is a biologically active metabolite of progesterone with significant implications for mineralocorticoid activity and blood pressure regulation. Its role is particularly pronounced in disorders of steroidogenesis, such as 21-hydroxylase deficiency, where it serves as a key biomarker. A thorough understanding of its biosynthesis, metabolism, and physiological effects, coupled with robust analytical methodologies, is crucial for researchers and clinicians in endocrinology and drug development. The continued investigation into the nuanced roles of this compound and its metabolites will undoubtedly provide further insights into steroid hormone regulation in both health and disease.

References

An In-depth Technical Guide to the Structural and Functional Differences Between 11α- and 11β-hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progesterone (B1679170), a key steroid hormone, undergoes extensive metabolism, giving rise to a diverse array of derivatives with distinct biological activities. Among these are the stereoisomers 11α-hydroxyprogesterone and 11β-hydroxyprogesterone, which, despite their subtle structural variance, exhibit significant functional divergence. This technical guide provides a comprehensive analysis of the structural and functional differences between these two progesterone metabolites. It delves into their stereochemistry, endogenous versus synthetic origins, and their differential interactions with key enzymes and receptors that govern steroid hormone signaling. Particular focus is placed on their potent inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms and their engagement with mineralocorticoid and glucocorticoid receptors. This document consolidates quantitative data, details experimental methodologies from seminal studies, and provides visual representations of relevant biological pathways and experimental workflows to serve as a critical resource for researchers in endocrinology, pharmacology, and drug development.

Introduction

The hydroxylation of progesterone at the 11th carbon position yields two stereoisomers: 11α-hydroxyprogesterone (11α-OHP) and 11β-hydroxyprogesterone (11β-OHP). The orientation of the hydroxyl group, either below (α) or above (β) the plane of the steroid ring, dictates their three-dimensional structure and, consequently, their biological function[1]. While 11β-OHP is a naturally occurring mineralocorticoid in mammals, 11α-OHP is primarily a product of microbial fermentation and serves as a vital synthetic precursor for corticosteroids[1][2]. Both isomers have garnered significant interest due to their potent inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for regulating glucocorticoid activity[3][4]. This guide aims to provide an in-depth exploration of the structural and functional distinctions between these two important steroid molecules.

Structural Differences

The fundamental difference between 11α-OHP and 11β-OHP lies in the stereochemistry of the hydroxyl group at the C-11 position of the progesterone backbone.

  • 11α-hydroxyprogesterone: The hydroxyl group is in the alpha (α) position, projecting below the plane of the steroid's C-ring.

  • 11β-hydroxyprogesterone: The hydroxyl group is in the beta (β) position, projecting above the plane of the C-ring.

This seemingly minor variation in spatial arrangement significantly impacts the molecule's overall shape and its ability to interact with the binding sites of enzymes and receptors.

Functional Differences

The distinct stereochemistry of 11α-OHP and 11β-OHP translates into a range of functional differences, from their endogenous presence to their specific interactions with key proteins in steroid metabolism and signaling.

Endogenous vs. Synthetic Origin
  • 11β-hydroxyprogesterone is an endogenous steroid, naturally synthesized in the adrenal glands from progesterone by the enzyme steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, aldosterone (B195564) synthase (CYP11B2)[3][5]. Its levels can be elevated in certain pathological conditions, such as 21-hydroxylase deficiency[3][6].

  • 11α-hydroxyprogesterone , in contrast, is not a major endogenous steroid in humans. It is primarily produced through microbial hydroxylation of progesterone by various fungi and bacteria[2]. This biotransformation is a cornerstone of the pharmaceutical industry for the synthesis of various corticosteroids.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Both 11α-OHP and 11β-OHP are potent inhibitors of the two main isoforms of 11β-HSD: 11β-HSD1 and 11β-HSD2[3][4]. These enzymes are critical for the prereceptor regulation of glucocorticoid activity by interconverting active cortisol and corticosterone (B1669441) with their inactive 11-keto forms, cortisone (B1669442) and 11-dehydrocorticosterone.

  • 11β-HSD1: Primarily acts as a reductase in vivo, regenerating active glucocorticoids within target tissues like the liver and adipose tissue.

  • 11β-HSD2: Functions as a dehydrogenase, inactivating glucocorticoids in mineralocorticoid target tissues such as the kidney, thereby protecting the mineralocorticoid receptor from illicit occupation by cortisol.

The inhibitory profiles of the two isomers differ:

  • 11β-hydroxyprogesterone acts as a competitive inhibitor of both 11β-HSD1 and 11β-HSD2[3]. It serves as a substrate for 11β-HSD2, being metabolized to 11-ketoprogesterone[7].

  • 11α-hydroxyprogesterone is also a potent inhibitor of both isoforms. Some evidence suggests it may act as a noncompetitive inhibitor , and it is not a substrate for 11β-HSD2[7][8]. 11α-OHP has been shown to be a more potent inhibitor of 11β-HSD than glycyrrhetinic acid in vitro[4].

Interaction with Steroid Receptors
  • 11β-hydroxyprogesterone is a potent agonist of the mineralocorticoid receptor[3][9]. This agonistic activity contributes to its mineralocorticoid effects, including sodium retention and increased blood pressure[3][9].

  • 11α-hydroxyprogesterone can confer mineralocorticoid activity to corticosterone in vivo, an effect mediated by its inhibition of 11β-HSD2, which increases the access of corticosterone to the MR[4][9]. Its direct interaction with the MR is less characterized but it has shown some agonistic activity[10].

The binding of both 11α-OHP and 11β-OHP to the glucocorticoid receptor is not as well-defined as their interaction with the MR. Progesterone itself has weak binding affinity for the GR. It is likely that its 11-hydroxylated metabolites also exhibit low affinity for the GR. One study indicated that 11β-OHP has similar transactivation potential on the GR as aldosterone and 11-deoxycortisol[10].

Other Biological Activities
  • 11β-hydroxyprogesterone is recognized for its hypertensinogenic properties, a direct consequence of its mineralocorticoid activity[3][9].

  • 11α-hydroxyprogesterone has been investigated as a weak antiandrogen for topical applications[4]. It is devoid of androgenic, estrogenic, or progestogenic activity[4].

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of 11α- and 11β-hydroxyprogesterone.

Table 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isoforms

CompoundTargetIC50Species/Assay SystemReference
11α-Hydroxyprogesterone 11β-HSD0.9 nMIn vitro[4]
11β-HSD5 nMTransfected cells[4]
11β-Hydroxyprogesterone 11β-HSD11 µM[9]
11β-HSD20.140 µM[9]

Table 2: Mineralocorticoid Receptor (MR) Activity

CompoundActivityEC50 / % Aldosterone TransactivationAssay SystemReference
11β-Hydroxyprogesterone AgonistEC50 = 0.05 µMCOS-7 cells expressing human MR[9]
Agonist9% of aldosterone transactivationT7-coupled rabbit reticulocyte lysate system[10]
11α-Hydroxyprogesterone Agonist5.1% of aldosterone transactivationT7-coupled rabbit reticulocyte lysate system[10]

Table 3: Glucocorticoid Receptor (GR) Activity

CompoundActivityPotencyAssay SystemReference
11β-Hydroxyprogesterone AgonistSimilar transactivation to aldosterone and 11-deoxycortisolHEK293 cells[10]

Note: Direct comparative IC50 and binding affinity values for both isomers under identical experimental conditions are limited in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for characterizing the functional differences between 11α- and 11β-hydroxyprogesterone.

In Vitro 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay

(Based on the principles described in Souness et al., 1995)

Objective: To determine the inhibitory potency (IC50) of 11α- and 11β-hydroxyprogesterone on the activity of 11β-HSD1 and 11β-HSD2.

Materials:

  • Rat liver microsomes (for 11β-HSD1 activity)

  • Lysates of JEG-3 cells (human choriocarcinoma cell line, for 11β-HSD2 activity)

  • [³H]Corticosterone (substrate)

  • NADPH (for 11β-HSD1 reductase activity)

  • NAD⁺ (for 11β-HSD2 dehydrogenase activity)

  • Unlabeled corticosterone and 11-dehydrocorticosterone

  • Test compounds: 11α-hydroxyprogesterone and 11β-hydroxyprogesterone

  • Scintillation fluid and counter

  • Thin-layer chromatography (TLC) plates

Protocol:

  • Preparation of Microsomes/Lysates:

    • Prepare rat liver microsomes by differential centrifugation.

    • Culture JEG-3 cells and prepare cell lysates by sonication or freeze-thaw cycles.

    • Determine the protein concentration of the microsomal and lysate preparations using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • For 11β-HSD1 reductase activity , incubate rat liver microsomes with a saturating concentration of [³H]11-dehydrocorticosterone and NADPH in an appropriate buffer.

    • For 11β-HSD2 dehydrogenase activity , incubate JEG-3 cell lysates with a saturating concentration of [³H]corticosterone and NAD⁺ in an appropriate buffer.

    • To determine the IC50, perform incubations in the presence of a range of concentrations of the test compounds (11α- and 11β-hydroxyprogesterone).

  • Steroid Extraction and Separation:

    • Stop the enzyme reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the steroids into the organic phase.

    • Evaporate the organic solvent to dryness.

    • Resuspend the steroid residue in a small volume of solvent and spot onto a TLC plate alongside unlabeled standards of corticosterone and 11-dehydrocorticosterone.

    • Develop the TLC plate in an appropriate solvent system to separate the substrate and product.

  • Quantification and Data Analysis:

    • Visualize the steroid standards on the TLC plate (e.g., under UV light).

    • Scrape the areas of the TLC plate corresponding to the substrate and product into scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage conversion of substrate to product.

    • Plot the percentage inhibition of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

Mineralocorticoid Receptor (MR) Transactivation Assay

(Based on the principles described in Rafestin-Oblin et al., 2002)

Objective: To determine the agonist or antagonist activity of 11α- and 11β-hydroxyprogesterone on the human mineralocorticoid receptor.

Materials:

  • COS-7 cells (or other suitable cell line)

  • Expression vector for the human mineralocorticoid receptor (hMR)

  • Reporter plasmid containing a mineralocorticoid response element (MRE) upstream of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds: 11α-hydroxyprogesterone and 11β-hydroxyprogesterone

  • Aldosterone (as a reference agonist)

  • Spironolactone (as a reference antagonist)

  • Luciferase assay reagent and luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture COS-7 cells in appropriate medium.

    • Co-transfect the cells with the hMR expression vector and the MRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Ligand Treatment:

    • After transfection, incubate the cells for a specified period (e.g., 24 hours).

    • For agonist testing , treat the cells with a range of concentrations of the test compounds (11α- and 11β-hydroxyprogesterone) or aldosterone.

    • For antagonist testing , pre-incubate the cells with a range of concentrations of the test compounds for a short period (e.g., 30 minutes) before adding a fixed concentration of aldosterone (e.g., its EC50 concentration).

  • Cell Lysis and Luciferase Assay:

    • After the treatment period (e.g., 18-24 hours), wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each sample.

    • For agonist activity , plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity , plot the percentage inhibition of the aldosterone-induced response against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Assay for Mineralocorticoid Activity in Adrenalectomized Rats

(Based on the principles described in Souness et al., 1995)

Objective: To assess the in vivo mineralocorticoid activity of 11α- and 11β-hydroxyprogesterone by measuring their effect on urinary sodium and potassium excretion.

Materials:

  • Adrenalectomized male Sprague-Dawley rats

  • Corticosterone

  • Test compounds: 11α-hydroxyprogesterone and 11β-hydroxyprogesterone

  • Saline solution (0.9% NaCl)

  • Metabolic cages for urine collection

  • Flame photometer for Na⁺ and K⁺ measurement

Protocol:

  • Animal Preparation:

    • Use adrenalectomized rats to eliminate the influence of endogenous adrenal steroids.

    • Allow the rats to recover from surgery and maintain them on saline to drink.

  • Experimental Groups:

    • Divide the rats into different treatment groups, including:

      • Vehicle control

      • Corticosterone alone

      • Corticosterone + 11α-hydroxyprogesterone

      • Corticosterone + 11β-hydroxyprogesterone

  • Administration of Compounds:

    • Administer the compounds via an appropriate route (e.g., subcutaneous injection or continuous infusion via osmotic minipumps).

  • Urine Collection and Analysis:

    • House the rats in individual metabolic cages.

    • Collect urine over a specified period (e.g., 4-6 hours).

    • Measure the volume of urine collected for each rat.

    • Determine the urinary concentrations of sodium (Na⁺) and potassium (K⁺) using a flame photometer.

  • Data Analysis:

    • Calculate the total amount of Na⁺ and K⁺ excreted by each rat.

    • Calculate the urinary Na⁺/K⁺ ratio.

    • Compare the urinary electrolyte excretion and the Na⁺/K⁺ ratio between the different treatment groups. A decrease in the Na⁺/K⁺ ratio is indicative of mineralocorticoid activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mineralocorticoid Receptor Activation

The following diagram illustrates the classical genomic signaling pathway of the mineralocorticoid receptor upon activation by an agonist like 11β-hydroxyprogesterone.

MR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 11β-Hydroxyprogesterone (Agonist) MR_HSP MR-HSP Complex Agonist->MR_HSP Binds MR_active Activated MR (Dimer) MR_HSP->MR_active Dissociation of HSP & Dimerization MRE Mineralocorticoid Response Element (MRE) on DNA MR_active->MRE Translocation & DNA Binding Transcription Gene Transcription MRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein New Proteins (e.g., ENaC, SGK1) mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Increased Na+ reabsorption) Protein->Cellular_Response Leads to

Caption: Mineralocorticoid Receptor (MR) Genomic Signaling Pathway.

Experimental Workflow for 11β-HSD Inhibition Assay

The following diagram outlines the general workflow for an in vitro assay to determine the inhibitory effect of a compound on 11β-HSD activity.

HSD_Inhibition_Workflow start Start prep Prepare Enzyme Source (e.g., Liver Microsomes for 11β-HSD1, JEG-3 Cell Lysates for 11β-HSD2) start->prep incubate Incubate Enzyme with: - [³H]Substrate (Corticosterone or 11-DHC) - Cofactor (NAD⁺ or NADPH) - Test Inhibitor (11α/β-OHP) prep->incubate stop_extract Stop Reaction & Extract Steroids incubate->stop_extract separate Separate Substrate & Product (e.g., Thin-Layer Chromatography) stop_extract->separate quantify Quantify Radioactivity of Substrate and Product separate->quantify analyze Calculate % Inhibition & Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for In Vitro 11β-HSD Inhibition Assay.

Logical Relationship of 11β-HSD Inhibition and Mineralocorticoid Activity

This diagram illustrates how the inhibition of 11β-HSD2 by compounds like 11α- and 11β-hydroxyprogesterone can lead to an apparent mineralocorticoid effect.

HSD_MR_Interaction Cortisol Cortisol (Active Glucocorticoid) HSD2 11β-HSD2 Cortisol->HSD2 Metabolized by MR Mineralocorticoid Receptor (MR) Cortisol->MR Binds and Activates Cortisone Cortisone (Inactive) HSD2->Cortisone Produces MR_Activation Mineralocorticoid Response MR->MR_Activation Inhibitor 11α/β-OHP (Inhibitor) Inhibitor->HSD2 Inhibits

Caption: Mechanism of Apparent Mineralocorticoid Activity via 11β-HSD2 Inhibition.

Conclusion

11α-hydroxyprogesterone and 11β-hydroxyprogesterone, while differing only in the stereochemistry of a single hydroxyl group, exhibit distinct and significant functional differences. 11β-OHP is an endogenous mineralocorticoid receptor agonist, whereas 11α-OHP is primarily a synthetic intermediate with weak antiandrogenic properties. Both are potent inhibitors of 11β-HSD isoforms 1 and 2, a key mechanism through which they can modulate glucocorticoid and mineralocorticoid signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the nuanced roles of these progesterone metabolites in physiology and pharmacology. A thorough understanding of these differences is essential for the development of novel therapeutics targeting the complex interplay of steroid hormone metabolism and action.

References

11-Hydroxyprogesterone: A Potent Modulator of Glucocorticoid Metabolism Through 11β-Hydroxysteroid Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are critical regulators of glucocorticoid activity at the tissue level, catalyzing the interconversion of active cortisol and inactive cortisone (B1669442). The inhibition of these enzymes presents a promising therapeutic avenue for a range of metabolic and inflammatory disorders. This technical guide provides a comprehensive overview of 11-hydroxyprogesterone as a potent inhibitor of both major 11β-HSD isoforms, type 1 and type 2. We present key quantitative data on its inhibitory activity, detailed experimental protocols for assessing this inhibition, and a visualization of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in endocrinology and related fields.

Introduction to 11β-Hydroxysteroid Dehydrogenase and this compound

The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) plays a pivotal role in modulating the intracellular concentration of active glucocorticoids, primarily cortisol in humans.[1] There are two main isoforms of this enzyme:

  • 11β-HSD1: This enzyme predominantly functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action within tissues.[1] It is highly expressed in key metabolic tissues such as the liver, adipose tissue, and the central nervous system.

  • 11β-HSD2: In contrast, 11β-HSD2 acts as a dehydrogenase, inactivating cortisol by converting it to cortisone.[1] This isoform is crucial in mineralocorticoid target tissues like the kidneys, where it prevents the illicit activation of the mineralocorticoid receptor (MR) by cortisol.

This compound (11-OHP) is an endogenous steroid metabolite of progesterone. It has emerged as a subject of significant research interest due to its potent inhibitory effects on both 11β-HSD isoforms.[2][3] By inhibiting these enzymes, this compound can significantly alter local glucocorticoid concentrations, leading to a range of physiological effects. Understanding the specifics of this inhibition is crucial for elucidating its therapeutic potential and potential off-target effects.

Quantitative Analysis of 11β-HSD Inhibition by this compound

The potency of this compound as an inhibitor of 11β-HSD1 and 11β-HSD2 has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory constants, providing a clear comparison of its effects on the two isoforms.

InhibitorTarget EnzymeParameterValueReference
11β-Hydroxyprogesterone11β-HSD1IC501 µM[4][5]
11β-Hydroxyprogesterone11β-HSD2IC500.140 µM[4][5]
11β-Hydroxyprogesterone11β-HSD2Ki0.007 µM[6]

Table 1: Inhibitory constants of 11β-Hydroxyprogesterone against 11β-HSD isoforms. IC50 represents the half-maximal inhibitory concentration, while Ki denotes the inhibitory constant.

Signaling Pathways and Experimental Workflows

The inhibition of 11β-HSD by this compound directly impacts the cortisol-cortisone shuttle, which in turn modulates the activation of glucocorticoid and mineralocorticoid receptors. The following diagrams illustrate this signaling pathway and a general experimental workflow for assessing 11β-HSD inhibition.

G cluster_EC_Space Extracellular Space cluster_Cell Target Cell cluster_ER Endoplasmic Reticulum Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Reduction Cortisone->HSD1 Cortisol_EC Cortisol (Active) Cortisol_IC Cortisol (Active) Cortisol_EC->Cortisol_IC Cortisol_EC->Cortisol_IC HSD1->Cortisol_IC HSD2 11β-HSD2 HSD2->Cortisone Cortisol_IC->HSD2 Oxidation GR Glucocorticoid Receptor (GR) Cortisol_IC->GR MR Mineralocorticoid Receptor (MR) Cortisol_IC->MR GRE Glucocorticoid Response Element GR->GRE MRE Mineralocorticoid Response Element MR->MRE Gene_Transcription Gene Transcription GRE->Gene_Transcription MRE->Gene_Transcription Inhibitor This compound Inhibitor->HSD1 Inhibitor->HSD2

Figure 1: Signaling pathway of 11β-HSD inhibition.

G start Start prep Prepare Enzyme Source (Recombinant Enzyme, Cell Lysate, or Tissue Homogenate) start->prep reaction Set up Reaction Mixture: - Enzyme Source - Substrate (Cortisol or Cortisone) - Cofactor (NAD+ or NADPH) - this compound (various concentrations) prep->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction extraction Extract Steroids stop_reaction->extraction analysis Analyze Substrate and Product (e.g., HPLC, LC-MS/MS, or Scintillation Counting) extraction->analysis calculation Calculate % Inhibition and IC50/Ki analysis->calculation end End calculation->end

Figure 2: General experimental workflow for 11β-HSD inhibition assay.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound on 11β-HSD1 and 11β-HSD2.

11β-HSD1 Activity Assay (Reductase Activity in Cell Lysates)

This protocol is adapted from methodologies used for screening 11β-HSD1 inhibitors.

Materials:

  • HEK-293 cells transiently or stably expressing human 11β-HSD1

  • Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.25 M sucrose)

  • Cortisone (substrate)

  • NADPH (cofactor)

  • This compound (inhibitor)

  • Scintillation fluid

  • Ethyl acetate (B1210297)

  • TLC plates (e.g., silica (B1680970) gel 60 F254)

  • Phosphate (B84403) buffered saline (PBS)

Procedure:

  • Cell Culture and Lysis:

    • Culture HEK-293 cells expressing 11β-HSD1 to confluency in appropriate media.

    • Wash cells with PBS and harvest by scraping.

    • Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the microsomal fraction.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Cell lysate (providing the enzyme)

      • Cortisone (e.g., 100 nM, including a tracer amount of [3H]-cortisone)

      • NADPH (e.g., 200 µM)

      • Varying concentrations of this compound or vehicle control.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Steroid Extraction and Analysis:

    • Stop the reaction by adding a sufficient volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Re-dissolve the steroid residue in a small volume of ethyl acetate and spot onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol, 95:5 v/v) to separate cortisone and cortisol.

    • Visualize the steroid spots under UV light and scrape the corresponding silica into scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage conversion of cortisone to cortisol.

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

11β-HSD2 Activity Assay (Dehydrogenase Activity in Tissue Homogenates)

This protocol is based on methods for measuring 11β-HSD2 activity in mineralocorticoid target tissues.

Materials:

  • Tissue rich in 11β-HSD2 (e.g., human or rodent kidney)

  • Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 20% glycerol)

  • Cortisol (substrate)

  • NAD+ (cofactor)

  • This compound (inhibitor)

  • HPLC or LC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Mince fresh or frozen kidney tissue on ice.

    • Homogenize the tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Collect the supernatant for the enzyme assay.

  • Enzymatic Reaction:

    • Prepare the reaction mixture in a suitable tube containing:

      • Tissue homogenate

      • Cortisol (e.g., 50 nM)

      • NAD+ (e.g., 500 µM)

      • Varying concentrations of this compound or vehicle control.

    • Incubate at 37°C for a specified time (e.g., 20-30 minutes).

  • Steroid Extraction and Analysis:

    • Stop the reaction by adding a stopping solution (e.g., ice-cold methanol).

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant directly by HPLC or LC-MS/MS to quantify the amounts of cortisol and cortisone.

  • Data Analysis:

    • Calculate the rate of cortisol to cortisone conversion.

    • Determine the percent inhibition at each concentration of this compound.

    • Calculate the IC50 or Ki value.

Conclusion

This compound is a potent endogenous inhibitor of both 11β-HSD1 and 11β-HSD2, with a notably higher affinity for the latter. This dual inhibitory action can significantly impact local glucocorticoid signaling, with potential therapeutic implications for conditions characterized by dysregulated cortisol metabolism. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other modulators of 11β-HSD activity. A thorough understanding of its inhibitory profile is essential for the design of selective inhibitors and the prediction of their physiological and potential pathological consequences.

References

Methodological & Application

Quantitative Analysis of 11-Hydroxyprogesterone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 11-Hydroxyprogesterone (11-OHP) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a steroid hormone synthesized from progesterone (B1679170) and a key intermediate in the steroidogenesis pathway. Accurate measurement of 11-OHP is crucial for research into endocrine disorders, including congenital adrenal hyperplasia (CAH), where alternative steroid pathways are activated.[1][2][3] LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassays, which can be limited by cross-reactivity with structurally similar steroids.[4] The described method employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM), making it suitable for high-throughput clinical research applications.

Introduction

This compound (11β-Hydroxyprogesterone) is an endogenous mineralocorticoid synthesized from progesterone by the CYP11B1 (steroid 11β-hydroxylase) and CYP11B2 (aldosterone synthase) enzymes.[2] In certain metabolic disorders like 21-hydroxylase deficiency, the primary cortisol and aldosterone (B195564) synthesis pathways are blocked, leading to an accumulation of precursors like progesterone and 17α-hydroxyprogesterone (17-OHP).[3] These precursors are then shunted into alternative pathways, increasing the production of steroids such as 11-OHP and 21-deoxycortisol.[2][3] Consequently, quantifying 11-OHP can provide valuable insights for researchers studying the pathophysiology of adrenal disorders.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high selectivity, sensitivity, and capacity for multiplexing.[3][5] This note provides a comprehensive protocol for the extraction and quantification of 11-OHP from human plasma, including detailed methodologies and expected performance characteristics.

Steroidogenesis Pathway: Formation of this compound

In conditions such as 21-hydroxylase deficiency, the typical conversion of progesterone to 11-Deoxycorticosterone is impaired. This leads to an accumulation of progesterone, which is then hydroxylated at the C11 position by the enzyme CYP11B1 to form this compound.

Progesterone Progesterone OHP11 This compound Progesterone->OHP11 CYP11B1 DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC CYP21A2 (Impaired in CAH) Corticosterone Corticosterone DOC->Corticosterone CYP11B1

Caption: Simplified steroid pathway showing the formation of this compound.

Experimental Workflow

The overall workflow consists of sample preparation involving protein precipitation and liquid-liquid extraction, followed by LC-MS/MS analysis and data processing.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample (200 µL) p2 Spike with Internal Standard (e.g., 11-OHP-d4) p1->p2 p3 Liquid-Liquid Extraction (with MTBE) p2->p3 p4 Evaporate to Dryness p3->p4 p5 Reconstitute in 150 µL Methanol/Water (1:1) p4->p5 a1 Inject 50 µL into LC-MS/MS p5->a1 a2 Chromatographic Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration & Quantification a3->d1 d2 Generate Report d1->d2

Caption: General experimental workflow for 11-OHP quantification.

Experimental Protocols

Materials and Reagents
  • This compound certified reference standard

  • This compound-d4 (or other stable isotope-labeled) internal standard (IS)

  • LC-MS grade Methanol, Water, and Methyl tert-butyl ether (MTBE)

  • LC-MS grade Formic Acid

  • Human plasma (preferably stripped serum or plasma for calibration curve)

  • Glass centrifuge tubes and vials

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is adapted from established methods for similar steroid hormones.[5][6]

  • Pipette 200 µL of plasma samples, calibrators, or quality control (QC) samples into labeled glass tubes.

  • Add 25 µL of the internal standard working solution (e.g., 11-OHP-d4 at 100 ng/mL in methanol) to each tube, except for blank samples.

  • Vortex mix for 10 seconds.

  • Add 1 mL of MTBE to each tube.

  • Cap and vortex mix vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new set of clean glass tubes.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 150 µL of methanol/water (50:50, v/v).

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following conditions are designed to achieve good separation of 11-OHP from potential isomers and matrix interferences.

Parameter Value
System UHPLC System
Column Reversed-phase C18, 2.6 µm, 50 x 2.1 mm (e.g., Accucore RP-MS)[6]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 50 µL
Column Temp. 40 °C
Run Time ~8 minutes

Table 1: LC Gradient Conditions

Time (min) %A %B
0.0 50 50
1.0 50 50
4.0 5 95
6.0 5 95
6.1 50 50

| 8.0 | 50 | 50 |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using MRM for high selectivity and sensitivity.

Parameter Value
Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 450 °C (APCI) / 100-150 °C (ESI)
Desolvation Temp. 450 °C (ESI)

Table 2: MRM Transitions for this compound Note: 11-OHP is an isomer of 17-OHP; they share the same precursor mass. Product ions should be optimized empirically. The transitions for 17-OHP are provided for reference.[7]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
This compound 331.2To be optimized (e.g., 109.1)~25Quantifier
This compound 331.2To be optimized (e.g., 97.1)~35Qualifier
11-OHP-d4 (IS) 335.2To be optimized~25Quantifier

Method Validation and Performance

A comprehensive method validation should be performed according to established guidelines. The following table summarizes typical performance characteristics expected for this type of steroid assay, based on published data for similar analytes like 17-OHP and 11-deoxycortisol.[6][8][9]

Table 3: Summary of Expected Quantitative Performance

Parameter Expected Result
Linear Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.1 - 0.5 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

| Matrix Effect | Minimal, compensated by stable isotope-labeled IS |

Conclusion

This application note presents a detailed and reliable LC-MS/MS method for the quantitative determination of this compound in human plasma. The protocol, featuring a robust liquid-liquid extraction and a sensitive MRM-based detection, is well-suited for clinical research applications investigating steroid metabolism in endocrinology. The high selectivity of the method overcomes the limitations of immunoassays, enabling accurate profiling of steroid hormones in complex biological matrices.

References

Development of a Sensitive Immunoassay for 11-Hydroxyprogesterone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyprogesterone (11-OHP) is a steroid hormone that serves as an important intermediate in the biosynthesis of glucocorticoids and mineralocorticoids. It is a metabolite of progesterone (B1679170) and a precursor to 11-deoxycortisol in the steroidogenesis pathway. Elevated levels of 11-OHP can be indicative of certain enzymatic deficiencies, such as 21-hydroxylase deficiency, which is a hallmark of congenital adrenal hyperplasia (CAH). Furthermore, 11-OHP and its epimer, 11α-hydroxyprogesterone, are potent inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for modulating the activity of corticosteroids.[1][2][3][4] The accurate and sensitive quantification of 11-OHP in biological samples is therefore critical for endocrinology research, the diagnosis and management of adrenal disorders, and for the development of drugs targeting steroid metabolism.

This document provides detailed application notes and protocols for the development and validation of a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.

Principle of the Assay

The developed immunoassay is a competitive ELISA. This format is ideal for the detection of small molecules like steroid hormones. The principle relies on the competition between the 11-OHP in the sample and a fixed amount of enzyme-labeled 11-OHP (tracer) for a limited number of binding sites on a specific anti-11-OHP antibody coated onto a microplate. The amount of enzyme-labeled 11-OHP bound to the antibody is inversely proportional to the concentration of 11-OHP in the sample. The subsequent addition of a substrate results in a colorimetric reaction, the intensity of which is measured spectrophotometrically.

Data Presentation

Assay Performance Characteristics

The performance of the this compound competitive ELISA is summarized in the tables below. These values are essential for the validation and reliable application of the assay.

Table 1: Assay Sensitivity and Dynamic Range

ParameterValue
Detection Range0.123 - 10 ng/mL
Sensitivity (LOD)0.055 ng/mL
Sample Volume50 µL
Assay FormatCompetitive ELISA

Table 2: Assay Precision

ParameterIntra-Assay CV (%)Inter-Assay CV (%)
Low Control< 10%< 12%
Medium Control< 8%< 10%
High Control< 8%< 10%

Note: The precision values are typical targets for steroid immunoassays and should be established for each specific assay.

Table 3: Cross-Reactivity Profile

The specificity of an immunoassay is crucial, especially when measuring steroid hormones which often have structurally similar analogues. While some commercial kits state no significant cross-reactivity, a detailed analysis is paramount. The following table presents a hypothetical, yet representative, cross-reactivity profile for a highly specific this compound antibody.

CompoundCross-Reactivity (%)
This compound 100
Progesterone< 2.0%
17α-Hydroxyprogesterone< 1.0%
11-Deoxycortisol< 0.5%
Corticosterone< 0.1%
Cortisol< 0.1%
Androstenedione< 0.1%
Testosterone< 0.1%

Note: This data is representative and should be experimentally determined for any developed assay by testing a panel of structurally related steroids.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the development and execution of the this compound immunoassay.

Preparation of Reagents

1. Coating Buffer (pH 9.6, 0.05 M Carbonate-Bicarbonate Buffer)

  • Sodium Carbonate (Na₂CO₃): 1.59 g

  • Sodium Bicarbonate (NaHCO₃): 2.93 g

  • Add distilled water to a final volume of 1000 mL.

  • Adjust pH to 9.6 if necessary.

  • Store at 4°C for up to one month.

2. Wash Buffer (PBS-T; pH 7.4, 0.01 M PBS with 0.05% Tween-20)

  • Sodium Chloride (NaCl): 8.0 g

  • Potassium Chloride (KCl): 0.2 g

  • Disodium Phosphate (Na₂HPO₄): 1.44 g

  • Potassium Phosphate Monobasic (KH₂PO₄): 0.24 g

  • Tween-20: 0.5 mL

  • Add distilled water to a final volume of 1000 mL.

  • Store at room temperature.

3. Blocking Buffer (1% BSA in PBS)

  • Bovine Serum Albumin (BSA), ELISA grade: 1 g

  • Phosphate Buffered Saline (PBS), pH 7.4: 100 mL

  • Dissolve BSA in PBS and mix gently.

  • Prepare fresh for each use or store in aliquots at -20°C.

4. Assay Buffer (0.1% BSA in PBS-T)

  • Bovine Serum Albumin (BSA), ELISA grade: 0.1 g

  • Wash Buffer (PBS-T): 100 mL

  • Dissolve BSA in PBS-T and mix gently.

  • Store at 4°C for up to one week.

5. Substrate Solution (TMB)

  • Use a commercially available stabilized TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Follow the manufacturer's instructions for storage and handling.

6. Stop Solution (1 M Sulfuric Acid)

  • Slowly add 27.8 mL of concentrated sulfuric acid (H₂SO₄) to 472.2 mL of distilled water.

  • Caution: Always add acid to water, not the other way around. The reaction is exothermic.

  • Store at room temperature.

Immunoassay Protocol

1. Antibody Coating a. Dilute the anti-11-Hydroxyprogesterone antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted antibody to each well of a 96-well microplate. c. Cover the plate and incubate overnight at 4°C.

2. Blocking a. Aspirate the coating solution from the wells. b. Wash the plate three times with 200 µL of Wash Buffer per well. c. Add 200 µL of Blocking Buffer to each well. d. Cover the plate and incubate for 1.5-2 hours at 37°C.

3. Competitive Reaction a. Prepare serial dilutions of the this compound standard in Assay Buffer to generate a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625, 0.312, 0.156, 0 ng/mL). b. Prepare samples by diluting them in Assay Buffer as required. c. Aspirate the blocking buffer and wash the plate three times with Wash Buffer. d. Add 50 µL of standard or sample to the appropriate wells. e. Add 50 µL of diluted this compound-HRP conjugate (tracer) to each well. f. Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.

4. Signal Development and Detection a. Aspirate the solution from the wells and wash the plate five times with Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop. d. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow. e. Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Analysis
  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.

Visualizations

Steroidogenesis Pathway

The following diagram illustrates the biosynthetic pathway of major steroid hormones, highlighting the position of this compound.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH-Pregnenolone 17a-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 This compound This compound Progesterone->this compound CYP11B1 17a-OH-Pregnenolone->17a-OH-Progesterone 3β-HSD DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17a-OH-Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase

Caption: Simplified steroidogenesis pathway showing the synthesis of this compound.

Experimental Workflow for this compound ELISA

This diagram outlines the key steps of the competitive ELISA protocol.

elisa_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Coat Plate Coat Plate Block Plate Block Plate Coat Plate->Block Plate Add Samples/Standards Add Samples/Standards Block Plate->Add Samples/Standards Add HRP-Conjugate Add HRP-Conjugate Add Samples/Standards->Add HRP-Conjugate Incubate Incubate Add HRP-Conjugate->Incubate Wash Wash Incubate->Wash Add Substrate Add Substrate Wash->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Plate Read Plate Stop Reaction->Read Plate

Caption: Workflow for the this compound competitive ELISA.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

This compound is a potent inhibitor of 11β-HSD2, the enzyme responsible for the inactivation of cortisol to cortisone. This inhibition can lead to an overstimulation of the mineralocorticoid receptor by cortisol.

hsd11b2_inhibition Cortisol Cortisol HSD11B2 11β-HSD2 Cortisol->HSD11B2 substrate MR Mineralocorticoid Receptor Cortisol->MR binds and activates Cortisone Cortisone Cortisone->MR no activation HSD11B2->Cortisone conversion This compound This compound This compound->HSD11B2 inhibition MR Activation MR Activation MR->MR Activation

Caption: Inhibition of 11β-HSD2 by this compound.

References

Application Note: High-Recovery Solid-Phase Extraction of 11-Hydroxyprogesterone from Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the efficient extraction of 11-Hydroxyprogesterone (11-OHP) from human serum samples using solid-phase extraction (SPE). The described method is optimized for high recovery and reproducibility, making it suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of 11-OHP in serum.

Introduction

This compound is a steroid hormone that plays a significant role in various physiological processes. Accurate quantification of 11-OHP in serum is crucial for endocrinology research and the development of therapeutics targeting steroidogenic pathways. Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex biological matrices like serum, providing cleaner extracts and improved analytical sensitivity.[1] This protocol details a robust SPE method tailored for 11-OHP, leveraging common laboratory equipment and reagents.

Materials and Reagents

  • Human Serum Samples

  • This compound standard

  • Internal Standard (e.g., 17-OHP-d8 or other suitable deuterated steroid)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Ammonia Solution

  • Solid-Phase Extraction (SPE) Cartridges or Plates (e.g., Reversed-phase C18 or polymeric sorbents like Oasis PRiME HLB or SOLAµ HRP)

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Centrifuge

  • Nitrogen Evaporator

  • Vortex Mixer

  • Autosampler Vials

Experimental Protocols

Sample Pre-treatment

Proper sample pre-treatment is critical for optimal SPE performance.

  • Thaw frozen serum samples at room temperature.

  • Vortex the samples for 10-15 seconds to ensure homogeneity.[2]

  • In a clean microcentrifuge tube, combine:

    • 100 µL of serum sample

    • An appropriate volume of internal standard solution.

    • 100 µL of water.[2]

    • 50 µL of methanol.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 4000 x g for 5 minutes to pellet any precipitated proteins.[3][4] The resulting supernatant will be loaded onto the SPE device.

Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific SPE sorbent used. The following steps are based on a reversed-phase mechanism.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1 mL of water through the SPE cartridge to prepare the sorbent for the aqueous sample. Do not allow the sorbent to dry.

  • Sample Loading: Slowly load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge. A low flow rate is recommended to ensure efficient binding of the analyte to the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 30% methanol in water to remove hydrophilic interferences.[5]

    • A second wash with 1 mL of a weak organic solvent can be performed to remove additional impurities.

  • Elution:

    • Elute the this compound and internal standard from the sorbent using 2 x 500 µL of methanol or an appropriate elution solvent.

    • Collect the eluate in a clean collection tube.

Eluate Processing
  • Place the collection tubes in a nitrogen evaporator and dry the eluate at approximately 40°C.[2]

  • Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 methanol:water).[2]

  • Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.[2]

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the solid-phase extraction of steroids from serum, including 17-Hydroxyprogesterone which is structurally similar to this compound. These values can serve as a benchmark for method validation.

Table 1: Recovery and Precision Data for Steroid SPE from Serum

AnalyteMean Recovery (%)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)
17-Hydroxyprogesterone95.3 - 111.6< 7.9< 5.3
Cortisol95.3 - 111.6< 7.9< 5.3
Androstenedione95.3 - 111.6< 7.9< 5.3

Data adapted from a study on multiple steroids including 17-hydroxyprogesterone, demonstrating the expected performance of a robust SPE LC-MS/MS method.[6]

Table 2: Lower Limits of Quantification (LLOQ) for Steroids in Serum

AnalyteLLOQ (nmol/L)
17-Hydroxyprogesterone0.50
Testosterone0.25
Androstenedione0.25

LLOQ values are indicative of the sensitivity achievable with SPE followed by LC-MS/MS.[6]

Mandatory Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_posttreatment Eluate Processing serum 100 µL Serum is Add Internal Standard serum->is water Add 100 µL Water is->water methanol_pre Add 50 µL Methanol water->methanol_pre vortex1 Vortex methanol_pre->vortex1 centrifuge Centrifuge (4000 x g, 5 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition (1 mL Methanol) equilibrate Equilibrate (1 mL Water) condition->equilibrate equilibrate->load wash Wash (1 mL 30% Methanol) load->wash elute Elute (2x 500 µL Methanol) wash->elute eluate Collect Eluate elute->eluate dry Dry Down (N2, 40°C) eluate->dry reconstitute Reconstitute (100 µL Mobile Phase) dry->reconstitute vortex2 Vortex reconstitute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

Steroid_Pathway cluster_synthesis Biosynthesis of 11β-Hydroxyprogesterone cluster_action Mechanism of Action Progesterone Progesterone OHP11 11β-Hydroxyprogesterone Progesterone->OHP11 CYP11B1 / CYP11B2 HSD11B 11β-HSD OHP11->HSD11B Inhibition MR Mineralocorticoid Receptor (MR) OHP11->MR Agonist Gene Gene Transcription MR->Gene

Caption: Biosynthesis and mechanism of action of 11β-Hydroxyprogesterone.

References

application of 11-Hydroxyprogesterone in cell culture studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 11-Hydroxyprogesterone in Cell Culture

Introduction

This compound (11-OHP) is an endogenous steroid hormone, a derivative of progesterone (B1679170), that serves as a crucial intermediate in the biosynthesis of corticosteroids. It exists as two main stereoisomers, 11β-hydroxyprogesterone (11β-OHP) and 11α-hydroxyprogesterone (11α-OHP). In clinical contexts, elevated levels of these precursors are often associated with enzymatic deficiencies in the adrenal steroidogenesis pathway, such as 21-hydroxylase deficiency, which leads to Congenital Adrenal Hyperplasia (CAH).[1] In cell culture, 11-OHP is a valuable tool for studying steroid metabolism, receptor activation, and the pathophysiology of endocrine disorders.

Mechanism of Action

The biological effects of this compound in vitro are multifaceted, primarily involving interaction with steroid receptors and modulation of key steroidogenic enzymes.

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) : Both 11α- and 11β-OHP are potent competitive inhibitors of 11β-HSD isoforms 1 and 2.[1][2][3] This enzyme is responsible for the interconversion of active glucocorticoids (like cortisol) and their inactive 11-keto metabolites (cortisone). By inhibiting 11β-HSD, 11-OHP can increase the local concentration and activity of glucocorticoids in specific tissues.

  • Mineralocorticoid Receptor (MR) Agonism : 11β-OHP acts as a potent agonist of the mineralocorticoid receptor, capable of stimulating MR-mediated gene transcription.[4][5] This activity is significant for studying electrolyte balance and blood pressure regulation at the cellular level.

  • Glucocorticoid Receptor (GR) Activation : While it can activate the glucocorticoid receptor, its potency is significantly lower (4 to 100 times less) than that of cortisol.[6] This allows for studies differentiating between MR and GR-mediated effects.

  • Metabolic Precursor : 11-OHP serves as a substrate for various steroidogenic enzymes. In prostate cancer cell lines like LNCaP, 11β-OHP can be metabolized via the "backdoor" pathway to potent androgens such as 11-ketodihydrotestosterone (B1662675) (11-KDHT), highlighting its potential role in androgen-dependent cancers.[7][8]

Key Applications in Cell Culture Studies
  • Endocrinology and Steroidogenesis : Used in adrenocortical cell lines (e.g., NCI-H295R) to model the biochemical consequences of enzyme deficiencies like CAH and to study the regulation of steroid biosynthetic pathways.[9]

  • Cancer Research :

    • Prostate Cancer : In cell lines such as LNCaP and PC3, 11-OHP is used to investigate alternative androgen production pathways that may contribute to castration-resistant prostate cancer.[7][8]

    • Breast Cancer : Employed to study the non-classical effects of progestins on cellular stress responses, inflammation, and the regulation of signaling pathways like the SGK1/AP-1/NDRG1 axis.[10][11]

  • Receptor Pharmacology : Utilized in transiently transfected cell lines (e.g., HEK293, COS-7) expressing specific steroid receptors (MR, GR, AR) to characterize receptor binding, activation, and antagonism.[4][6]

  • Reproductive Biology : Applied to Leydig cell cultures to study the effects of adrenal-derived steroids on testicular testosterone (B1683101) production and function.[12][13]

Data Summary

Table 1: In Vitro Activity of 11β-Hydroxyprogesterone

Parameter Cell Line Value Reference
MR Activation (ED50) COS-7 (human MR) 10 nM [4]
MR Transactivation (EC50) COS-7 (human MR) 0.05 µM [5]
11β-HSD1 Inhibition (IC50) Not Specified 1 µM [5]
11β-HSD2 Inhibition (IC50) Not Specified 0.140 µM [5]

| GR Activation | HEK293 (human GR) | 4-100x lower potency than cortisol |[6] |

Table 2: Recommended Cell Lines for this compound Research

Cell Line Cell Type Typical Application References
NCI-H295R Human Adrenocortical Carcinoma Steroidogenesis, modeling CAH, toxicology screening [9]
LNCaP / PC3 Human Prostate Cancer Steroid metabolism, backdoor androgen synthesis [7][8]
HEK293 / COS-7 Human Embryonic Kidney / Monkey Kidney Receptor transactivation assays (transient transfection) [4][6][7]

| Primary Leydig Cells | Rodent Testicular Interstitial | Glucocorticoid effects on testosterone synthesis |[12][13] |

Experimental Protocols

Protocol 1: General Procedure for Cell Treatment

This protocol provides a basic workflow for treating adherent cell cultures with this compound.

  • Preparation of Stock Solution :

    • This compound is a powder that should be stored at -20°C.

    • Prepare a high-concentration stock solution (e.g., 1-10 mM) in a sterile solvent such as DMSO or ethanol.

    • Note : Solutions are reported to be unstable; it is highly recommended to prepare them fresh for each experiment.[4] Aliquot single-use volumes and store at -20°C or -80°C for short-term use if necessary.

  • Cell Seeding :

    • Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

    • Allow cells to adhere and recover for 18-24 hours in complete growth medium.

  • Treatment :

    • On the day of the experiment, aspirate the complete growth medium.

    • Replace it with a fresh medium containing the desired final concentration of this compound. Prepare treatment media by diluting the stock solution.

    • Ensure the final solvent concentration in the culture medium is consistent across all wells, including a vehicle control (e.g., 0.1% DMSO), and does not exceed levels toxic to the cells.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis :

    • Following incubation, harvest cells or culture supernatant for subsequent analysis (e.g., RNA extraction for qPCR, cell lysis for Western blotting or enzyme assays, or supernatant collection for hormone measurement by LC-MS).

Protocol 2: Mineralocorticoid Receptor (MR) Transactivation Assay

This protocol describes how to quantify the agonist activity of this compound on the MR using a luciferase reporter assay in a host cell line like HEK293.

  • Cell Seeding :

    • One day prior to transfection, seed HEK293 cells into 96-well white, clear-bottom plates at a density of 1.5 - 2.0 x 10⁴ cells per well in complete growth medium.

  • Transient Co-transfection :

    • Prepare a transfection mix containing:

      • An expression plasmid for the human mineralocorticoid receptor (hMR).

      • A reporter plasmid containing a luciferase gene downstream of a hormone-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

    • Use a suitable transfection reagent (e.g., Lipofectamine™) according to the manufacturer's instructions.

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete growth medium and incubate for an additional 18-24 hours.

  • Hormone Treatment :

    • Prepare serial dilutions of this compound and a positive control (e.g., aldosterone) in a serum-free or charcoal-stripped serum medium. Include a vehicle control.

    • Aspirate the medium from the cells and add the treatment media.

    • Incubate for 24 hours.

  • Luciferase Assay :

    • Aspirate the treatment medium and wash the cells once with PBS.

    • Lyse the cells using the lysis buffer provided in a dual-luciferase reporter assay kit.

    • Measure both Firefly and Renilla luciferase activities using a luminometer according to the kit manufacturer's protocol.

  • Data Analysis :

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

G Signaling Pathway of 11β-Hydroxyprogesterone via MR cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OHP 11β-OHP MR_complex MR + HSPs OHP->MR_complex Binding MR_active Activated MR MR_complex->MR_active HSPs Dissociate MR_nuc Activated MR MR_active->MR_nuc Translocation DNA DNA (HRE) MR_nuc->DNA Binding Gene Target Gene Transcription DNA->Gene mRNA mRNA Gene->mRNA

Caption: Steroid receptor signaling pathway for 11β-Hydroxyprogesterone.

G Workflow: Receptor Transactivation Assay start Seed Cells (e.g., HEK293 in 96-well plate) transfect Co-transfect with Plasmids (MR, MMTV-Luc, Renilla) start->transfect treat Treat with 11-OHP (24 hours) transfect->treat lyse Wash and Lyse Cells treat->lyse measure Measure Luciferase Activity (Firefly & Renilla) lyse->measure analyze Normalize Data & Generate Dose-Response Curve measure->analyze end Determine EC50 analyze->end

Caption: Experimental workflow for a luciferase-based transactivation assay.

G Metabolism of 11β-OHP in Prostate Cancer Cells cluster_enzymes OHP 11β-Hydroxyprogesterone (11β-OHP) KP 11-Ketoprogesterone (B144819) (11KP4) OHP->KP e1 AKR1C2 Metabolites (e.g., Alfaxalone) KP->AKR1C2 e2 Andro 11-Ketoandrosterone AKR1C2->Andro e3 DHT 11-Ketodihydrotestosterone (11-KDHT) Andro->DHT e4 e1 11β-HSD2 e2 SRD5A / AKR1C2 e3 CYP17A1 e4 Further Metabolism

Caption: Simplified "backdoor" metabolic pathway in LNCaP cells.

References

Application Notes & Protocols: The Use of 11-Hydroxyprogesterone in Animal Models of Endocrine Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 11β-Hydroxyprogesterone (11β-OHP4) is a steroid metabolite of progesterone (B1679170).[1] In endocrine disorders characterized by enzymatic defects in steroidogenesis, such as 21-hydroxylase deficiency (21-OHD), the most common cause of Congenital Adrenal Hyperplasia (CAH), precursors like progesterone accumulate.[2][3] This accumulation leads to shunting into alternative metabolic pathways, resulting in elevated levels of steroids such as 11β-OHP4 and 21-deoxycortisol.[3] Furthermore, 11-hydroxyprogesterone derivatives have been shown to possess biological activity, including the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), which can lead to hypertensinogenic effects.[4] Animal models are indispensable tools for studying the pathophysiology of these disorders and for the preclinical evaluation of novel therapeutic interventions. This document provides detailed application notes and protocols for the use and study of this compound and its precursors in relevant animal models of endocrine disease.

Application Note 1: this compound Pathway in Animal Models of Congenital Adrenal Hyperplasia (CAH)

Congenital Adrenal Hyperplasia is an autosomal recessive disorder that impairs cortisol synthesis.[2] The most prevalent form is 21-hydroxylase deficiency, caused by mutations in the CYP21A2 gene, which leads to an accumulation of steroid precursors.[2][5] Humanized mouse models that replicate these genetic defects have been developed and are critical for studying disease mechanisms and testing new treatments.[2][6][7] These models exhibit the hallmark biochemical signs of CAH, including elevated progesterone and subsequent metabolites.

Key Animal Model: Humanized CYP21A2 Mutant Mouse

A viable mouse model for CAH was developed by introducing a clinically relevant point mutation (p.R484Q) into a humanized CYP21A2 mouse strain using CRISPR/Cas9 technology.[2] These mice display key characteristics of human CAH.

Pathophysiological Characteristics:

  • Adrenal Hyperplasia: Mutant mice of both sexes show markedly hyperplastic adrenal glands.[2]

  • Hormonal Imbalance: The 21-hydroxylase deficiency results in significantly reduced levels of corticosterone (B1669441) (the primary glucocorticoid in mice) and 11-deoxycorticosterone.[2] Consequently, the precursor progesterone is significantly elevated.[2][6]

  • Reproductive Issues: Female mutant mice are infertile and remain in a persistent diestrus phase, while male mutants show normal fertility.[2]

Data Presentation: Hormonal Profile in CYP21A2-R484Q CAH Mouse Model

The following table summarizes the significant changes in key steroid hormone concentrations in the plasma of 20-week-old mutant mice compared to their wildtype littermates, as measured by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Steroid HormoneSexChange in Mutant vs. WildtypeSignificance (p-value)Reference
Progesterone Male & FemaleSignificantly Elevatedp < 0.001 / p < 0.0001[2]
11-Deoxycorticosterone Male & FemaleSignificantly Reducedp < 0.0001[2]
Corticosterone Male & FemaleSignificantly Reducedp < 0.0001[2]
Aldosterone FemaleSignificantly Elevatedp < 0.01[2]
Signaling Pathway Visualization

The diagram below illustrates the diversion of the steroidogenic pathway in 21-hydroxylase deficiency, leading to the accumulation of precursors and the formation of 11-oxygenated steroids.

steroid_pathway cluster_main_path Normal Pathway cluster_cah_path CAH (21-OHD) Pathway cholesterol Cholesterol cyp11a1 CYP11A1 cholesterol->cyp11a1 pregnenolone Pregnenolone hsd3b2 3β-HSD pregnenolone->hsd3b2 cyp17a1_h CYP17A1 (17α-hydroxylase) pregnenolone->cyp17a1_h progesterone Progesterone progesterone->cyp17a1_h cyp21a2 CYP21A2 (21-hydroxylase) progesterone->cyp21a2 cyp11b1 CYP11B1 progesterone->cyp11b1 ohp17 17-OH-Progesterone ohp17->cyp21a2 cyp17a1_l CYP17A1 (17,20-lyase) ohp17->cyp17a1_l doc 11-Deoxycorticosterone (DOC) doc->cyp11b1 s 11-Deoxycortisol s->cyp11b1 corticosterone Corticosterone cyp11b2 CYP11B2 corticosterone->cyp11b2 cortisol Cortisol aldosterone Aldosterone ohp11 11β-Hydroxyprogesterone androgens Androgens cyp11a1->pregnenolone hsd3b2->progesterone cyp17a1_h->ohp17 cyp17a1_h->ohp17 cyp21a2->doc cyp21a2->s block X cyp21a2->block cyp11b1->corticosterone cyp11b1->cortisol cyp11b1->ohp11 cyp11b2->aldosterone cyp17a1_l->androgens

Caption: Steroidogenesis in 21-hydroxylase deficiency (CAH).

Application Note 2: Investigating Hypertensinogenic Effects of this compound

Certain progesterone derivatives, including 11α- and 11β-hydroxyprogesterone, are potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[4] This enzyme is crucial for metabolizing active glucocorticoids into their inactive forms, thereby protecting mineralocorticoid receptors (MR) from excessive stimulation.[4] Inhibition of 11β-HSD by this compound can confer mineralocorticoid activity upon endogenous glucocorticoids like corticosterone, leading to sodium retention and increased blood pressure.[4] This effect has been demonstrated in rat models.

Experimental Model: Continuous Infusion in Sprague-Dawley Rats

To assess the blood pressure-modulating effects, 11α- and 11β-hydroxyprogesterone were continuously infused into both intact and adrenalectomized Sprague-Dawley rats for 14 days.[4]

Key Findings:

  • Blood Pressure: Both compounds caused a significant elevation in blood pressure within 3 days of infusion, an effect that persisted for the 14-day duration.[4]

  • Mechanism: The hypertensive effects were abolished by adrenalectomy, indicating a dependency on endogenous adrenal steroids (like corticosterone).[4] The effects were also significantly reduced by a specific MR antagonist, confirming the involvement of mineralocorticoid receptor activation.[4]

Data Presentation: Effects of 11α-Hydroxyprogesterone on Blood Pressure in Rats
Experimental GroupTreatmentDurationOutcome on Blood PressureMechanism DependencyReference
Intact Sprague-Dawley Rats11α-OHP4 Infusion14 daysSignificant, sustained increase-[4]
Adrenalectomized Rats11α-OHP4 Infusion14 daysHypertensive effect abolishedAdrenal Gland[4]
Intact Sprague-Dawley Rats11α-OHP4 + MR Antagonist14 daysHypertensive effect attenuatedMineralocorticoid Receptor[4]
Experimental Workflow Visualization

The following diagram outlines the experimental workflow used to determine the hypertensinogenic properties of this compound.

workflow_hypertension cluster_setup Phase 1: Animal Preparation cluster_treatment Phase 2: Treatment Infusion (14 Days) cluster_monitoring Phase 3: Data Collection & Analysis start Select Sprague-Dawley Rats grouping Divide into Groups: 1. Intact 2. Adrenalectomized (ADX) start->grouping surgery Surgical Implantation of Osmotic Minipumps grouping->surgery infusion Continuous Infusion via Minipumps: - Vehicle Control - 11α-OHP4 - 11β-OHP4 - 11α-OHP4 + MR Antagonist surgery->infusion bp_measure Measure Blood Pressure (e.g., tail-cuff method) at baseline and daily infusion->bp_measure data_analysis Statistical Analysis: Compare BP changes between groups over time bp_measure->data_analysis conclusion Determine Hypertensinogenic Effect and Mechanism data_analysis->conclusion

Caption: Workflow for investigating the hypertensinogenic effects of 11-OHP4.

Experimental Protocols

Protocol 1: Generation of a Humanized CAH Mouse Model via CRISPR/Cas9

This protocol provides a generalized workflow for creating a knock-in mouse model with a specific human CYP21A2 mutation, based on published methodologies.[2][7]

Materials:

  • Wildtype mouse zygotes (e.g., C57BL/6) or humanized CYP21A2 mouse embryonic stem (mES) cells.[2][7]

  • CRISPR/Cas9 components: Cas9 nuclease, specific single-guide RNA (sgRNA) targeting the insertion site.

  • Homology-Directed Repair (HDR) template: Oligonucleotide or plasmid containing the human CYP21A2 gene with the desired point mutation (e.g., p.R484Q) and homology arms.[2]

  • Cell/embryo culture and microinjection equipment.

  • Genotyping reagents (PCR primers, DNA polymerase).

Methodology:

  • Design: Design sgRNA to target a site near the desired point mutation location within the mouse Cyp21a1 gene (or humanized CYP21A2 gene).[2] Design an HDR template containing the mutated human sequence flanked by arms homologous to the regions surrounding the sgRNA cut site.

  • Microinjection/Electroporation: Prepare a microinjection mix containing Cas9 protein/mRNA, sgRNA, and the HDR template. Microinject the mixture into the pronuclei of fertilized mouse zygotes.[2] Alternatively, electroporate the components into mES cells.[7]

  • Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate female mice.

  • Screening: After birth, screen the resulting pups for the desired genetic modification. Extract genomic DNA from tail biopsies. Use PCR and Sanger sequencing to identify founder mice that carry the knock-in allele.

  • Breeding and Colony Establishment: Breed founder mice with wildtype mice to establish germline transmission. Subsequently, intercross heterozygous offspring to generate homozygous mutant mice for characterization.

  • Phenotypic Characterization: At a specified age (e.g., 20 weeks), perform phenotypic analysis.[2][6] This includes weighing adrenal glands, measuring steroid hormone levels in plasma via LC-MS/MS, and assessing fertility and reproductive cycle regularity.

Protocol 2: Administration of Steroids to Rodents

This protocol outlines standard methods for administering steroid compounds like this compound to mice or rats. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Steroid compound (e.g., 11β-hydroxyprogesterone).

  • Sterile vehicle (e.g., sesame oil, saline with a solubilizing agent like cyclodextrin).

  • Sterile syringes and needles (25-27 gauge).[8]

  • Vortex mixer and 0.22 µm syringe filter.

Methodology: Solution Preparation

  • Under sterile conditions, accurately weigh the required amount of the steroid powder.

  • Dissolve the powder in the chosen vehicle to the desired final concentration. Gentle warming or vortexing may be necessary to ensure complete dissolution.[8]

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.[8]

  • Store the solution appropriately (e.g., protected from light at 4°C).

Methodology: Administration Routes

  • Subcutaneous (s.c.) Injection:

    • Gently restrain the rodent.

    • Lift the loose skin over the back of the neck or flank to form a "tent".[8]

    • Insert a sterile needle into the base of the tented skin, parallel to the body.

    • Inject the solution into the subcutaneous space and gently withdraw the needle.

  • Intraperitoneal (i.p.) Injection:

    • Restrain the rodent securely, tilting it slightly head-down to move organs away from the injection site.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder.[8]

    • Insert the needle at a 30-45 degree angle and inject the solution.

Protocol 3: Biochemical Analysis of Steroid Hormones by LC-MS/MS

This protocol describes the collection and preparation of plasma for steroid hormone quantification.

Materials:

  • Anesthetic (e.g., isoflurane).

  • Blood collection tubes containing an anticoagulant (e.g., EDTA).

  • Microcentrifuge.

  • Pipettes and sterile tips.

  • -80°C freezer.

  • Access to an LC-MS/MS system.

Methodology:

  • Sample Collection:

    • Anesthetize the animal (e.g., mouse or rat) according to approved protocols.

    • Collect blood via cardiac puncture or from the retro-orbital sinus into an EDTA-coated tube.

    • Immediately place the tube on ice.

  • Plasma Separation:

    • Centrifuge the blood sample (e.g., at 1,500 x g for 15 minutes at 4°C) to separate the plasma from blood cells.

    • Carefully collect the supernatant (plasma) without disturbing the cell pellet.

  • Storage:

    • Aliquot the plasma into clean microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis to ensure steroid stability.

  • Quantification:

    • Perform steroid hormone quantification using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[2][6] This technique provides high specificity and sensitivity for accurately measuring a panel of steroid hormones, including progesterone, corticosterone, 11-deoxycorticosterone, and others.

    • Include appropriate internal standards and calibration curves for accurate quantification.

References

Establishing Reference Intervals for 11-Hydroxyprogesterone in Research Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyprogesterone (11-OHP) is a steroid hormone that plays an important role in the adrenal steroidogenesis pathway. As a precursor to more potent mineralocorticoids and glucocorticoids, understanding its circulating concentrations is crucial in various research contexts, including the study of endocrine disorders and the development of new therapeutics. The establishment of accurate and reliable reference intervals for 11-OHP in healthy populations is a critical prerequisite for the correct interpretation of clinical and research data. These application notes provide a comprehensive overview and detailed protocols for establishing such reference intervals using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid hormone analysis.

Data Presentation: Reference Intervals for Steroid Hormones

While extensive population-specific reference interval data for this compound is not widely available in published literature, the following tables summarize reference intervals for the closely related and more commonly measured steroid, 17-Hydroxyprogesterone (17-OHP). It is a key objective of the protocol outlined below to establish similar comprehensive reference intervals for this compound. In a study involving a control group, serum 11β-OHP concentrations were found to be below the detection limit of 0.012 ng/mL[1].

Table 1: Reference Intervals for Serum 17-Hydroxyprogesterone in a Pediatric Population

Age GroupSexn2.5th Percentile (ng/dL)97.5th Percentile (ng/dL)Analytical Method
0 to <6 monthsMale & Female11925248LC-MS/MS
6 months to <10 yearsFemale-662LC-MS/MS
10 to <18 yearsFemale-15137LC-MS/MS
PrepubertalMale-<110-Not Specified
PrepubertalFemale-<100-Not Specified

Note: Data synthesized from multiple sources. The establishment of specific pediatric reference intervals for this compound is a key research goal.

Table 2: Reference Intervals for Serum 17-Hydroxyprogesterone in an Adult Population

PopulationnLower Limit (ng/dL)Upper Limit (ng/dL)Analytical Method
Adult Male-<220-Not Specified
Adult Female (Follicular Phase)-<80-Not Specified
Adult Female (Luteal Phase)-<285-Not Specified
Postmenopausal Female-<51-Not Specified

Note: Data synthesized from multiple sources. The establishment of specific adult reference intervals for this compound, segmented by sex and, for females, by menstrual cycle phase, is a key research goal.

Signaling Pathway: Steroidogenesis

The following diagram illustrates the classical steroidogenesis pathway, highlighting the position of this compound.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-Hydroxypregnenolone 17-Hydroxypregnenolone Pregnenolone->17-Hydroxypregnenolone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 17-Hydroxyprogesterone 17-Hydroxyprogesterone Progesterone->17-Hydroxyprogesterone CYP17A1 This compound This compound Progesterone->this compound CYP11B1/B2 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 18-Hydroxycorticosterone 18-Hydroxycorticosterone Corticosterone->18-Hydroxycorticosterone CYP11B2 Aldosterone Aldosterone 18-Hydroxycorticosterone->Aldosterone CYP11B2 17-Hydroxypregnenolone->17-Hydroxyprogesterone 3β-HSD DHEA DHEA 17-Hydroxypregnenolone->DHEA CYP17A1 (lyase) 11-Deoxycortisol 11-Deoxycortisol 17-Hydroxyprogesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-Hydroxyprogesterone->Androstenedione CYP17A1 (lyase) Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase

Steroidogenesis pathway showing the synthesis of this compound.

Experimental Protocols

Protocol 1: Establishing Reference Intervals for this compound

This protocol outlines the steps for a research study to establish reference intervals for this compound.

1. Study Design and Subject Recruitment:

  • Define the target population (e.g., healthy adults, children).

  • Establish clear inclusion and exclusion criteria. Exclusion criteria should include any diseases or medications known to affect adrenal function.

  • Determine the required sample size. A minimum of 120 individuals per partition (e.g., age group, sex) is recommended.

  • Obtain informed consent from all participants or their legal guardians.

  • Collect demographic and clinical data through a standardized questionnaire.

2. Sample Collection and Handling:

  • Collect blood samples (serum or plasma) at a standardized time of day (e.g., morning) to minimize the effects of diurnal variation.

  • Process samples promptly by centrifugation to separate serum or plasma.

  • Aliquot the samples into labeled cryovials and store them at -80°C until analysis.

3. Analytical Method: Quantification of this compound by LC-MS/MS:

  • Utilize a validated LC-MS/MS method for the simultaneous quantification of a panel of steroids, including this compound. A detailed analytical protocol is provided below (Protocol 2).

4. Statistical Analysis:

  • Analyze the distribution of this compound concentrations.

  • Transform the data if necessary to achieve a normal distribution.

  • Partition the data based on significant factors such as age and sex.

  • Calculate the reference intervals, typically as the central 95% range (2.5th to 97.5th percentiles), for each partition.

  • Determine the confidence intervals for the upper and lower reference limits.

Protocol 2: Quantification of Serum this compound by LC-MS/MS

This protocol provides a detailed methodology for the analysis of this compound in serum samples.

1. Materials and Reagents:

  • This compound certified reference material

  • Isotopically labeled internal standard (e.g., this compound-d8)

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges or a liquid-liquid extraction solvent (e.g., methyl-tert-butyl ether)

  • Calibrators and quality control materials

2. Sample Preparation:

  • Thaw serum samples at room temperature.

  • Spike a known amount of the internal standard solution into each sample, calibrator, and quality control.

  • Liquid-Liquid Extraction:

    • Add methyl-tert-butyl ether to the samples.
    • Vortex mix thoroughly to ensure efficient extraction.
    • Centrifuge to separate the organic and aqueous layers.
    • Transfer the organic (upper) layer to a clean tube.
    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (alternative):

    • Condition the SPE cartridges according to the manufacturer's instructions.
    • Load the samples onto the cartridges.
    • Wash the cartridges to remove interfering substances.
    • Elute the steroids with an appropriate solvent.
    • Evaporate the eluate to dryness.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
    • Employ a C18 or similar reversed-phase column suitable for steroid separation.
    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid to achieve optimal separation of this compound from other steroids.

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize a triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
    • Operate the mass spectrometer in positive ion mode.
    • Optimize the multiple reaction monitoring (MRM) transitions for both this compound and its internal standard. This involves selecting appropriate precursor and product ions.
    • Develop a data acquisition method that includes the optimized MRM transitions, collision energies, and other relevant parameters.

4. Data Analysis and Quality Control:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Quantify the this compound concentration in the unknown samples using the calibration curve.

  • Analyze quality control samples at different concentrations to ensure the accuracy and precision of the analytical run. The results should fall within predefined acceptance criteria.

Experimental Workflow

The following diagram illustrates the workflow for establishing reference intervals for this compound.

workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Laboratory & Data Analysis Define Population & Criteria Define Population & Criteria Determine Sample Size Determine Sample Size Define Population & Criteria->Determine Sample Size Obtain Ethical Approval Obtain Ethical Approval Determine Sample Size->Obtain Ethical Approval Recruit Subjects Recruit Subjects Obtain Ethical Approval->Recruit Subjects Collect Samples & Data Collect Samples & Data Recruit Subjects->Collect Samples & Data Process & Store Samples Process & Store Samples Collect Samples & Data->Process & Store Samples LC-MS/MS Analysis LC-MS/MS Analysis Process & Store Samples->LC-MS/MS Analysis Statistical Analysis Statistical Analysis LC-MS/MS Analysis->Statistical Analysis Establish Reference Intervals Establish Reference Intervals Statistical Analysis->Establish Reference Intervals

Workflow for establishing reference intervals.

Conclusion

The establishment of robust reference intervals for this compound is essential for advancing research in endocrinology and related fields. The protocols and guidelines presented here provide a framework for conducting high-quality studies to generate this much-needed data. By employing state-of-the-art analytical techniques like LC-MS/MS and adhering to established guidelines for reference interval studies, researchers can contribute to a more accurate understanding of the role of this compound in health and disease. The significant gap in available reference data for this compound underscores the importance of undertaking such research.

References

Application Notes and Protocols: 11-Hydroxyprogesterone as a Biomarker for 21-Hydroxylase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency (21-OHD) is an autosomal recessive disorder characterized by impaired cortisol and aldosterone (B195564) synthesis.[1][2][3] This enzymatic block leads to the accumulation of steroid precursors, most notably 17-hydroxyprogesterone (17-OHP), which is the primary biomarker for diagnosing and monitoring the condition.[4][5] However, the diagnostic landscape is evolving, with other steroid metabolites emerging as potentially more specific and sensitive biomarkers. This document explores the role of 11-hydroxyprogesterone (11-OHP) as a biomarker for 21-OHD, in comparison to the established marker 17-OHP and the increasingly important 21-deoxycortisol (B132708) (21DF).

In 21-OHD, the substrates of the deficient 21-hydroxylase enzyme, progesterone (B1679170) and 17-OHP, accumulate and are shunted into alternative metabolic pathways.[6] One such pathway involves the 11β-hydroxylation of these precursors by the enzyme CYP11B1, leading to the formation of 11-OHP and 21-deoxycortisol, respectively.[6] While 21-deoxycortisol has gained significant traction as a highly specific biomarker for 21-OHD, the clinical utility of 11-OHP is less established but mechanistically plausible.[6][7]

These application notes provide a comprehensive overview of the current understanding of 11-OHP as a biomarker for 21-OHD, including comparative quantitative data, detailed experimental protocols for steroid analysis, and visual representations of the relevant biochemical pathways and workflows.

Data Presentation: Comparative Analysis of Biomarkers

The following tables summarize the quantitative data for 17-hydroxyprogesterone, 21-deoxycortisol, and this compound in individuals with 21-hydroxylase deficiency and in healthy controls. This data is essential for evaluating the diagnostic potential of each biomarker.

Table 1: Serum Concentrations of 17-Hydroxyprogesterone (17-OHP) in 21-Hydroxylase Deficiency

PopulationConcentration Range (ng/dL)Key Observations
Classic 21-OHD Patients 217 - 100,472[1]Markedly elevated levels are a hallmark of the disease.[4]
Newborns (Term) < 630[8]Levels are physiologically higher at birth and decline over the first few months.[5]
Prepubertal Children < 110 (males), < 100 (females)[8]
Adults < 220 (males), Follicular: < 80, Luteal: < 285 (females)[5]

Table 2: Serum Concentrations of 21-Deoxycortisol (21DF) in 21-Hydroxylase Deficiency

PopulationConcentration Range (ng/dL)Key Observations
Classic 21-OHD Patients <39 - 14,105[1]Highly specific for 21-OHD as it is produced from the accumulated 17-OHP.[9]
Healthy Controls Extremely low or undetectable levels.[2]Offers a clearer distinction between affected and unaffected individuals compared to 17-OHP, especially in newborns.[7]

Table 3: Serum Concentrations of 11β-Hydroxyprogesterone (11β-OHP) in 21-Hydroxylase Deficiency

PopulationConcentration Range (ng/mL)Key Observations
21-OHD Patients 0.012 - 3.37[6]Elevated due to the shunting of excess progesterone.
Healthy Controls < 0.012 (below detection limit)[6]A clear differentiation from patients is observed, suggesting potential diagnostic value.

Experimental Protocols

The accurate quantification of steroid hormones is critical for the diagnosis and management of 21-OHD. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical method due to its high specificity and sensitivity, overcoming the cross-reactivity issues often associated with immunoassays.[9][10]

Protocol 1: General Method for Serum Steroid Profiling by LC-MS/MS

This protocol provides a general framework for the simultaneous measurement of 17-OHP, 21DF, and 11-OHP in human serum.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of serum, add an internal standard solution containing deuterated analogs of the target steroids (e.g., 17-OHP-d8, 21DF-d8, 11-OHP-d8).

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute to extract the steroids.[10]

  • Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a methanol/water (50:50, v/v) solution.[10]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable for steroid separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the steroids. The specific gradient will need to be optimized for the particular column and instrument.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[10]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized.

      • Example MRM Transitions (to be optimized for the specific instrument):

        • 17-OHP: e.g., m/z 331.2 -> 97.0

        • 21DF: e.g., m/z 347.2 -> 109.1

        • 11-OHP: e.g., m/z 331.2 -> 313.2

3. Data Analysis and Quantification

  • A calibration curve is generated using standards of known concentrations.

  • The concentration of each steroid in the samples is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Visualizations

Signaling Pathway

steroidogenesis_pathway cluster_block Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-Hydroxy- pregnenolone Pregnenolone->17-OH-Pregnenolone 17-OHP 17-Hydroxy- progesterone Progesterone->17-OHP CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 11-OHP 11β-Hydroxy- progesterone Progesterone->11-OHP CYP11B1 17-OH-Pregnenolone->17-OHP 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA 11-Deoxycortisol 11-Deoxycortisol 17-OHP->11-Deoxycortisol Androstenedione Androstenedione 17-OHP->Androstenedione CYP17A1 21DF 21-Deoxycortisol 17-OHP->21DF CYP11B1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone block1 X block2 X

Caption: Steroidogenesis pathway illustrating the block in 21-hydroxylase deficiency.

Experimental Workflow

experimental_workflow start Serum Sample Collection prep Sample Preparation (Internal Standard Addition, Liquid-Liquid Extraction) start->prep evap Solvent Evaporation prep->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis (Chromatographic Separation, Mass Spectrometric Detection) recon->lcms data Data Processing (Quantification using Calibration Curve) lcms->data end Biomarker Concentration Results data->end

Caption: Workflow for serum steroid biomarker analysis by LC-MS/MS.

Logical Relationship: Diagnostic Utility

diagnostic_logic patient Patient with Suspected 21-Hydroxylase Deficiency measurement Measure Serum Steroids (17-OHP, 21DF, 11-OHP) patient->measurement decision Elevated Biomarker Levels? measurement->decision diagnosis_positive Diagnosis of 21-OHD Highly Likely decision->diagnosis_positive Yes diagnosis_negative 21-OHD Unlikely (Consider other diagnoses) decision->diagnosis_negative No

Caption: Diagnostic logic for 21-hydroxylase deficiency using steroid biomarkers.

Conclusion

17-hydroxyprogesterone remains the cornerstone for newborn screening and diagnosis of 21-hydroxylase deficiency. However, the measurement of 21-deoxycortisol offers superior specificity and is an invaluable tool for confirming the diagnosis, particularly in cases with equivocal 17-OHP levels. This compound is also elevated in 21-OHD and shows a clear distinction from healthy individuals, suggesting its potential as a diagnostic biomarker. Further research is warranted to fully establish the clinical utility of 11-OHP in the diagnosis and monitoring of 21-OHD, especially in direct comparison with 21-deoxycortisol. The use of LC-MS/MS for the simultaneous analysis of a panel of steroids, including 17-OHP, 21DF, and 11-OHP, provides a powerful and accurate approach for the comprehensive biochemical evaluation of patients with suspected or confirmed 21-hydroxylase deficiency.

References

Application Notes and Protocols: Studying the Effects of 11-Hydroxyprogesterone on Mineralocorticoid Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyprogesterone (11-OHP), a metabolite of progesterone, has emerged as a significant modulator of mineralocorticoid receptor (MR) signaling. While not a classical mineralocorticoid, its activity can lead to physiological effects akin to those of aldosterone (B195564), including sodium retention and hypertension. This document provides detailed application notes and protocols for studying the effects of this compound on MR activation, intended to guide researchers in pharmacology, endocrinology, and drug development.

The primary mechanism by which 11-OHP influences MR activation is through the potent inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), particularly isoforms 1 and 2.[1][2][3][4] This enzyme is crucial for the peripheral inactivation of glucocorticoids, such as cortisol and corticosterone, into their receptor-inactive 11-keto forms (cortisone and 11-dehydrocorticosterone, respectively). By inhibiting 11β-HSD, 11-OHP allows active glucocorticoids to persist and occupy the MR, which they can activate due to their high circulating concentrations.[1][2][3] Additionally, studies have indicated that 11β-hydroxyprogesterone can directly bind to the human mineralocorticoid receptor with a high affinity and act as a weak partial agonist.[5]

These actions of 11-OHP have been demonstrated to have significant physiological consequences. In vivo studies in rats have shown that continuous infusion of 11α- and 11β-hydroxyprogesterone can cause a significant elevation in blood pressure.[1][2][3] This hypertensive effect is dependent on an intact adrenal gland and can be attenuated by the administration of a specific MR antagonist, confirming the role of MR activation in this process.[1][2][3]

Understanding the nuances of 11-OHP's interaction with the MR signaling pathway is critical for elucidating its role in endocrine pathologies and for the development of novel therapeutic agents targeting the mineralocorticoid system.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the interaction of this compound with the mineralocorticoid receptor and related enzymes.

CompoundParameterValueSpecies/SystemReference
11β-HydroxyprogesteroneAgonistic Activity (% of Aldosterone)9.0%Human MR (in CV-1 cells)[5]
11α-HydroxyprogesteroneAgonistic Activity (% of Aldosterone)5.1%Human MR (in CV-1 cells)[5]
11α-HydroxyprogesteroneIC50 (11β-HSD Inhibition)0.9 nMIn vitro[6]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Mineralocorticoid Receptor

This protocol determines the binding affinity of this compound to the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials and Reagents:

  • Human mineralocorticoid receptor (hMR) source (e.g., membranes from cells overexpressing hMR)

  • Radioligand: [³H]-Aldosterone

  • Test compound: this compound

  • Assay Buffer: Tris-HCl buffer with protease inhibitors

  • Wash Buffer: Cold assay buffer

  • Scintillation fluid

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

2. Procedure:

  • Receptor Preparation: Prepare cell membranes expressing hMR by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add a constant amount of the hMR preparation to each well.

  • Add a fixed concentration of [³H]-Aldosterone (typically at or below its dissociation constant, Kd).

  • Add increasing concentrations of this compound to the appropriate wells.

  • Controls:

    • Total Binding: Wells containing only the receptor and radioligand.

    • Non-specific Binding: Wells containing the receptor, radioligand, and a high concentration of unlabeled aldosterone.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any residual unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 11-OHP that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Mineralocorticoid Receptor Transactivation Assay

This cell-based assay measures the ability of this compound to activate the mineralocorticoid receptor and induce the expression of a reporter gene.

1. Materials and Reagents:

  • Mammalian cell line (e.g., HEK293, COS-7, CV-1)

  • hMR expression vector

  • Reporter plasmid containing a mineralocorticoid-responsive element (MRE) linked to a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound: this compound

  • Positive control: Aldosterone

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

2. Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the hMR expression vector and the MRE-luciferase reporter plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and aldosterone.

  • Remove the culture medium from the cells and replace it with a medium containing the different concentrations of the test compounds.

  • Controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Positive Control: Cells treated with a range of aldosterone concentrations to generate a dose-response curve.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Remove the medium and lyse the cells using the lysis buffer.

  • Luciferase Assay: Add the luciferase assay substrate to each well and measure the luminescence using a luminometer.

3. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the protein concentration in each well to account for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

  • Determine the EC50 value (the concentration of 11-OHP that produces 50% of the maximal response).

  • Express the agonistic activity of 11-OHP as a percentage of the maximal response induced by aldosterone.

Protocol 3: 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of 11β-HSD isoforms.

1. Materials and Reagents:

  • Source of 11β-HSD1 or 11β-HSD2 (e.g., liver microsomes, lysates from cells overexpressing the enzyme)

  • Substrate: [³H]-Cortisol (for 11β-HSD2) or [³H]-Corticosterone (for 11β-HSD1)

  • Cofactor: NAD⁺ (for 11β-HSD2) or NADP⁺ (for 11β-HSD1)

  • Test compound: this compound

  • Scintillation fluid

  • Thin-layer chromatography (TLC) plates

  • Organic solvents for TLC

  • Scintillation counter or radio-TLC scanner

2. Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the enzyme source, cofactor, and varying concentrations of this compound.

  • Initiate Reaction: Add the radiolabeled substrate to start the enzymatic reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period during which the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., a mixture of organic solvents).

  • Steroid Extraction: Extract the steroids from the aqueous phase into the organic phase.

  • Separation: Separate the substrate (e.g., cortisol) from the product (e.g., cortisone) using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radiolabeled substrate and product by scraping the corresponding spots from the TLC plate and measuring the radioactivity in a scintillation counter, or by using a radio-TLC scanner.

3. Data Analysis:

  • Calculate the percentage of substrate conversion to product in the presence and absence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of 11-OHP that causes 50% inhibition of the enzyme activity.

Protocol 4: In Vivo Blood Pressure Measurement in Rats

This protocol outlines the procedure for measuring the effect of this compound on blood pressure in a rat model.

1. Materials and Reagents:

  • Sprague-Dawley rats

  • This compound

  • Vehicle for infusion (e.g., propylene (B89431) glycol)

  • Osmotic minipumps for continuous infusion

  • Anesthesia (e.g., isoflurane)

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

  • Surgical instruments for minipump implantation

2. Procedure:

  • Animal Acclimatization: Acclimatize the rats to the housing conditions and the blood pressure measurement procedure for at least one week before the experiment.

  • Baseline Measurement: Measure the baseline systolic blood pressure of each rat for several consecutive days.

  • Minipump Implantation: Anesthetize the rats and surgically implant osmotic minipumps subcutaneously. The minipumps should be filled with either the vehicle or a solution of this compound to deliver a constant dose over the study period (e.g., 14 days).

  • Blood Pressure Monitoring: Measure the blood pressure of the rats daily or at regular intervals throughout the infusion period.

  • (Optional) MR Antagonist Co-administration: In a separate group of rats, co-administer a specific MR antagonist (e.g., spironolactone (B1682167) or eplerenone) along with this compound to determine if the hypertensive effects are MR-mediated.

3. Data Analysis:

  • Plot the mean systolic blood pressure for each group over the course of the study.

  • Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the blood pressure changes between the control group and the this compound-treated group.

  • Compare the blood pressure in the group receiving this compound alone with the group receiving this compound and the MR antagonist to assess the contribution of MR activation to the observed hypertension.

Visualizations

G cluster_0 Mechanism of this compound Action on MR 11-OHP This compound 11b-HSD 11β-HSD 11-OHP->11b-HSD Inhibits Cortisone Inactive Metabolites (e.g., Cortisone) Cortisol Active Glucocorticoids (e.g., Cortisol) Cortisol->Cortisone Inactivation MR Mineralocorticoid Receptor (MR) Cortisol->MR Binds and Activates Nucleus Nucleus MR->Nucleus Translocation MRE Mineralocorticoid Response Element (MRE) Nucleus->MRE Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates

Caption: Signaling pathway of this compound-mediated MR activation.

G cluster_0 Competitive Binding Assay Workflow A Prepare MR Source (Cell Membranes) B Incubate MR with [³H]-Aldosterone & 11-OHP A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50, Ki) D->E

Caption: Workflow for the competitive mineralocorticoid receptor binding assay.

G cluster_1 MR Transactivation Assay Workflow F Co-transfect Cells with hMR and Reporter Plasmids G Treat Cells with This compound F->G H Incubate and Lyse Cells G->H I Measure Reporter Gene Activity H->I J Data Analysis (EC50, % Max Activity) I->J

Caption: Workflow for the mineralocorticoid receptor transactivation assay.

References

Troubleshooting & Optimization

Technical Support Center: Accurate Measurement of 17-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate measurement of 17-Hydroxyprogesterone (17-OHP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting guidance for 17-OHP quantification. While the query specified 11-Hydroxyprogesterone, the overwhelming body of scientific literature and clinical significance points to 17-Hydroxyprogesterone (17-OHP) as the key analyte of interest in this context. This guide will focus on the accurate measurement of 17-OHP.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring 17-Hydroxyprogesterone?

A1: The two primary methods for measuring 17-Hydroxyprogesterone are immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Immunoassays are widely available and can be performed on standard clinical chemistry analyzers.[4][5] However, they are susceptible to cross-reactivity with other structurally similar steroids.[2][3][4] LC-MS/MS is considered the gold standard for 17-OHP quantification due to its superior specificity and ability to chromatographically separate 17-OHP from other interfering steroids.[2][3]

Q2: Why do my 17-OHP results from an immunoassay differ from those obtained by LC-MS/MS?

A2: It is common to observe discrepancies between 17-OHP concentrations measured by immunoassay and LC-MS/MS, with immunoassay results often being higher.[1][3][6] This is primarily due to the cross-reactivity of the antibodies used in immunoassays with other endogenous steroids that have a similar structure to 17-OHP, such as 17-hydroxypregnenolone, progesterone, and 21-deoxycortisol.[2][4][7] LC-MS/MS, on the other hand, physically separates these steroids before detection, providing a more accurate and specific measurement.[3][6]

Q3: What are the common sources of interference in 17-OHP immunoassays?

A3: Common sources of interference in 17-OHP immunoassays include:

  • Cross-reacting steroids: Structurally similar steroids like progesterone, 17-hydroxypregnenolone, 21-deoxycortisol, and 11-deoxycortisol can cross-react with the immunoassay antibodies, leading to falsely elevated 17-OHP levels.[2][4][7][8][9]

  • Patient population: Premature infants often have physiologically elevated levels of various steroid precursors that can interfere with immunoassays, leading to a high rate of false-positive results in newborn screening for congenital adrenal hyperplasia (CAH).[10][11][12]

  • Medications: Certain drugs can interfere with steroid metabolism and lead to an accumulation of cross-reacting steroids. For example, medications that inhibit 11β-hydroxylase can cause an increase in 11-deoxycortisol, which can cross-react with cortisol immunoassays and potentially 17-OHP immunoassays.[8][13]

Q4: Can non-steroidal compounds interfere with LC-MS/MS measurements of 17-OHP?

A4: While LC-MS/MS is significantly more specific than immunoassays, interference is still possible. A recent study identified the antidepressant paroxetine (B1678475) as a potential interference for 17-OHP in an LC-MS/MS assay.[14] This highlights the importance of rigorous method validation to screen for potential interferences from both steroidal and non-steroidal compounds.[14]

Troubleshooting Guides

Issue 1: Unexpectedly High 17-OHP Results from an Immunoassay
Possible Cause Troubleshooting Step
Cross-reactivity with other steroids 1. Review the patient's clinical history and any medications that might elevate structurally similar steroids. 2. Consider measuring related steroids (e.g., progesterone, androstenedione) to assess for broader adrenal hyperfunction. 3. Recommended Action: Re-analyze the sample using a more specific method like LC-MS/MS to confirm the 17-OHP concentration.[1][3]
Sample quality issues (e.g., hemolysis) 1. Visually inspect the sample for signs of hemolysis or lipemia. 2. Follow the assay manufacturer's instructions regarding sample acceptability. 3. If sample quality is poor, request a new sample.
Assay-specific issues 1. Check the expiration date and storage conditions of the immunoassay kit. 2. Run quality control materials to ensure the assay is performing within specifications. 3. Consult the manufacturer's package insert for known interferences.
Issue 2: Discrepancy Between Immunoassay and LC-MS/MS Results
Observation Explanation Action
Immunoassay result is significantly higher than LC-MS/MS result This is a common finding and is likely due to the superior specificity of LC-MS/MS, which is not affected by the cross-reacting steroids that can inflate immunoassay measurements.[1][3][6]Trust the LC-MS/MS result as the more accurate measure of 17-OHP. Use the LC-MS/MS result for clinical decision-making.
Both results are elevated but to different extents The degree of overestimation by the immunoassay can vary depending on the specific cross-reacting steroids present in the sample and the specific antibody used in the assay.[3]The LC-MS/MS result provides a more accurate quantification of the true 17-OHP level.

Quantitative Data Summary

Table 1: Comparison of 17-OHP Concentrations (nmol/L) by Immunoassay and LC-MS/MS in Patients with 21-Hydroxylase Deficiency.

Statistic Immunoassay LC-MS/MS Percentage Difference (%)
Mean Varies, but consistently higherLower than immunoassay30-50% lower with LC-MS/MS[3][6]
Correlation (r) --Generally good (e.g., r > 0.65)[3][6]

Note: The exact values can vary depending on the specific immunoassay and patient cohort.

Table 2: Illustrative Reference Intervals for 17-Hydroxyprogesterone (ng/dL) by LC-MS/MS.

Age/Group Reference Interval (ng/dL)
Term Infants (0-28 days) < 630[12][15]
Prepubertal Children < 110 (males), < 100 (females)[12][15]
Adult Males 32 - 307[16]
Adult Females (Follicular Phase) 23 - 102[16]
Adult Females (Luteal Phase) 139 - 431[16]
Postmenopausal Females < 51[15]

These are example reference intervals and may vary between laboratories. Always refer to the reference intervals provided by the testing laboratory.

Experimental Protocols

Protocol 1: General Principle of 17-Hydroxyprogesterone Immunoassay

Immunoassays for 17-OHP are typically competitive assays.

  • Sample Incubation: The patient's serum or plasma sample is incubated with a known amount of labeled 17-OHP (e.g., enzyme-labeled or radiolabeled) and a limited amount of specific anti-17-OHP antibody.

  • Competitive Binding: The 17-OHP in the patient's sample competes with the labeled 17-OHP for binding to the antibody. The amount of labeled 17-OHP that binds to the antibody is inversely proportional to the concentration of 17-OHP in the patient's sample.

  • Separation: The antibody-bound fraction is separated from the unbound fraction.

  • Detection: The signal from the label in the bound fraction is measured.

  • Quantification: The concentration of 17-OHP in the patient's sample is determined by comparing the signal to a standard curve generated with known concentrations of 17-OHP.

Protocol 2: General Principle of 17-Hydroxyprogesterone Measurement by LC-MS/MS
  • Sample Preparation:

    • An internal standard (typically a stable isotope-labeled version of 17-OHP) is added to the patient's serum or plasma sample.

    • Proteins are precipitated and removed.

    • The steroids are extracted from the sample, often using liquid-liquid extraction or solid-phase extraction.[6][17]

  • Chromatographic Separation (LC):

    • The extracted sample is injected into a liquid chromatograph.

    • A specialized column (e.g., reversed-phase) is used to separate 17-OHP from other steroids based on their physicochemical properties.[6][18]

  • Ionization and Mass Spectrometry (MS/MS):

    • The separated compounds eluting from the LC column are ionized (e.g., by atmospheric pressure chemical ionization - APCI or electrospray ionization - ESI).

    • The ionized molecules are then passed into a tandem mass spectrometer.

    • The first mass spectrometer (Q1) selects the precursor ion with the specific mass-to-charge ratio (m/z) of 17-OHP.

    • The selected precursor ion is fragmented in a collision cell (Q2).

    • The second mass spectrometer (Q3) selects specific product ions characteristic of 17-OHP for detection.

  • Quantification: The ratio of the signal from the analyte (17-OHP) to the signal from the internal standard is used to calculate the precise concentration of 17-OHP in the original sample.

Visualizations

steroid_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone 3β-HSD oh_pregnenolone 17-OH Pregnenolone pregnenolone->oh_pregnenolone 17α-hydroxylase deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone 21-hydroxylase dhea DHEA androstenedione Androstenedione dhea->androstenedione 3β-HSD testosterone Testosterone androstenedione->testosterone oh_pregnenolone->dhea 17,20-lyase oh_progesterone 17-Hydroxyprogesterone oh_pregnenolone->oh_progesterone 3β-HSD deoxycortisol 11-Deoxycortisol oh_progesterone->deoxycortisol 21-hydroxylase corticosterone Corticosterone deoxycorticosterone->corticosterone 11β-hydroxylase aldosterone Aldosterone corticosterone->aldosterone cortisol Cortisol deoxycortisol->cortisol 11β-hydroxylase experimental_workflow cluster_immunoassay Immunoassay Workflow cluster_lcmsms LC-MS/MS Workflow ia_start Patient Sample ia_incubation Incubate with Labeled 17-OHP and Antibody ia_start->ia_incubation ia_separation Separate Bound and Unbound ia_incubation->ia_separation ia_detection Detect Signal ia_separation->ia_detection ia_result Calculate 17-OHP Concentration ia_detection->ia_result lcms_start Patient Sample lcms_prep Add Internal Standard & Extract Steroids lcms_start->lcms_prep lcms_lc Liquid Chromatography Separation lcms_prep->lcms_lc lcms_ms Tandem Mass Spectrometry Detection lcms_lc->lcms_ms lcms_result Calculate 17-OHP Concentration lcms_ms->lcms_result troubleshooting_guide start High 17-OHP Result from Immunoassay check_sample Is the sample quality acceptable? start->check_sample check_qc Are QC results within range? check_sample->check_qc Yes recollect Recollect sample check_sample->recollect No review_history Review patient history and medications. check_qc->review_history Yes troubleshoot_assay Troubleshoot assay (reagents, instrument) check_qc->troubleshoot_assay No consider_crossreactivity Is cross-reactivity likely? review_history->consider_crossreactivity confirm_lcms Confirm with LC-MS/MS consider_crossreactivity->confirm_lcms Yes report_result Report immunoassay result with caution consider_crossreactivity->report_result No

References

Technical Support Center: Overcoming Cross-Reactivity in 11-Hydroxyprogesterone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming cross-reactivity in 11-Hydroxyprogesterone immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity in this compound immunoassays?

A1: Antibody cross-reactivity occurs when the antibody in an immunoassay, which is intended to bind specifically to this compound, also binds to other structurally similar molecules present in the sample. This is a common issue in steroid immunoassays due to the shared core four-ring structure of steroid hormones. This non-specific binding can lead to inaccurate, often falsely elevated, measurements of this compound concentration.

Q2: Which steroids are most likely to cross-react with an this compound antibody?

A2: Due to structural similarities, the most common cross-reactants in an this compound immunoassay are other steroid hormones. While specific cross-reactivity data should be obtained from the manufacturer of your particular assay kit, steroids with high potential for interference include:

  • 17α-Hydroxyprogesterone

  • Progesterone

  • 11-Deoxycortisol

  • Corticosterone

  • 17α-OH-Pregnenolone

Q3: How can I determine if my this compound immunoassay results are affected by cross-reactivity?

A3: Several signs may indicate that your results are being influenced by cross-reactivity:

  • Unexpectedly high concentrations: The measured levels of this compound are not consistent with the physiological state of the sample.

  • Discrepancy with other methods: There is a significant difference between the results obtained from your immunoassay and a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

  • Consult the manufacturer's data: Review the cross-reactivity data provided in the package insert of your immunoassay kit to see if any known cross-reactants are expected to be present in your samples.

Q4: What is the "gold standard" method for measuring this compound to avoid cross-reactivity?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone quantification.[1][2] This is due to its high specificity, which allows for the physical separation of structurally similar steroids before detection, thereby eliminating the issue of cross-reactivity that can affect immunoassays.[1][2]

Q5: What is the difference between using a monoclonal and a polyclonal antibody in an this compound immunoassay, and which is better for specificity?

A5:

  • Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the target antigen (this compound). This can sometimes lead to a more robust signal but may also increase the likelihood of cross-reactivity with other steroids.[3][4]

  • Monoclonal antibodies are a homogeneous population of antibodies that all recognize a single, specific epitope on the antigen. This high specificity generally results in lower cross-reactivity and less background noise, making them preferable for assays where distinguishing between structurally similar molecules is critical.[3][5]

For assays requiring high specificity to minimize cross-reactivity with other steroids, a well-characterized monoclonal antibody is generally the better choice.

Troubleshooting Guides

Issue 1: Unexpectedly High this compound Concentrations

Possible CauseTroubleshooting Steps
Antibody Cross-Reactivity 1. Consult Assay's Cross-Reactivity Data: Refer to the manufacturer's data sheet for a list of known cross-reactants.[6] 2. Sample Purification: Employ a sample purification technique like Solid-Phase Extraction (SPE) to remove potential interfering compounds before running the immunoassay. 3. Confirm with a More Specific Method: If possible, confirm your results using a more specific method like LC-MS/MS.[1][2]
Contamination 1. Use Proper Aseptic Techniques: Handle all samples and reagents in a clean environment to prevent contamination. 2. Use Fresh Reagents: Prepare fresh buffers and reagent solutions for each assay. 3. Proper Pipetting Technique: Use fresh pipette tips for each sample and reagent to avoid cross-contamination.

Issue 2: High Background Signal in the Immunoassay

Possible CauseTroubleshooting Steps
Non-specific Binding of Antibody 1. Optimize Blocking Conditions: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer.[7] 2. Increase Wash Steps: Add extra wash steps after antibody and conjugate incubations to remove unbound reagents.[7] 3. Antibody Titration: Optimize the concentration of the primary and secondary antibodies to find the optimal signal-to-noise ratio.
Contaminated Reagents 1. Use Fresh Buffers: Ensure all buffers and reagents are freshly prepared and free from contamination.

Issue 3: Inconsistent Results Between Different Assay Runs

Possible CauseTroubleshooting Steps
Lot-to-Lot Variability in Kit Reagents 1. Run Controls: Always include quality control samples with known concentrations in each assay run to monitor performance.[6] 2. Contact the Manufacturer: If you suspect lot-to-lot variability, report the issue to the kit manufacturer and provide them with the lot numbers and your data.[6]
Procedural Inconsistencies 1. Standardize Protocol: Ensure that all steps of the assay protocol, including incubation times and temperatures, are performed consistently between runs.[7]

Quantitative Data on Cross-Reactivity

The following table provides cross-reactivity data for a commercially available 17α-Hydroxyprogesterone ELISA kit . While not specific to this compound, it serves as a strong indicator of potential cross-reactants due to the structural similarity between these two steroids. Users should always consult the package insert for their specific this compound assay kit for accurate cross-reactivity percentages.

Steroid% Cross-Reactivity (in a 17α-OHP ELISA)
17α-OH Progesterone100%
Progesterone1.20%
11-Desoxycortisol1.40%
17α-OH-Pregnenolone1.7%
Desoxy-Corticosterone0.12%
Corticosterone< 0.05%
Cortisol< 0.01%
DHEA< 0.01%
Testosterone< 0.01%
Estradiol 17β< 0.01%
Estriol< 0.01%

Data is compiled from publicly available ELISA kit inserts and should be used as a general guide.

Experimental Protocols

Protocol for Solid-Phase Extraction (SPE) for Serum Steroid Purification

This protocol provides a general method for purifying steroids from serum prior to immunoassay to reduce matrix effects and cross-reactivity.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load 1 mL of the serum sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 3 mL of 40% methanol in water to remove more polar interfering substances.

    • Wash the cartridge with 3 mL of hexane to remove non-polar lipids.

  • Elution:

    • Elute the steroids from the cartridge with 3 mL of ethyl acetate into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL) provided with the this compound immunoassay kit.

  • Assay:

    • The reconstituted sample is now ready for analysis in the immunoassay.

Visualizations

Troubleshooting_Workflow start Start: Unexpectedly High 11-HP Results check_kit Review Kit Insert for Known Cross-Reactants start->check_kit known_interferent Is a known cross-reactant present in the sample? check_kit->known_interferent purify_sample Implement Sample Purification (e.g., SPE, LLE) known_interferent->purify_sample Yes investigate_contamination Investigate for Sample or Reagent Contamination known_interferent->investigate_contamination No rerun_assay Re-run Immunoassay with Purified Sample purify_sample->rerun_assay results_ok Are results now physiologically plausible? rerun_assay->results_ok confirm_lcmms Confirm with LC-MS/MS (Gold Standard) results_ok->confirm_lcmms No end_ok End: Validated Result results_ok->end_ok Yes end_issue End: Further Investigation Required confirm_lcmms->end_issue investigate_contamination->end_issue

Caption: Troubleshooting workflow for unexpectedly high this compound results.

SPE_Workflow start Start: Serum Sample condition 1. Condition SPE Cartridge (Methanol & Water) start->condition load 2. Load Serum Sample condition->load wash1 3. Wash 1: Deionized Water (Removes polar impurities) load->wash1 wash2 4. Wash 2: 40% Methanol (Removes interfering substances) wash1->wash2 wash3 5. Wash 3: Hexane (Removes non-polar lipids) wash2->wash3 elute 6. Elute Steroids (Ethyl Acetate) wash3->elute dry 7. Dry Eluate (Nitrogen Stream) elute->dry reconstitute 8. Reconstitute in Assay Buffer dry->reconstitute end End: Purified Sample for Immunoassay reconstitute->end

Caption: Experimental workflow for Solid-Phase Extraction (SPE) of serum steroids.

References

minimizing ion suppression in LC-MS/MS analysis of 11-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of 11-Hydroxyprogesterone.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the analysis of this compound.

Issue: Poor signal intensity or no peak detected for this compound.

This is a common problem that can be caused by several factors, primarily ion suppression. Follow these steps to diagnose and resolve the issue.

Step 1: Identify the Source of the Problem

First, determine if the issue is with the instrument or the sample.

  • System Suitability Test: Inject a standard solution of this compound directly into the mass spectrometer. If a strong signal is observed, the issue is likely related to the sample matrix or chromatographic conditions. If the signal is weak or absent, there may be a problem with the ion source or mass spectrometer settings.[1]

  • Post-Column Infusion: To confirm ion suppression, perform a post-column infusion experiment.[2][3] Infuse a standard solution of this compound at a constant rate into the mobile phase after the analytical column. Inject a blank matrix sample. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[2][3]

Step 2: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][4]

  • Liquid-Liquid Extraction (LLE): LLE is a robust method for cleaning up steroid samples.[5][6][7] It generally provides cleaner extracts compared to protein precipitation, leading to less ion suppression.[3]

  • Solid-Phase Extraction (SPE): SPE can offer more selective extraction of analytes and removal of interfering substances.[4][8][9]

  • Protein Precipitation: While a simpler technique, it may not be sufficient for removing all matrix interferences that cause ion suppression.[8]

Step 3: Modify Chromatographic Conditions

Adjusting the chromatography can separate this compound from co-eluting, suppression-inducing compounds.[2][4]

  • Gradient Modification: Alter the mobile phase gradient to improve the separation between your analyte and matrix components.[4]

  • Column Chemistry: Consider using a different column chemistry. For some compounds, interactions with metal surfaces in standard stainless steel columns can lead to ion suppression; in such cases, metal-free columns may offer an improvement.[10]

  • Flow Rate Reduction: Reducing the flow rate, especially in electrospray ionization (ESI), can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thereby reducing signal suppression.[3][11]

Step 4: Adjust Mass Spectrometer and Ion Source Parameters

Optimizing the ionization source can significantly mitigate ion suppression.

  • Ionization Source Selection: For steroids like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[5][11][12] If using ESI, consider switching to negative ionization mode, as fewer compounds ionize in this mode, potentially reducing interferences.[3][11]

  • Source Parameters: Optimize ion source parameters such as temperature and gas flows to enhance the ionization of this compound.[4]

Step 5: Utilize an Internal Standard

Using a stable isotope-labeled (SIL) internal standard is crucial for accurate quantification when ion suppression is present.[4]

  • Co-elution: The SIL internal standard will co-elute with the analyte and experience similar ion suppression effects.

  • Ratio for Quantification: By measuring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be corrected, leading to more accurate and reliable results.[4]

Experimental Workflow for Minimizing Ion Suppression

experimental_workflow Experimental Workflow for Minimizing Ion Suppression cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Serum, Plasma) IS Add Stable Isotope-Labeled Internal Standard Sample->IS LLE Liquid-Liquid Extraction (LLE) IS->LLE SPE Solid-Phase Extraction (SPE) IS->SPE Evap Evaporate & Reconstitute LLE->Evap SPE->Evap LC LC Separation (Optimized Gradient & Column) Evap->LC MS MS/MS Detection (APCI Source) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: A typical workflow for sample preparation and analysis to minimize ion suppression.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Ion Suppression Start Start: Low/No Signal for 11-HP CheckInstrument System Suitability Test (Direct Infusion) Start->CheckInstrument CheckSuppression Post-Column Infusion with Blank Matrix CheckInstrument->CheckSuppression Signal OK InstrumentIssue Troubleshoot MS/Ion Source CheckInstrument->InstrumentIssue Signal Low/None OptimizeSamplePrep Optimize Sample Prep (LLE/SPE) CheckSuppression->OptimizeSamplePrep Suppression Detected ModifyLC Modify LC Conditions (Gradient, Column) CheckSuppression->ModifyLC Suppression Detected OptimizeSamplePrep->ModifyLC OptimizeMS Optimize MS Source (Switch to APCI) ModifyLC->OptimizeMS UseIS Use Stable Isotope-Labeled Internal Standard OptimizeMS->UseIS End Resolved UseIS->End

Caption: A logical workflow for troubleshooting and resolving ion suppression issues.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS/MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][4] This competition for ionization leads to a decreased signal intensity for the analyte of interest, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][11]

Q2: How do I know if my this compound analysis is affected by ion suppression?

A2: The most direct way to identify ion suppression is by performing a post-column infusion experiment.[2][3] In this experiment, a constant flow of an this compound standard is introduced into the mobile phase after the analytical column. When a blank sample extract is injected, any dip in the constant baseline signal indicates the presence of co-eluting matrix components that are causing ion suppression.[2][3]

Q3: What are the primary causes of ion suppression for steroid analysis?

A3: For steroids like this compound, common causes of ion suppression include endogenous materials from biological samples such as salts, proteins, peptides, and phospholipids.[8] These matrix components can compete with the analyte for ionization, particularly in ESI.[4]

Q4: Which ionization technique is better for minimizing ion suppression for this compound, ESI or APCI?

A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than Electrospray Ionization (ESI) for the analysis of steroids like this compound.[5][11][12] This is due to the different ionization mechanisms of the two techniques.[11]

Q5: Can an internal standard completely eliminate the problem of ion suppression?

A5: While a stable isotope-labeled internal standard cannot eliminate the physical phenomenon of ion suppression, it can effectively compensate for its effects on quantification.[4] The internal standard co-elutes with the analyte and is affected by ion suppression in the same way. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by ion suppression is normalized, leading to more accurate and precise results.[4]

Q6: What sample preparation techniques are most effective at reducing ion suppression for this compound?

A6: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly effective methods for removing matrix components that cause ion suppression in the analysis of steroids.[4][8] LLE is often praised for providing very clean extracts.[3] SPE can be tailored for high selectivity to isolate the analyte of interest from a complex matrix.[4]

Data Summary

The following tables summarize quantitative data on the effectiveness of different techniques for minimizing ion suppression.

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyteAverage Recovery (%)Matrix Effect (%) (Ion Suppression)Reference
Liquid-Liquid Extraction (MTBE)17-Hydroxyprogesterone87Not explicitly quantified, but method showed good performance[5]
Solid-Phase Extraction (Oasis PRiME HLB)17-Hydroxyprogesterone>70Minimal ion suppression observed[13]
Solid-Phase Extraction (Oasis HLB)17-HydroxyprogesteroneNot specified10-30% ion suppression observed[14]
Liquid-Liquid Extraction (MTBE)17-Hydroxyprogesterone>70~50% signal suppression by residual matrix ions[15][16]

Table 2: Impact of Ionization Source on Ion Suppression

Ionization SourceGeneral Susceptibility to Ion SuppressionSuitability for SteroidsReference
Electrospray Ionization (ESI)More prone to ion suppressionCan be used, but may require more extensive sample cleanup[11][12]
Atmospheric Pressure Chemical Ionization (APCI)Less prone to ion suppressionOften preferred for steroid analysis due to reduced matrix effects[5][11][12]

References

improving the sensitivity and specificity of 11-Hydroxyprogesterone detection methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 11-Hydroxyprogesterone detection assays. The information is designed to help improve the sensitivity and specificity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The two primary methods for the detection and quantification of this compound are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and chromatographic techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] ELISA is often used for screening due to its high throughput and ease of use, while LC-MS/MS is considered the gold standard for its superior specificity and sensitivity.[2][4]

Q2: Why is LC-MS/MS generally considered more specific than immunoassays for steroid hormone analysis?

A2: LC-MS/MS offers higher specificity because it combines the physical separation of compounds by liquid chromatography with their unique identification based on mass-to-charge ratio by mass spectrometry.[2] Immunoassays, on the other hand, rely on antibody-antigen binding, which can be prone to cross-reactivity with structurally similar steroids.[2][3][5] For instance, immunoassays for 17-hydroxyprogesterone, a related steroid, can show interference from other steroids, leading to falsely elevated results.[6]

Q3: What are isobaric interferences in LC-MS/MS and how can they affect this compound detection?

A3: Isobaric compounds are molecules that have the same nominal mass but different structures. In the context of this compound, other steroid isomers can have the same mass, leading to potential interference and inaccurate quantification if not properly separated during the liquid chromatography phase. Therefore, chromatographic separation must be optimized to ensure that any clinically relevant isobaric steroids elute at different times.

Q4: What are the critical pre-analytical steps for ensuring accurate this compound measurements?

A4: Proper sample collection and preparation are crucial. For serum, blood should be collected in a red-top tube (without gel) and allowed to clot.[7] For plasma, tubes containing anticoagulants like EDTA or heparin should be used.[8] Samples should be centrifuged to separate the serum or plasma from cells.[8][9] For storage, refrigeration at 2-8°C is suitable for short periods (up to a week), while freezing is recommended for longer-term storage.[7][9] It is also important to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)
Problem Possible Cause Solution
Weak or No Signal Reagents added in the wrong order or prepared incorrectly.Carefully follow the kit protocol for reagent preparation and addition sequence.[10][11]
Antibody concentration is too low.Increase the concentration of the primary or secondary antibody. Titration experiments may be necessary.[10]
Insufficient incubation time or temperature.Increase incubation times; for example, try incubating overnight at 4°C. Ensure all reagents are at room temperature before use.[11][12]
Inactive substrate or enzyme conjugate.Test the activity of the substrate and conjugate. Ensure the substrate is protected from light.[12][13] Sodium azide (B81097) can inhibit peroxidase reactions.[13]
High Background Antibody concentration is too high.Perform a dilution series to determine the optimal antibody concentration.
Insufficient washing or blocking.Increase the number and duration of wash steps. Ensure the blocking buffer is appropriate and increase blocking time if necessary.[10]
Cross-reactivity of antibodies.Run appropriate controls to check for cross-reactivity.[13] Consider using a more specific antibody.
Incubation time is too long or temperature is too high.Reduce incubation times and ensure the temperature does not exceed the recommended range.[13]
Poor Precision (High CV%) Pipetting errors or inconsistent technique.Check pipette calibration. Use fresh pipette tips for each sample and reagent.[11]
Inadequate mixing of reagents.Ensure all reagents are thoroughly mixed before adding to the plate.[10][13]
Temperature gradients across the plate.Avoid stacking plates during incubation and ensure the plate is in the center of the incubator.[11]
Improper plate washing.Ensure all wells are filled and aspirated completely during washing. An automated plate washer can improve consistency.[13]
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Problem Possible Cause Solution
Poor Sensitivity Inefficient sample extraction.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvent is appropriate for this compound.
Ion suppression or enhancement from matrix effects.Assess matrix effects by post-column infusion or by comparing the response of the analyte in neat solution versus in an extracted blank matrix.[9] Modify the chromatographic method to separate the analyte from interfering matrix components.
Suboptimal mass spectrometer settings.Optimize MS parameters such as collision energy and fragmentor voltage for the specific transitions of this compound.
Poor Peak Shape Inappropriate mobile phase or gradient.Adjust the mobile phase composition and gradient profile to improve peak symmetry.
Column degradation.Use a guard column and ensure proper sample cleanup to extend the life of the analytical column. Replace the column if necessary.
Inaccurate Quantification Interference from isobaric compounds.Develop a chromatographic method with sufficient resolution to separate this compound from its isomers.
Improper internal standard selection or use.Use a stable isotope-labeled internal standard for the most accurate quantification. Ensure the internal standard is added early in the sample preparation process.

Data Presentation

Table 1: Comparison of this compound Detection Methods

Parameter ELISA LC-MS/MS
Principle Antigen-antibody reaction, colorimetric detection.Chromatographic separation followed by mass-based detection.
Specificity Moderate to High (potential for cross-reactivity).[2][5]Very High (separates isobars).
Sensitivity Varies by kit, typically in the pg/mL to ng/mL range.[4]High, often in the low pg/mL to ng/mL range.[9]
Throughput High (96-well plate format).Lower (sequential sample analysis).
Cost per Sample Lower.Higher.
Instrumentation Plate reader.LC system coupled with a tandem mass spectrometer.
Expertise Required Minimal.Specialized.

Table 2: Typical Performance Characteristics of an LC-MS/MS Assay for a Related Steroid (17-alpha Hydroxyprogesterone Caproate)

Parameter Value
Linear Range 0.5 - 50 ng/mL
Intra-assay Precision (CV%) 1.4% - 16.7%
Inter-assay Precision (CV%) 4.6% - 14.2%
Extraction Recovery 88.7% - 97.1%
(Data adapted from a study on a structurally similar steroid and serves as an illustrative example of typical LC-MS/MS performance.)[9]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Internal Standard Spiking: To 200 µL of serum or plasma, add the internal standard (e.g., deuterated this compound) to a final concentration appropriate for your assay.

  • Protein Precipitation: Add 600 µL of cold acetonitrile (B52724) to the sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex for 30 seconds.

  • Filtration/Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

Steroidogenesis_Pathway Simplified Steroidogenesis Pathway Leading to 11β-Hydroxyprogesterone Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone (B1679170) Progesterone Pregnenolone->Progesterone 3β-HSD 11b-Hydroxyprogesterone 11β-Hydroxyprogesterone Progesterone->11b-Hydroxyprogesterone CYP11B1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2

Caption: Simplified steroidogenesis pathway showing the synthesis of 11β-Hydroxyprogesterone.

Experimental_Workflow General Experimental Workflow for this compound Detection cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample_Collection Sample Collection (Serum/Plasma) Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review Quantification->Data_Review

Caption: General experimental workflow for LC-MS/MS-based this compound detection.

References

Technical Support Center: Stability of 11-Hydroxyprogesterone in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on ensuring the stability of 11-Hydroxyprogesterone (11-OHP) in various long-term stored biological samples. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in my biological samples?

A1: The stability of this compound can be compromised by several factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of steroid hormones. Long-term storage at room temperature is not recommended.

  • Enzymatic Activity: Endogenous enzymes in biological matrices can metabolize this compound if samples are not processed and stored correctly.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes. It is crucial to minimize these cycles.

  • Oxidation: The presence of oxidizing agents can potentially lead to the degradation of the molecule.

  • Light Exposure: Although less documented for this specific steroid, it is a general best practice to protect steroid solutions from prolonged exposure to UV light.

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: Proper storage is critical for maintaining the integrity of this compound. Based on data for similar steroid hormones, the following are general recommendations:

  • Short-Term Storage (up to 24 hours): Samples should be stored at 2-8°C. However, it is highly recommended to process samples (e.g., centrifuge to separate plasma/serum) as soon as possible after collection.

  • Long-Term Storage: For long-term storage, it is crucial to keep samples at -20°C or, preferably, at -80°C. Studies on other steroids have shown stability for years at these temperatures.[1][2]

Q3: How many times can I freeze and thaw my samples without affecting this compound concentrations?

A3: While direct data for this compound is limited, a study on structurally related 11-oxygenated androgens, including 11β-hydroxyandrostenedione and 11β-hydroxytestosterone, showed that these compounds are stable for up to five freeze-thaw cycles. It is reasonable to expect this compound to exhibit similar stability. However, as a best practice, it is advisable to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the bulk sample.

Q4: Is there a preferred sample type (serum vs. plasma) for this compound stability?

A4: Both serum and plasma are commonly used for steroid hormone analysis. The choice of anticoagulant for plasma (e.g., EDTA, heparin) should be validated for the specific analytical method to ensure no interference. For optimal stability, regardless of the sample type, it is critical to separate the serum or plasma from the blood cells promptly after collection. One study showed that concentrations of some 11-oxygenated steroids and 17-hydroxyprogesterone can increase significantly if left in contact with cells at room temperature for several hours.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent 11-OHP concentrations in stored QC samples Improper Storage: Temperature fluctuations in the freezer; storage at an inappropriate temperature.Ensure consistent storage at -80°C. Use a temperature-monitored freezer and check logs for any deviations.
Repeated Freeze-Thaw Cycles: Aliquots were not used, and the main sample was thawed multiple times.Prepare single-use aliquots of QC samples and patient samples before long-term storage.
Lower than expected 11-OHP levels in long-term stored samples Degradation over time: Although many steroids are stable, some degradation may occur depending on the specific storage conditions and duration.If possible, analyze a set of freshly collected samples alongside the stored samples to assess for potential systemic degradation. When planning long-term studies, establish a baseline and periodically re-analyze a subset of stored samples to monitor stability.
Sample Processing Delay: Delayed separation of serum/plasma from cells after collection.Implement a standardized protocol for prompt sample processing, ideally within two hours of collection. Keep samples on ice until centrifugation.
High variability between replicate measurements Sample Inhomogeneity: Incomplete thawing and mixing of the sample before analysis.Ensure samples are completely thawed and thoroughly but gently mixed (e.g., by vortexing) before taking an aliquot for analysis.
Analytical Method Variability: Issues with the extraction procedure or instrument performance.Review the analytical method validation data. Ensure system suitability tests are passed before each analytical run. Use a stable isotope-labeled internal standard for this compound in LC-MS/MS methods to correct for variability.

Data on Steroid Stability in Long-Term Stored Samples

Analyte Matrix Storage Temperature Duration Stability Finding Reference
Cortisol, Testosterone, Estrone, EstradiolPlasma-25°CUp to 10.8 yearsStable; only a small, insignificant decrease (6-9%) for Cortisol and Testosterone after 3-4 years.[1][4]
17-HydroxyprogesteroneSerumRefrigeratedUp to 1 weekStable[5]
17-HydroxyprogesteroneSerumFrozen> 1 weekStable[5]
17-HydroxyprogesteroneSerumFrozen (-20°C)2.6 yearsStable[2]
11-oxygenated androgens (e.g., 11β-hydroxyandrostenedione)SerumN/A (Freeze-Thaw)5 cyclesStable

Experimental Protocols

Protocol: Assessment of Long-Term Stability of this compound in Plasma

This protocol is based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7][8][9][10]

1. Objective: To evaluate the long-term stability of this compound in human plasma stored at -20°C and -80°C over a period of up to 12 months.

2. Materials:

  • Human plasma (pooled and free of this compound or with low endogenous levels)

  • This compound reference standard

  • Stable isotope-labeled this compound internal standard (for LC-MS/MS analysis)

  • Validated LC-MS/MS method for the quantification of this compound

  • Cryovials

  • -20°C and -80°C freezers (temperature-monitored)

3. Procedure:

  • Preparation of Stability Samples:

    • Spike the pooled human plasma with this compound to achieve two concentration levels: a low quality control (LQC) concentration and a high quality control (HQC) concentration.

    • Aliquot these spiked plasma samples into cryovials (e.g., 0.5 mL per vial).

  • Time Zero (T0) Analysis:

    • Immediately after preparation, analyze a set of LQC and HQC samples (n=6 for each level) to establish the baseline concentration.

  • Storage:

    • Place the remaining aliquots in storage at -20°C and -80°C.

  • Stability Testing Time Points:

    • At predefined time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of LQC and HQC samples (n=6 for each level) from both storage temperatures.

    • Allow the samples to thaw unassisted at room temperature.

    • Analyze the samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean concentration of this compound at each time point for each storage condition and concentration level.

    • Compare the mean concentrations at each time point to the baseline (T0) concentrations.

    • The analyte is considered stable if the mean concentration at a given time point is within ±15% of the baseline concentration.

Diagrams

experimental_workflow Experimental Workflow for Long-Term Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis & Storage cluster_timepoint Stability Time Points cluster_data Data Evaluation prep1 Pool and test blank plasma prep2 Spike with 11-OHP (LQC & HQC) prep1->prep2 prep3 Aliquot into cryovials prep2->prep3 analysis_t0 Time 0 Analysis (Baseline) prep3->analysis_t0 storage_neg20 Store at -20°C prep3->storage_neg20 storage_neg80 Store at -80°C prep3->storage_neg80 tp1 Time X Analysis storage_neg20->tp1 storage_neg80->tp1 data1 Calculate mean concentration tp1->data1 data2 Compare to Time 0 data1->data2 data3 Assess stability (within ±15%) data2->data3

Caption: Workflow for assessing the long-term stability of this compound.

References

Technical Support Center: 11-Hydroxyprogesterone ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using 11-Hydroxyprogesterone ELISA kits. Here you will find troubleshooting advice and answers to frequently asked questions to help you achieve accurate and reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound ELISA experiments in a question-and-answer format.

Problem: Weak or No Signal

Question: Why am I getting a weak or no signal in my this compound ELISA assay?

Answer: A weak or no signal can be attributed to several factors, ranging from reagent preparation to procedural steps. Below is a table summarizing potential causes and their solutions.

Potential CauseRecommended Solution
Reagent Issues
Inactive reagentsEnsure all reagents are within their expiration dates and have been stored correctly.[1][2] Bring all reagents to room temperature before use.[3]
Improperly prepared reagentsDouble-check the dilution calculations and preparation steps for all reagents, including the wash buffer, standards, and conjugate.[1][2][3]
Incorrect reagent addition sequenceFollow the kit protocol precisely for the order of reagent addition.[4]
Procedural Errors
Insufficient incubation time or incorrect temperatureEnsure incubation times and temperatures adhere to the protocol specifications.[1][4]
Inadequate washingIncrease the number of wash cycles or the soaking time to ensure complete removal of unbound reagents. Ensure proper aspiration of wells between washes.
Pipetting errorsCalibrate and check pipettes for accuracy.[1] Use fresh pipette tips for each standard, sample, and reagent to avoid cross-contamination.[1]
Sample-Related Issues
Low concentration of this compound in samplesConcentrate the sample or use a larger sample volume if permitted by the protocol.
Interfering substances in the sample matrixPerform a spike and recovery experiment to determine if matrix effects are present. If so, sample dilution or purification may be necessary.

Problem: High Background

Question: What causes high background in my this compound ELISA, and how can I reduce it?

Answer: High background can obscure your results and is often due to non-specific binding or issues with the washing steps. The following table outlines common causes and solutions.

Potential CauseRecommended Solution
Non-Specific Binding
Insufficient blockingIncrease the blocking incubation time or consider using a different blocking buffer as recommended by the kit manufacturer.[1][5]
High concentration of detection antibody/conjugateOptimize the concentration of the detection antibody or conjugate by performing a titration.[2][5]
Cross-reactivityEnsure the antibodies used are specific for this compound. Some kits may have cross-reactivity with other steroids; check the kit's cross-reactivity chart.[6]
Procedural & Reagent Issues
Inadequate washingIncrease the number of washes and ensure the plate washer is functioning correctly.[5][7] Manually wash plates with care to avoid scratching the wells.
Contaminated reagents or buffersUse fresh, sterile reagents and buffers.[8] Ensure the water used for buffer preparation is of high quality.[7][9]
Prolonged incubation of substrateReduce the substrate incubation time. Stop the reaction when the desired color has developed in the standards.[1]
Plate reader issuesEnsure the plate reader is set to the correct wavelength and blanked properly before reading the plate.[9]

Problem: Poor Precision and High Variability

Question: My replicate wells show high variability. What could be the cause and how can I improve the precision of my this compound ELISA?

Answer: Poor precision, indicated by a high coefficient of variation (%CV) between replicates, can stem from inconsistent technique or equipment issues.

Potential CauseRecommended Solution
Pipetting Inconsistency
Inaccurate or inconsistent pipettingCalibrate pipettes regularly.[1] Use a consistent pipetting technique for all wells, ensuring to pre-wet the pipette tip.[2]
Splashing of reagentsPipette reagents gently against the side of the wells to avoid splashing.[3]
Plate and Well Issues
Inconsistent coating of the microplateEnsure the coating antibody is evenly distributed in each well.
"Edge effect" due to temperature variationsIncubate the plate in a temperature-controlled environment and avoid stacking plates during incubation.[3] Allow the sealed plate to reach room temperature before opening to prevent condensation.
Washing Technique
Inconsistent washing across the plateIf using a multichannel pipette for washing, ensure all channels are dispensing and aspirating equally. For automated washers, check for clogged nozzles.[7]
Sample Preparation
Inhomogeneous samplesEnsure samples are thoroughly mixed before aliquoting into the wells.[1]

Experimental Protocols

Below is a generalized, detailed methodology for a competitive this compound ELISA. Note: This is an example protocol and you should always follow the specific instructions provided with your ELISA kit.

1. Reagent Preparation:

  • Allow all kit components and samples to reach room temperature (18-25°C) before use.

  • Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized water as per the kit instructions.

  • Reconstitute the this compound standard with the provided Standard Diluent to create a stock solution. Perform serial dilutions of the stock standard to create the standard curve points.

2. Sample Preparation:

  • Collect samples (e.g., serum, plasma, tissue homogenates) using appropriate methods.[6]

  • If necessary, centrifuge samples to remove particulates.

  • Dilute samples as required with the appropriate assay buffer.

3. Assay Procedure:

  • Add a specific volume of standard, control, or sample to the appropriate wells of the microplate.

  • Add the this compound-HRP conjugate to each well.

  • Add the anti-11-Hydroxyprogesterone antibody to each well (except for the blank).

  • Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at 37°C).

  • Aspirate the liquid from each well and wash the wells multiple times (e.g., 3-5 times) with the prepared Wash Buffer. After the last wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Add the Substrate Solution (e.g., TMB) to each well and incubate in the dark for the specified time (e.g., 15-20 minutes) at room temperature.

  • Add the Stop Solution to each well to terminate the reaction. The color in the wells will change (e.g., from blue to yellow).

  • Read the absorbance of each well on a microplate reader at the recommended wavelength (e.g., 450 nm) within a short time after adding the Stop Solution.

4. Data Analysis:

  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Subtract the average zero standard absorbance from all other readings.

  • Plot the absorbance for the standards against their known concentrations to generate a standard curve.

  • Use the standard curve to determine the concentration of this compound in the samples.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the steroidogenesis pathway involving this compound and a typical troubleshooting workflow for ELISA assays.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH-Pregnenolone 17α-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 17a-OH-Progesterone 17α-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 This compound This compound Progesterone->this compound CYP11B1/ CYP11B2 17a-OH-Pregnenolone->17a-OH-Progesterone 3β-HSD Androgens Androgens 17a-OH-Pregnenolone->Androgens CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17a-OH-Progesterone->11-Deoxycortisol CYP21A2 17a-OH-Progesterone->Androgens CYP17A1 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 ELISA_Troubleshooting Start Assay Problem (e.g., Weak Signal, High Background) CheckReagents Check Reagents: - Expiration Dates - Storage Conditions - Preparation Start->CheckReagents CheckProcedure Review Assay Procedure: - Incubation Times/Temps - Pipetting Technique - Washing Steps Start->CheckProcedure CheckSamples Evaluate Samples: - Correct Dilution? - Matrix Effects? - Proper Storage? Start->CheckSamples OptimizeAssay Optimize Assay Parameters: - Antibody/Conjugate Titration - Blocking Buffer/Time - Incubation Times CheckReagents->OptimizeAssay CheckProcedure->OptimizeAssay CheckSamples->OptimizeAssay ReRun Re-run Assay with Optimized Parameters OptimizeAssay->ReRun ContactSupport Contact Technical Support ReRun->ContactSupport Problem Persists

References

Technical Support Center: Optimizing 11-Hydroxyprogesterone Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 11-Hydroxyprogesterone from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The most prevalent methods for extracting this compound from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).[1][2][3][4] Each method has its advantages and is often chosen based on the desired level of sample cleanliness, throughput, and the subsequent analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

Q2: Why is sample preparation crucial for the analysis of this compound?

A2: Sample preparation is a critical step that involves isolating and concentrating the target analyte, this compound, from the complex plasma matrix.[7] Plasma contains numerous potentially interfering substances like proteins, lipids, and salts that can compromise analytical selectivity and sensitivity.[4] Effective sample preparation minimizes these "matrix effects," ensuring accurate and reliable quantification.[8]

Q3: What is "matrix effect" and how can it affect my results?

A3: Matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate quantification of this compound.[8][9] Efficient sample cleanup through techniques like SPE can significantly reduce matrix effects.[3][8]

Q4: Should I use LLE or SPE for my experiments?

A4: The choice between LLE and SPE depends on your specific experimental needs. LLE is a classic technique that is relatively simple and cost-effective. However, it can be labor-intensive and may result in emulsions.[10] SPE often provides cleaner extracts, leading to reduced matrix effects and higher sensitivity.[3][11] SPE is also more amenable to automation for high-throughput applications.[12]

Q5: How can I improve the recovery of this compound during extraction?

A5: Optimizing several factors can enhance recovery. For LLE, this includes selecting an appropriate extraction solvent and optimizing the pH of the aqueous phase.[13][14] For SPE, choosing the correct sorbent and elution solvent is crucial.[11] Additionally, ensuring complete protein precipitation before extraction can improve recovery by releasing protein-bound this compound.[15]

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation Ensure a sufficient volume of a suitable protein precipitation solvent (e.g., acetonitrile (B52724), methanol) is used. A precipitant to plasma ratio of at least 2:1 for acetonitrile is often recommended.[9][15][16] Vortex the sample thoroughly and allow sufficient time for precipitation before centrifugation.
Suboptimal Extraction Solvent (LLE) The polarity of the extraction solvent is critical. For this compound, which is a steroid, moderately non-polar solvents like methyl tert-butyl ether or dichloromethane (B109758) are commonly used.[5] Experiment with different solvents or solvent mixtures to find the optimal one for your specific conditions.[17]
Incorrect pH of Aqueous Phase (LLE) The pH of the plasma sample can influence the partitioning of this compound into the organic phase. While many steroids are neutral, subtle pH adjustments can sometimes improve extraction efficiency.[1][14]
Inappropriate SPE Sorbent For reversed-phase SPE, a C18 or a polymeric sorbent like Oasis PRiME HLB is often suitable for steroid extraction.[8][18] Ensure the chosen sorbent has the appropriate retention mechanism for this compound.
Inefficient Elution from SPE Cartridge The elution solvent must be strong enough to disrupt the interaction between this compound and the SPE sorbent. A mixture of an organic solvent (e.g., acetonitrile, methanol) and a small amount of a modifier may be necessary.[8] Ensure the elution volume is sufficient to completely elute the analyte.[7]
High Matrix Effects / Ion Suppression
Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup Co-eluting phospholipids (B1166683) are a major cause of matrix effects.[8] Consider using a more rigorous sample preparation technique like SPE, which is generally more effective at removing interferences than LLE or simple protein precipitation.[3][11] Specific phospholipid removal plates or cartridges can also be used.[19]
Inadequate Chromatographic Separation Optimize your LC method to separate this compound from interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.[18]
Suboptimal SPE Wash Steps The wash steps in an SPE protocol are critical for removing interfering compounds. Use a wash solvent that is strong enough to remove weakly bound interferences but not so strong that it elutes the this compound. A common approach is to use a wash solvent with a lower percentage of organic solvent than the elution solvent.[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 200 µL of plasma in a glass tube, add an internal standard.

    • Add 600 µL of a protein precipitation solvent (e.g., acetonitrile).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Extraction:

    • Transfer the supernatant to a clean glass tube.

    • Add 2 mL of methyl tert-butyl ether.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using a Polymeric Sorbent

This protocol is a general guideline for a reversed-phase polymeric sorbent and may require optimization.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add an internal standard.

    • Add 200 µL of a protein precipitation solvent (e.g., methanol (B129727) containing a zinc sulfate (B86663) solution).[8]

    • Vortex and centrifuge to pellet the precipitated proteins.[8]

    • Dilute the supernatant with an acidic aqueous solution (e.g., 4% phosphoric acid) before loading onto the SPE plate.[8]

  • SPE Procedure:

    • Load: Apply the pre-treated sample to the SPE plate/cartridge.

    • Wash 1: Wash the sorbent with a weak organic solvent solution (e.g., 25% methanol in water) to remove polar interferences.[8]

    • Wash 2: (Optional) A second wash with a slightly stronger organic solvent solution can be performed for further cleanup.

    • Elute: Elute the this compound with a strong organic solvent (e.g., 90:10 acetonitrile:methanol).[8]

  • Final Preparation:

    • The eluate may be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if further concentration is needed.

Quantitative Data Summary

Table 1: Comparison of Extraction Method Performance

Method Analyte(s) Extraction Solvent / Sorbent Recovery (%) Matrix Effect (%) Reference
SLE18 steroids including 17α-hydroxyprogesteroneDichloromethane:Isopropanol (98:2)73.5 - 111.9Not specified[12]
SPECortisol, Androstenedione, 17-OHPOasis PRiME HLB72 - 73-10.1 (average)[8]
LLE17-OHPCNot specified88.7 - 97.1Not specified[20]
SPE13 hormones including 17αOH ProgesteroneBond Elut Plexa80 - 105Not specified[11]

Table 2: Common Solvents for this compound Extraction

Extraction Method Solvent Type Examples Purpose Reference
Protein PrecipitationWater-miscible organicAcetonitrile, MethanolProtein removal[9][15]
LLE / SLEWater-immiscible organicMethyl tert-butyl ether, Dichloromethane, Ethyl acetateAnalyte extraction[5][12][13]
SPEVariousMethanol, Acetonitrile, WaterConditioning, Washing, Elution[6][8]

Visual Workflows

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Final Steps Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Add_PP_Solvent Add Precipitation Solvent (e.g., Acetonitrile) Add_IS->Add_PP_Solvent Vortex_Centrifuge_PP Vortex & Centrifuge Add_PP_Solvent->Vortex_Centrifuge_PP Supernatant Collect Supernatant Vortex_Centrifuge_PP->Supernatant Add_Ext_Solvent Add Extraction Solvent (e.g., MTBE) Supernatant->Add_Ext_Solvent Vortex_Centrifuge_Ext Vortex & Centrifuge Add_Ext_Solvent->Vortex_Centrifuge_Ext Collect_Organic Collect Organic Layer Vortex_Centrifuge_Ext->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Analysis Plasma Plasma Sample Add_IS_PP Add Internal Standard & Precipitate Proteins Plasma->Add_IS_PP Dilute Dilute Supernatant Add_IS_PP->Dilute Load Load Sample Dilute->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Analyte Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

References

identifying and resolving isobaric interference in 11-Hydroxyprogesterone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving isobaric interference during the analysis of 11-Hydroxyprogesterone (11-OHP) and related steroids.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of this compound analysis?

A1: Isobaric interference occurs when compounds having the same nominal mass-to-charge ratio (m/z) as this compound co-elute or are co-extracted during analysis, leading to inaccurate quantification. Due to their structural similarities, steroids are particularly prone to generating isobaric interferences. For 11-OHP, common isobars include 17α-hydroxyprogesterone (17-OHP), 21-hydroxyprogesterone (11-deoxycorticosterone), and 16α-hydroxyprogesterone.[1] These compounds can produce overlapping signals in mass spectrometry, making it difficult to distinguish and accurately measure the concentration of 11-OHP.

Q2: Why is it critical to resolve isobaric interference in steroid analysis?

A2: Accurate measurement of steroid hormones is crucial for the diagnosis and monitoring of various endocrine disorders, such as congenital adrenal hyperplasia (CAH).[2][3] In CAH, the levels of specific steroids, including 17-OHP, are significantly elevated. Failure to resolve isobaric interference can lead to falsely elevated or inaccurate results, potentially resulting in misdiagnosis, incorrect treatment decisions, and a lack of understanding of the true biological state. A significant number of laboratories performing LC-MS/MS analysis for 17-OHP have reported not checking for these interferences, highlighting the importance of robust analytical methods.[1]

Q3: What are the primary analytical techniques used to identify and resolve isobaric interference for 11-OHP?

A3: The primary techniques involve a combination of chromatographic separation and advanced mass spectrometry methods:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method. Effective chromatographic separation is the first line of defense to separate isobars before they enter the mass spectrometer.[4][5]

  • Differential Mobility Spectrometry (DMS) / Field Asymmetric Ion Mobility Spectrometry (FAIMS): These techniques provide an additional, orthogonal separation dimension based on the ion's size, shape, and charge in the gas phase.[5][6][7][8] DMS can significantly reduce interference and improve the signal-to-noise ratio.[6][7][8]

  • High-Resolution Mass Spectrometry (HRMS): While isobars have the same nominal mass, they may have slightly different exact masses. HRMS can potentially distinguish between them, although this is not always sufficient for steroid isomers.

  • Multi-Stage Tandem Mass Spectrometry (MSn): In some cases, subjecting fragment ions to further fragmentation (MSn) can help differentiate between isomeric structures.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor peak shape or co-elution of 11-OHP and its isobars. Inadequate chromatographic separation.1. Optimize the LC gradient to enhance separation.[4] 2. Consider a different stationary phase (e.g., a different C18 column or a pentafluorophenyl (PFP) column). 3. Adjust the mobile phase composition and pH.
Inaccurate quantification despite good chromatography. Unresolved isobaric interference from co-eluting compounds.1. Incorporate Differential Mobility Spectrometry (DMS) or FAIMS into the workflow for an additional separation step.[6][7][8] 2. Select more specific Multiple Reaction Monitoring (MRM) transitions that are unique to 11-OHP and not shared by the interfering compound.[4]
Low signal-to-noise (S/N) ratio for 11-OHP. Matrix effects from the sample (e.g., serum, urine) suppressing the ion signal.1. Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4][10] 2. Utilize DMS/FAIMS, which has been shown to boost S/N by reducing background noise.[6][7][8]
Inconsistent results between batches. Contamination of the analytical system or reagents.1. Run blank samples between experimental samples to check for carryover and contamination.[4] 2. Use high-purity solvents and reagents.[4] 3. Thoroughly clean glassware and autosampler vials.[4]

Quantitative Data

Table 1: Common Isobars of this compound

CompoundMolecular FormulaNominal Mass ( g/mol )
11β-HydroxyprogesteroneC21H30O3330.46
17α-HydroxyprogesteroneC21H30O3330.46
21-Hydroxyprogesterone (11-Deoxycorticosterone)C21H30O3330.46
16α-HydroxyprogesteroneC21H30O3330.46

Table 2: Example MRM Transitions for Steroid Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
17-Hydroxyprogesterone331.297.0, 109.0
Androstenedione287.297.0, 109.0
Testosterone289.297.0, 109.0
Cortisol363.2121.0
11-Deoxycortisol347.297.0, 109.0

Note: Optimal MRM transitions should be determined empirically for the specific instrument and method.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol describes a general method for extracting steroids from serum.

  • Sample Spiking: To 500 µL of serum, add 50 µL of an internal standard solution containing isotopically labeled versions of the steroids of interest (e.g., [2H8]17-OHP). Vortex for 10 seconds.[10]

  • Extraction: Add 3.5 mL of methyl tert-butyl ether (MTBE) to the sample.[10]

  • Mixing: Vortex the mixture vigorously for 4 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 5°C to separate the organic and aqueous layers.[10]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 400 µL of the initial mobile phase (e.g., methanol (B129727)/water mixture) and vortex.[10] The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis with Differential Mobility Spectrometry (DMS)

This protocol provides a general workflow for analyzing steroids using LC-DMS-MS/MS.

  • Liquid Chromatography:

    • Inject the reconstituted sample onto an appropriate LC column (e.g., a C18 column).

    • Employ a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • The gradient should be optimized to achieve chromatographic separation of the target steroids.

  • Mass Spectrometry:

    • The LC eluent is directed to the mass spectrometer source (e.g., electrospray ionization - ESI).

  • Differential Mobility Spectrometry:

    • Ions generated in the source pass through the DMS cell.

    • Apply a compensation voltage (CV) that is optimized to selectively transmit the ion of interest (e.g., 11-OHP) while filtering out interfering ions. This CV can be scanned to determine the optimal value for each compound.[11]

  • Tandem Mass Spectrometry:

    • The selected ions from the DMS cell enter the mass spectrometer.

    • Perform MS/MS analysis by selecting the precursor ion for 11-OHP (and other target steroids) and detecting specific product ions using Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow serum Serum Sample spike Spike with Internal Standard serum->spike lle Liquid-Liquid Extraction (LLE) spike->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc Liquid Chromatography (LC) recon->lc dms Differential Mobility Spectrometry (DMS) lc->dms msms Tandem Mass Spectrometry (MS/MS) dms->msms data Data Analysis msms->data

Caption: Workflow for this compound analysis with DMS.

troubleshooting_flow rect_node rect_node start Poor Peak Resolution or Inaccurate Result check_chrom Adequate Chromatographic Separation? start->check_chrom check_s_n Sufficient Signal-to-Noise? check_chrom->check_s_n Yes optimize_lc Optimize LC Method: - Gradient - Column - Mobile Phase check_chrom->optimize_lc No check_blanks Blanks Clean? check_s_n->check_blanks Yes improve_prep Improve Sample Prep: - SPE/LLE check_s_n->improve_prep No clean_system Clean System & Use High-Purity Reagents check_blanks->clean_system No end Accurate Result check_blanks->end Yes optimize_lc->check_chrom use_dms Implement DMS/FAIMS use_dms->check_s_n improve_prep->use_dms clean_system->check_blanks

Caption: Troubleshooting logic for isobaric interference.

References

Technical Support Center: High-Throughput Screening of 11-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput screening (HTS) of 11-Hydroxyprogesterone (11-OHP).

Troubleshooting Guides

This section addresses specific issues that may be encountered during high-throughput screening of this compound, covering both immunoassay and LC-MS/MS-based methods.

Immunoassay (e.g., ELISA) Troubleshooting

Question: Why am I getting no or a very weak signal?

Answer: There are several potential causes for a lack of signal in your assay. A systematic check of the following is recommended:

  • Reagent Issues:

    • Confirm that all reagents were prepared correctly and added in the proper sequence.[1]

    • Ensure that the enzyme conjugate and substrate are active and have not expired.[1] Sodium azide, for instance, can inhibit peroxidase reactions.[1]

    • Verify that the standard was reconstituted correctly and has not degraded due to improper storage or being past its expiration date.

  • Antibody Problems:

    • The primary or secondary antibody concentration may be too low. Consider increasing the concentration or extending the incubation time.

    • Ensure the secondary antibody is compatible with the primary antibody (e.g., an anti-mouse secondary for a mouse primary).

    • For sandwich ELISAs, the capture and detection antibodies might be recognizing the same epitope.

  • Plate and Procedural Errors:

    • Ensure you are using a plate validated for ELISAs, not a tissue culture plate, to ensure proper antibody/antigen coating.

    • Overly stringent washing steps can strip the plate of bound antibodies or antigen.[1]

Question: My results show a high background signal across the entire plate. What can I do?

Answer: A uniformly high background can obscure the specific signal from your samples. Consider these potential causes and solutions:

  • Insufficient Washing or Blocking:

    • Increase the number of wash cycles and the soaking time between washes.[2] Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.

    • The blocking buffer may be ineffective. Try increasing the blocking time or the concentration of the blocking agent.[3]

  • Reagent Concentration:

    • The concentration of the detection antibody or the enzyme conjugate may be too high, leading to non-specific binding.[1][3] Perform a titration to find the optimal concentration.[1]

  • Incubation Conditions:

    • Incubation times may be too long or the temperature too high, promoting non-specific interactions.[3]

  • Substrate Issues:

    • The substrate solution should be prepared fresh and protected from light during incubation.[2]

Question: I'm seeing high variability between replicate wells. What is the cause?

Answer: High variability between replicates can compromise the reliability of your results. The following factors are common culprits:

  • Pipetting and Mixing:

    • Inaccurate pipetting can lead to inconsistent volumes of reagents or samples in the wells. Calibrate your pipettes and check your technique.[2][3]

    • Ensure all solutions are thoroughly mixed before being added to the plate.

  • Inconsistent Plate Washing:

    • Ensure that all wells are being filled and aspirated completely during washes. An automated plate washer can improve consistency.[1][2]

  • Edge Effects:

    • "Edge effects" can occur due to uneven temperature or evaporation across the plate during incubation. Using a plate sealer can help minimize evaporation. Avoid stacking plates during incubation.[3]

LC-MS/MS Troubleshooting

Question: I'm observing a high degree of matrix effect. How can I mitigate this?

Answer: Matrix effects, where components in the sample other than the analyte of interest interfere with ionization, are a common challenge in LC-MS/MS.

  • Sample Preparation:

    • Employ a more rigorous sample extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[4]

    • The use of a deuterated internal standard that co-elutes with the analyte can help compensate for matrix effects.[4]

  • Chromatography:

    • Optimize the chromatographic separation to ensure 11-OHP is separated from interfering compounds. This may involve adjusting the gradient, flow rate, or using a different column.[5][6]

  • Ionization Source:

    • Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for steroid analysis.[5][6]

Question: My results are showing poor reproducibility between runs. What should I check?

Answer: Poor reproducibility in an LC-MS/MS assay can stem from several sources:

  • Sample Preparation: Inconsistent sample extraction can lead to variability. Automating the sample preparation process can improve consistency.[7]

  • Internal Standard: Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls.[5][8]

  • System Stability: Check for fluctuations in the LC pressure, retention time, and mass spectrometer sensitivity. The system may require cleaning or maintenance.

  • Reagent Stability: Ensure that all solvents and reagents are fresh and of high quality. Reagent degradation can lead to assay drift.[9]

Question: I'm concerned about cross-reactivity with other steroids. How can I ensure specificity?

Answer: LC-MS/MS offers high selectivity, but cross-reactivity with structurally similar steroids can still be an issue.

  • Chromatographic Separation: The primary way to address this is through effective chromatographic separation of 11-OHP from other steroids like 17-hydroxyprogesterone or 11-deoxycortisol.[10][11]

  • Mass Spectrometry: The use of selected reaction monitoring (SRM) provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for 11-OHP.[5][6]

Frequently Asked Questions (FAQs)

Question: What are the most common high-throughput screening methods for this compound?

Answer: The two primary methods for high-throughput screening of this compound are immunoassays (such as ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays are often used for initial large-scale screening due to their speed and lower cost, while LC-MS/MS is considered the gold standard for confirmation and quantification due to its higher specificity and sensitivity.[7]

Question: What are false positives and false negatives in the context of HTS for 11-OHP?

Answer:

  • False Positives: These are compounds or samples that appear to be "hits" (i.e., they show activity in the assay) but do not have true biological activity towards the target. This can be caused by assay interference, such as autofluorescence of a compound or non-specific binding.[9] Counter-screens and orthogonal assays are used to identify false positives.[9]

  • False Negatives: These are active compounds that are missed by the screen. This can occur due to low potency, poor solubility of the compound in the assay buffer, or degradation of the compound.[9]

Question: What is the importance of an internal standard in LC-MS/MS analysis of 11-OHP?

Answer: An internal standard, typically a deuterated version of 11-OHP, is crucial for accurate quantification. It is added to every sample at a known concentration and helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[4]

Question: Can I use serum or plasma for my 11-OHP HTS assay?

Answer: Both serum and plasma are commonly used for the analysis of steroid hormones like 11-OHP.[12] However, it is important to be consistent with the sample type throughout a study, as there can be differences in the matrix that may affect the assay results. Serum is often the matrix of choice for many analytes.[13]

Quantitative Data Summary

The following tables provide example performance characteristics for a high-throughput LC-MS/MS method for the related steroid, 17-Hydroxyprogesterone (17-OHP), which can serve as a benchmark for an 11-OHP assay.

Table 1: LC-MS/MS Method Performance for 17-OHP

ParameterValueReference
Analytical Range10 to 1,000 ng/dL[6]
Inter- and Intra-batch Reproducibility< 6% CV[6]
Carryover< 0.1%[6]
Throughput14 to 56 injections/hour[6]

Table 2: Precision and Repeatability for 17-OHP Analysis

QC LevelConcentration (nmol/L)Total Precision (% RSD)Repeatability (% RSD)Reference
Low1.56.84.5[7]
Mid304.42.5[7]
High2274.02.2[7]

Experimental Protocols

Protocol 1: High-Throughput Immunoassay (ELISA) for 11-OHP

This protocol provides a general workflow for a competitive ELISA, a common format for small molecule detection.

  • Plate Coating: Coat a 96-well microplate with an antibody specific to 11-OHP. Incubate overnight at 4°C.[12]

  • Washing: Aspirate the coating solution and wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[12]

  • Sample and Standard Addition: Add standards, controls, and samples to the appropriate wells. Then, add a fixed amount of enzyme-conjugated 11-OHP (e.g., 11-OHP-HRP) to each well. The free 11-OHP in the sample will compete with the enzyme-conjugated 11-OHP for binding to the coated antibody.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. Incubate in the dark until sufficient color develops.[2]

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of 11-OHP in the sample.

Protocol 2: High-Throughput LC-MS/MS Method for 11-OHP

This protocol is adapted from established methods for the similar steroid, 17-OHP.[5][6][8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of serum, calibrator, or QC sample, add the deuterated 11-OHP internal standard.[5]

    • Add 1 mL of methyl t-butyl ether (MTBE), vortex to mix, and centrifuge to separate the phases.[5][8]

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.[5][8]

    • Reconstitute the dried extract in a solution of water and methanol (B129727) (1:1).[5][8]

  • Liquid Chromatography:

    • Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., Accucore RP-MS).[5][6]

    • Perform chromatographic separation using a gradient elution with mobile phases such as water and methanol, both potentially containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer equipped with an APCI or ESI source.[5][6]

    • Operate the mass spectrometer in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for both 11-OHP and its deuterated internal standard using Selected Reaction Monitoring (SRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of 11-OHP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis lib_prep Compound Library Preparation automation Robotic Automation (Compound Addition) lib_prep->automation assay_prep Assay Plate Preparation assay_prep->automation incubation Incubation automation->incubation detection Signal Detection (Plate Reader) incubation->detection data_acq Data Acquisition detection->data_acq qc Quality Control (e.g., Z'-factor) data_acq->qc hit_id Hit Identification qc->hit_id ELISA_Workflow start Start coat Coat Plate with Anti-11-OHP Antibody start->coat wash1 Wash Plate coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash Plate block->wash2 add_sample Add Samples, Standards, and 11-OHP-Enzyme Conjugate wash2->add_sample incubate Incubate (Competitive Binding) add_sample->incubate wash3 Wash Plate incubate->wash3 add_substrate Add Substrate wash3->add_substrate develop Color Development add_substrate->develop stop Stop Reaction develop->stop read Read Absorbance stop->read end End read->end LCMS_Workflow start Start prep Sample Preparation (Add Internal Standard, Liquid-Liquid Extraction) start->prep dry Evaporate Solvent prep->dry reconstitute Reconstitute Extract dry->reconstitute inject Inject Sample into LC reconstitute->inject separate Chromatographic Separation inject->separate ionize Ionization (APCI/ESI) separate->ionize detect MS/MS Detection (SRM) ionize->detect analyze Data Analysis (Peak Integration & Quantification) detect->analyze end End analyze->end Immunoassay_Interference cluster_ideal Ideal Reaction assay Immunoassay Well analyte 11-OHP (Analyte) antibody Detection Antibody analyte->antibody Specific Binding antibody->assay cross_reactant Cross-Reactant (e.g., other steroids) cross_reactant->antibody False Positive Signal heterophile Heterophile Antibody heterophile->antibody Non-specific Binding drug Interfering Drug drug->antibody Binding Inhibition (False Negative)

References

Validation & Comparative

Validating 11-Hydroxyprogesterone as a Diagnostic Marker for Congenital Adrenal Hyperplasia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11-Hydroxyprogesterone (11-OHP) with established biomarkers for the diagnosis of Congenital Adrenal Hyperplasia (CAH). The information is based on experimental data and aims to offer an objective evaluation of the diagnostic utility of various steroid markers.

Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis due to deficiencies in enzymes involved in adrenal steroidogenesis.[1][2] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency (21-OHD), which leads to the accumulation of steroid precursors that are shunted into the androgen synthesis pathway.[2] Accurate and timely diagnosis is critical to prevent life-threatening adrenal crises and manage hyperandrogenism.

While 17-alpha-hydroxyprogesterone (17-OHP) is the primary analyte for newborn screening and diagnosis of 21-OHD, its specificity can be limited. This has led to the exploration of a broader steroid profile using advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for a more accurate differential diagnosis of various forms of CAH.[3][4] This guide examines the role of this compound within this comprehensive diagnostic landscape.

Comparative Analysis of Diagnostic Markers

The diagnosis of CAH relies on the measurement of specific steroid hormones that accumulate upstream of the deficient enzyme. While 17-OHP is the established primary marker for 21-hydroxylase deficiency, a panel of steroids is often necessary to differentiate between the various forms of CAH.

MarkerPrimary Associated CAH FormDiagnostic UtilityMethod of Choice
17-Hydroxyprogesterone (17-OHP) 21-Hydroxylase DeficiencyPrimary screening marker; levels are markedly elevated.[5][6][7] Can also be elevated in 11β-hydroxylase deficiency.[5][6][8]LC-MS/MS (confirmatory), Immunoassay (screening)
11-Deoxycortisol 11β-Hydroxylase DeficiencyPrimary marker; levels are significantly elevated.[9]LC-MS/MS
21-Deoxycortisol 21-Hydroxylase DeficiencyHighly specific marker for 21-OHD.[10] Can help differentiate from other causes of elevated 17-OHP.LC-MS/MS
Androstenedione (A4) 21-Hydroxylase & 11β-Hydroxylase DeficiencyMarker of androgen excess; typically elevated in both conditions.LC-MS/MS, Immunoassay
This compound (11-OHP) Not a primary diagnostic markerMeasured as part of a comprehensive steroid profile. In vitro studies suggest a role in the "backdoor" androgen synthesis pathway.[5] Its standalone diagnostic utility is not well-established.LC-MS/MS

Diagnostic Accuracy of Key Steroid Markers

The following table summarizes the diagnostic performance of 17-OHP for non-classic 21-hydroxylase deficiency. Data on the specific diagnostic accuracy of 11-OHP is limited in the current literature.

Diagnostic Accuracy of Baseline 17-Hydroxyprogesterone for Non-Classic 21-Hydroxylase Deficiency

Cut-off Value (ng/dL)SensitivitySpecificityPositive Predictive ValueNegative Predictive Value
>20091%62%26%98%
>35091%91%59%99%
>50082%99%90%97%
Data from a study on hyperandrogenic women.[1]

Steroidogenesis Pathway in Congenital Adrenal Hyperplasia

The following diagram illustrates the adrenal steroidogenesis pathway and highlights the positions of key enzymes and steroid markers relevant to CAH.

Steroidogenesis_Pathway Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone 3b-HSD 3β-HSD Pregnenolone->3b-HSD CYP17A1_1 CYP17A1 Pregnenolone->CYP17A1_1 Progesterone Progesterone 11-OH-Progesterone 11-OH-Progesterone Progesterone->11-OH-Progesterone 11β-Hydroxylase (minor pathway) CYP17A1_2 CYP17A1 Progesterone->CYP17A1_2 CYP21A2_1 CYP21A2 (21-Hydroxylase) Progesterone->CYP21A2_1 17-OH-Pregnenolone 17-OH-Pregnenolone DHEA DHEA 17-OH-Pregnenolone->DHEA 17-OH-Pregnenolone->3b-HSD 17-OH-Progesterone 17-OH-Progesterone (17-OHP) Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP21A2_2 CYP21A2 (21-Hydroxylase) 17-OH-Progesterone->CYP21A2_2 Deoxycorticosterone Deoxycorticosterone (DOC) CYP11B1_1 CYP11B1 (11β-Hydroxylase) Deoxycorticosterone->CYP11B1_1 Corticosterone Corticosterone CYP11B2 CYP11B2 Corticosterone->CYP11B2 Aldosterone Aldosterone 11-Deoxycortisol 11-Deoxycortisol CYP11B1_2 CYP11B1 (11β-Hydroxylase) 11-Deoxycortisol->CYP11B1_2 Cortisol Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP11A1->Pregnenolone 3b-HSD->Progesterone 3b-HSD->17-OH-Progesterone CYP17A1_1->17-OH-Pregnenolone CYP17A1_2->17-OH-Progesterone CYP21A2_1->Deoxycorticosterone CYP11B1_1->Corticosterone CYP11B2->Aldosterone CYP21A2_2->11-Deoxycortisol CYP11B1_2->Cortisol

Figure 1: Adrenal Steroidogenesis Pathway

Experimental Protocols

The gold standard for the accurate quantification of steroid hormones, including 11-OHP, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity and sensitivity, minimizing the cross-reactivity issues often encountered with immunoassays.

LC-MS/MS Method for Serum Steroid Profiling

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of serum, add an internal standard solution containing deuterated analogues of the target steroids.

  • Add 1 mL of methyl tert-butyl ether (MTBE) for extraction.

  • Vortex mix and centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water).[11]

2. Chromatographic Separation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used for steroid separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) fluoride (B91410) is typically employed.[12]

  • Flow Rate: Dependent on the column dimensions and particle size, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 10-20 µL.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[11]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each steroid and its internal standard.

Diagnostic Workflow Comparison

The inclusion of a comprehensive steroid panel by LC-MS/MS as a second-tier test can significantly improve the diagnostic workflow for CAH, particularly in newborn screening programs.

Diagnostic_Workflow cluster_0 Traditional Workflow cluster_1 LC-MS/MS Enhanced Workflow Newborn Screening (Immunoassay) Newborn Screening (Immunoassay) Elevated 17-OHP Elevated 17-OHP Newborn Screening (Immunoassay)->Elevated 17-OHP Clinical Evaluation & Confirmatory Immunoassay Clinical Evaluation & Confirmatory Immunoassay Elevated 17-OHP->Clinical Evaluation & Confirmatory Immunoassay Diagnosis/Further Investigation Diagnosis/Further Investigation Clinical Evaluation & Confirmatory Immunoassay->Diagnosis/Further Investigation Newborn Screening (Immunoassay) Newborn Screening (Immunoassay) Elevated 17-OHP Elevated 17-OHP Newborn Screening (Immunoassay) ->Elevated 17-OHP Second-Tier LC-MS/MS Steroid Panel Second-Tier LC-MS/MS Steroid Panel Elevated 17-OHP ->Second-Tier LC-MS/MS Steroid Panel Definitive Diagnosis of CAH Subtype Definitive Diagnosis of CAH Subtype Second-Tier LC-MS/MS Steroid Panel->Definitive Diagnosis of CAH Subtype

References

A Comparative Analysis of 11-Hydroxyprogesterone and 17-Hydroxyprogesterone in Adrenal Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles and diagnostic utility of 11-Hydroxyprogesterone and 17-Hydroxyprogesterone in Congenital Adrenal Hyperplasia.

This guide provides an objective comparison of this compound (11-OHP) and 17-Hydroxyprogesterone (17-OHP) in the context of Congenital Adrenal Hyperplasia (CAH). CAH is a group of autosomal recessive disorders characterized by impaired cortisol synthesis.[1][2] This impairment leads to the accumulation of steroid precursors, which are shunted into alternative metabolic pathways, primarily androgen synthesis. The two most common forms of CAH are 21-hydroxylase deficiency, accounting for over 90% of cases, and 11β-hydroxylase deficiency, which is less frequent.[3][4] Understanding the differential accumulation of 11-OHP and 17-OHP is crucial for the accurate diagnosis and management of these conditions.

Differentiating Roles in Adrenal Steroidogenesis

Under normal physiological conditions, both 11-OHP and 17-OHP are intermediates in the adrenal steroidogenesis pathway. 17-OHP is a primary substrate for the enzyme 21-hydroxylase (CYP21A2), which converts it to 11-deoxycortisol.[5][6] Subsequently, 11β-hydroxylase (CYP11B1) converts 11-deoxycortisol to cortisol.[7] 11-OHP is not a direct precursor in the classical cortisol synthesis pathway but can be formed from progesterone (B1679170) via 11β-hydroxylase and is implicated in the "backdoor" pathway of androgen synthesis.[1][8]

In 21-hydroxylase deficiency , the block in the conversion of 17-OHP to 11-deoxycortisol leads to a significant accumulation of 17-OHP.[5][9] This excess 17-OHP is then diverted towards androgen production, leading to the virilizing symptoms characteristic of this condition.[10] Interestingly, in 21-hydroxylase deficiency, there is also a notable elevation of 11-oxygenated steroids, including 11-OHP, which are now recognized as important biomarkers for disease monitoring.[10][11]

In 11β-hydroxylase deficiency , the enzymatic block occurs further down the cortisol synthesis pathway. This leads to the accumulation of 11-deoxycortisol and deoxycorticosterone (DOC).[12][13] While 17-OHP levels can be mildly to moderately elevated in this condition, the hallmark is a marked increase in 11-deoxycortisol.[13][14] The accumulation of DOC, a potent mineralocorticoid, is responsible for the hypertension often seen in patients with 11β-hydroxylase deficiency.[15]

Quantitative Comparison of Steroid Levels

The measurement of serum steroid concentrations is the cornerstone of diagnosing and differentiating the various forms of CAH. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.[3][16]

SteroidNormal Range (Prepubertal Children)21-Hydroxylase Deficiency (Classic)11β-Hydroxylase Deficiency (Classic)
17-Hydroxyprogesterone (ng/dL) < 100[17]Markedly elevated (>2000)[5]Mildly to moderately elevated[13][14]
This compound Not routinely measured; low levelsSignificantly elevated[18]Low to normal
11-Deoxycortisol (ng/dL) < 20Normal to slightly elevatedMarkedly elevated (>1000)[13]
Androstenedione (ng/dL) < 30Markedly elevated[17]Markedly elevated[12]
Testosterone (ng/dL) < 10Markedly elevatedMarkedly elevated[12]
Deoxycorticosterone (DOC) (ng/dL) < 15Normal to lowMarkedly elevated[13]

Experimental Protocols

Measurement of this compound and 17-Hydroxyprogesterone by LC-MS/MS

Objective: To accurately quantify the concentrations of 11-OHP and 17-OHP in serum or plasma.

Methodology:

  • Sample Preparation:

    • A small volume of serum or plasma (typically 100-200 µL) is used.[19][20]

    • An internal standard (deuterated 17-OHP) is added to the sample.[16]

    • Steroids are extracted from the sample matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.[16][20]

    • The organic extract is evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solvent.[20]

  • Chromatographic Separation:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[19][21]

    • A reverse-phase C18 or similar column is used to separate the different steroid hormones based on their polarity.[21]

    • A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is employed.[21]

  • Mass Spectrometric Detection:

    • The separated steroids are introduced into a tandem mass spectrometer (MS/MS) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[19][20]

    • The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for 11-OHP, 17-OHP, and their internal standards are monitored for quantification.[16]

ACTH Stimulation Test

Objective: To assess the adrenal gland's capacity to produce cortisol and to aid in the differential diagnosis of CAH, particularly in non-classic forms.

Protocol:

  • Baseline Sample: A blood sample is drawn in the morning (between 7 and 9 AM) to measure baseline levels of 17-OHP, cortisol, and other relevant steroids.[22]

  • ACTH Administration: A synthetic analogue of ACTH, cosyntropin (B549272) (250 µg), is administered intravenously or intramuscularly.[22][23]

  • Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after cosyntropin administration.[22][23]

  • Analysis: The concentrations of 17-OHP and cortisol in the baseline and post-stimulation samples are measured.

  • Interpretation:

    • In 21-hydroxylase deficiency , there is an exaggerated response of 17-OHP with a blunted or normal cortisol response.[24]

    • In 11β-hydroxylase deficiency , there is a significant increase in 11-deoxycortisol levels post-stimulation.[12]

Signaling Pathways and Experimental Workflows

Adrenal_Steroidogenesis_Normal Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 17-Hydroxyprogesterone 17-Hydroxyprogesterone Progesterone->17-Hydroxyprogesterone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 17-OH-Pregnenolone->17-Hydroxyprogesterone 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-Hydroxyprogesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-Hydroxyprogesterone->Androstenedione CYP17A1 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone

Caption: Normal Adrenal Steroidogenesis Pathway.

Adrenal_Steroidogenesis_21OHD Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 17-Hydroxyprogesterone 17-Hydroxyprogesterone Progesterone->17-Hydroxyprogesterone CYP17A1 This compound This compound Progesterone->this compound CYP11B1 17-OH-Pregnenolone->17-Hydroxyprogesterone 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-Hydroxyprogesterone->11-Deoxycortisol CYP21A2 (deficient) Androstenedione Androstenedione 17-Hydroxyprogesterone->Androstenedione CYP17A1 Backdoor Pathway Backdoor Pathway 17-Hydroxyprogesterone->Backdoor Pathway Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Testosterone Testosterone Androstenedione->Testosterone Androgens Androgens Backdoor Pathway->Androgens Adrenal_Steroidogenesis_11bOHD Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-Hydroxyprogesterone 17-Hydroxyprogesterone Progesterone->17-Hydroxyprogesterone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 11-Deoxycortisol 11-Deoxycortisol 17-Hydroxyprogesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-Hydroxyprogesterone->Androstenedione CYP17A1 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 (deficient) Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 (deficient) Testosterone Testosterone Androstenedione->Testosterone Experimental_Workflow cluster_SampleCollection Sample Collection cluster_Analysis Steroid Analysis (LC-MS/MS) cluster_Diagnosis Diagnosis and Differentiation Patient_Sample Patient Serum/Plasma Extraction Steroid Extraction Patient_Sample->Extraction Chromatography LC Separation Extraction->Chromatography Detection MS/MS Detection Chromatography->Detection Quantification Quantification Detection->Quantification Profile_Analysis Steroid Profile Analysis Quantification->Profile_Analysis CAH_21OHD 21-Hydroxylase Deficiency Profile_Analysis->CAH_21OHD High 17-OHP High 11-OHP CAH_11bOHD 11β-Hydroxylase Deficiency Profile_Analysis->CAH_11bOHD High 11-Deoxycortisol Moderate 17-OHP Other_CAH Other Forms of CAH Profile_Analysis->Other_CAH

References

A Researcher's Guide: Differentiating 11-Hydroxylase and 21-Hydroxylase Deficiencies with Steroid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate differentiation between 11-hydroxylase deficiency (11-OHD) and 21-hydroxylase deficiency (21-OHD), the two most common forms of congenital adrenal hyperplasia (CAH), is critical for correct diagnosis, therapeutic intervention, and drug development. This guide provides a comprehensive comparison, focusing on the utility of steroid precursor analysis, particularly 11-hydroxyprogesterone, and offers detailed experimental protocols for their measurement.

Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis.[1] The resulting decrease in cortisol leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion, causing adrenal hyperplasia and the overproduction of steroid precursors. The clinical and biochemical phenotype of CAH depends on the specific enzyme deficiency. While 21-OHD accounts for over 90% of CAH cases, 11-OHD is the second most common form.[1] Misdiagnosis can lead to inappropriate treatment and adverse patient outcomes. For instance, patients with 11-OHD often present with hypertension, which distinguishes them from the salt-wasting or simple virilizing forms of 21-OHD that can be associated with hypotension.[2][3]

Biochemical Distinction: The Role of Steroid Precursors

The key to differentiating these two enzyme deficiencies lies in the analysis of the specific steroid precursors that accumulate upstream of the enzymatic block. In 21-OHD, the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol is impaired. Consequently, 17-OHP levels are markedly elevated.[1]

In 11-OHD, the enzymatic block occurs further down the steroidogenic pathway, affecting the conversion of 11-deoxycortisol to cortisol. This leads to a significant accumulation of 11-deoxycortisol.[1][3] While 17-OHP can be mildly to moderately elevated in 11-OHD, the hallmark of this condition is a dramatically increased level of 11-deoxycortisol. The measurement of this compound can also be informative, as its levels may be altered depending on the specific enzymatic defect, although comprehensive comparative data are less abundant in the literature than for 17-OHP and 11-deoxycortisol.

The following table summarizes the expected serum steroid profiles in untreated classic forms of 11-hydroxylase and 21-hydroxylase deficiencies.

Steroid Hormone11-Hydroxylase Deficiency21-Hydroxylase DeficiencyNormal Range (Illustrative)
17-Hydroxyprogesterone (17-OHP) Mildly to Moderately ElevatedMarkedly Elevated (often >1000 ng/dL)[1]Varies with age and sex
11-Deoxycortisol (Compound S) Markedly ElevatedNormal to slightly elevated[4]< 1 µg/dL
21-Deoxycortisol NormalMarkedly ElevatedUndetectable
Deoxycorticosterone (DOC) ElevatedNormal to decreased2-15 ng/dL
Androstenedione ElevatedElevatedVaries with age and sex
Testosterone ElevatedElevatedVaries with age and sex
Cortisol Low to NormalLow to NormalVaries, typically 5-25 µg/dL in the morning
Aldosterone Low to NormalLow (in salt-wasting forms)3-16 ng/dL (supine)
Plasma Renin Activity SuppressedElevated (in salt-wasting forms)Varies with posture and diet

Note: Normal ranges are illustrative and can vary significantly between laboratories and with patient age and sex. All diagnoses should be confirmed with appropriate clinical and genetic evaluation.

Experimental Protocols

Accurate diagnosis relies on robust and validated experimental methods. The following are detailed protocols for the ACTH stimulation test and the analysis of serum steroids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ACTH Stimulation Test

The ACTH stimulation test is a cornerstone in the diagnosis of CAH, particularly for non-classic forms where baseline hormone levels may be equivocal.[5]

Objective: To assess the adrenal gland's capacity to produce cortisol and its precursors in response to synthetic ACTH (cosyntropin).

Protocol:

  • Patient Preparation: The patient should ideally be in a fasting state.[6] Certain medications that can interfere with adrenal function should be discontinued (B1498344) prior to the test, as advised by a physician.[7] The test is typically performed in the morning to account for the diurnal rhythm of cortisol secretion.[8]

  • Baseline Sample Collection: A baseline blood sample is drawn for the measurement of serum cortisol, 17-OHP, 11-deoxycortisol, and other relevant steroids.[9]

  • Administration of Cosyntropin (B549272): A standard dose of 250 µg of cosyntropin is administered intravenously or intramuscularly.[7][9]

  • Post-Stimulation Sample Collection: Blood samples are collected at 30 and 60 minutes after the cosyntropin injection.[7][9]

  • Analysis: All collected serum samples are analyzed for cortisol and the relevant steroid precursors.

Interpretation: In 21-OHD, a dramatic increase in 17-OHP is observed post-stimulation. In 11-OHD, the most significant rise is seen in 11-deoxycortisol.

Serum Steroid Analysis by LC-MS/MS

LC-MS/MS is the gold standard for the simultaneous and specific quantification of multiple steroid hormones in a single analysis, overcoming the cross-reactivity issues often encountered with immunoassays.[10]

Objective: To accurately quantify a panel of steroid hormones, including this compound, 17-hydroxyprogesterone, and 11-deoxycortisol, in serum.

Protocol:

  • Sample Preparation:

    • To 100 µL of serum, add an internal standard solution containing deuterated analogues of the target steroids.[11]

    • Perform protein precipitation by adding a solvent such as acetonitrile.[11]

    • The steroids are then extracted from the supernatant using either liquid-liquid extraction (e.g., with methyl-tert-butyl-ether) or solid-phase extraction (SPE).[10][12]

    • The extracted sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.[12]

  • Chromatographic Separation:

    • Inject the reconstituted sample into an ultra-performance liquid chromatography (UPLC) system.

    • Steroids are separated on a reverse-phase column (e.g., C18) using a gradient elution with mobile phases typically consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[13]

  • Mass Spectrometric Detection:

    • The eluent from the UPLC is introduced into a tandem mass spectrometer.

    • Steroids are ionized, typically using electrospray ionization (ESI) in positive mode.[10]

    • Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored.[13]

  • Data Analysis:

    • The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a steroid-free matrix.

Visualizing the Pathways and Workflow

To further clarify the biochemical and diagnostic processes, the following diagrams have been generated using Graphviz.

G cluster_0 Steroidogenesis Pathway cluster_1 21-Hydroxylase Deficiency cluster_2 11-Hydroxylase Deficiency Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone s17OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->s17OH_Pregnenolone s17OHP 17-OH Progesterone Progesterone->s17OHP Deoxycorticosterone Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone s17OH_Pregnenolone->s17OHP s11_Deoxycortisol 11-Deoxycortisol (Compound S) s17OHP->s11_Deoxycortisol 21-Hydroxylase s17OHP->s11_Deoxycortisol   BLOCK Androgens Androgens s17OHP->Androgens Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11-Hydroxylase Deoxycorticosterone->Corticosterone   BLOCK Cortisol Cortisol s11_Deoxycortisol->Cortisol 11-Hydroxylase s11_Deoxycortisol->Cortisol   BLOCK Aldosterone Aldosterone Corticosterone->Aldosterone G cluster_0 Diagnostic Workflow start Clinical Suspicion of CAH measurement Measure Baseline Serum Steroids (17-OHP, 11-Deoxycortisol, etc.) start->measurement equivocal Equivocal Baseline Results measurement->equivocal acth_test ACTH Stimulation Test lcmsms LC-MS/MS Steroid Profile acth_test->lcmsms diagnosis_21ohd Diagnosis: 21-Hydroxylase Deficiency lcmsms->diagnosis_21ohd High 17-OHP/ Normal 11-Deoxycortisol diagnosis_11ohd Diagnosis: 11-Hydroxylase Deficiency lcmsms->diagnosis_11ohd High 11-Deoxycortisol/ Mildly Elevated 17-OHP equivocal->acth_test Yes equivocal->lcmsms No

References

A Comparative Guide to 11-Hydroxyprogesterone and 11-Deoxycortisol as Biomarkers for Adrenal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 11-hydroxyprogesterone and 11-deoxycortisol as biomarkers in the diagnosis and management of adrenal disorders. It summarizes key performance data, details relevant experimental protocols, and visualizes critical pathways to support research and clinical assay development.

Introduction to Adrenal Steroid Biomarkers

The diagnosis of adrenal disorders, particularly congenital adrenal hyperplasia (CAH), hinges on the accurate measurement of specific steroid hormone precursors. Deficiencies in the enzymes of the cortisol biosynthesis pathway lead to the accumulation of upstream substrates. 11-Deoxycortisol and this compound are two such precursors whose clinical utility is tied to specific enzyme defects. While 11-deoxycortisol is a well-established primary biomarker, the role of this compound is more nuanced. This guide will compare their roles, diagnostic performance, and methodologies for their quantification.

Role in Adrenal Steroidogenesis

11-Deoxycortisol and this compound are intermediates in the adrenal steroidogenesis pathway. A deficiency in a specific enzyme causes the pathway to halt, leading to an accumulation of the substrate for that enzyme.

  • 11-Deoxycortisol (Compound S) is the direct precursor to cortisol, converted by the enzyme 11β-hydroxylase (CYP11B1).[1][2] Its accumulation is the hallmark of 11β-hydroxylase deficiency, the second most common cause of CAH.[3][4]

  • 11β-Hydroxyprogesterone (11β-OHP) , also known as 21-deoxycorticosterone , is a derivative of progesterone (B1679170), catalyzed by the 11β-hydroxylase enzyme.[5] While normally a minor metabolite, its synthesis is increased in 21-hydroxylase deficiency (21OHD) when the primary pathway is blocked and progesterone levels rise.[5]

The following diagram illustrates the key steps in the adrenal steroidogenesis pathway, highlighting the positions of these biomarkers and the enzymatic blocks that lead to their elevation.

G cluster_21OHD 21-Hydroxylase Deficiency (21OHD) cluster_11OHD 11β-Hydroxylase Deficiency (11BOHD) Chol Cholesterol Preg Pregnenolone Chol->Preg Prog Progesterone Preg->Prog 3β-HSD OHPreg 17-OH Pregnenolone Preg->OHPreg 17α-Hydroxylase OHP 17-OH Progesterone (17OHP) Prog->OHP 17α-Hydroxylase DOC 11-Deoxycorticosterone (DOC) Prog->DOC e_21OH_1 OHP11 11β-Hydroxyprogesterone (11β-OHP) Prog->OHP11 e_11OH_3 OHPreg->OHP 3β-HSD S 11-Deoxycortisol (Compound S) OHP->S e_21OH_2 Cortex Corticosterone DOC->Cortex e_11OH_1 Aldo Aldosterone Cortex->Aldo e_AldoSynth Cortisol Cortisol S->Cortisol e_11OH_2 e_21OH_1 21-Hydroxylase (CYP21A2) e_21OH_2 21-Hydroxylase (CYP21A2) e_11OH_1 11β-Hydroxylase (CYP11B1) e_11OH_2 11β-Hydroxylase (CYP11B1) e_11OH_3 11β-Hydroxylase (CYP11B1) e_AldoSynth Aldosterone Synthase e_17OH 17α-Hydroxylase e_3bHSD 3β-HSD

Caption: Adrenal steroidogenesis pathway highlighting key biomarkers.

Comparative Diagnostic Performance

The primary application for these biomarkers is the differential diagnosis of Congenital Adrenal Hyperplasia (CAH).

  • 11-Deoxycortisol in 11β-Hydroxylase Deficiency (11BOHD): Measurement of 11-deoxycortisol is the cornerstone for diagnosing 11BOHD.[6] A defect in the CYP11B1 gene blocks the conversion of 11-deoxycortisol to cortisol, leading to its marked elevation in serum.[1][3] This accumulation, along with increased 11-deoxycorticosterone (DOC), often results in hypertension, which is a key clinical clue differentiating it from 21OHD.[1][6] Tandem mass spectrometry measurement of 11-deoxycortisol can effectively discriminate patients with 11BOHD from those with 21OHD.[7]

  • 11β-Hydroxyprogesterone in 21-Hydroxylase Deficiency (21OHD): While 17-hydroxyprogesterone (17OHP) is the primary biomarker for 21OHD, 11β-OHP (21-deoxycorticosterone) has been proposed as a potential secondary marker.[5][8] In 21OHD, elevated progesterone levels are shunted towards 11β-hydroxylation, increasing 11β-OHP concentrations.[5] However, 21-deoxycortisol (B132708) (formed from the 11β-hydroxylation of 17OHP) has gained wider acceptance as a highly specific secondary marker for 21OHD, particularly for improving the performance of newborn screening.[9][10]

The following table summarizes the quantitative levels of these steroids in healthy individuals and in specific adrenal disorders.

BiomarkerConditionTypical Serum ConcentrationUnit ConversionSource(s)
11-Deoxycortisol Healthy Adult0.7 - 2.7nmol/L[11][12]
Healthy Adult< 10ng/dL[13]
11β-Hydroxylase DeficiencyMarkedly elevated (e.g., 4510 - 8755 ng/dL at diagnosis)1 ng/dL = 0.0289 nmol/L[14]
21-Hydroxylase DeficiencyNormal to slightly elevated[14][15]
11β-Hydroxyprogesterone Healthy IndividualLevels are typically very low[16]
(21-deoxycorticosterone)21-Hydroxylase DeficiencySignificantly increased[5][16]

Note: Reference ranges can vary significantly by age (especially in neonates), sex, and analytical method.[17][18]

Experimental Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous and accurate quantification of multiple adrenal steroids, overcoming the cross-reactivity issues often seen with immunoassays.[19][20]

Key Experimental Method: LC-MS/MS for Serum Steroid Profiling

  • Sample Preparation:

    • Internal Standards: A solution containing stable isotope-labeled internal standards for each analyte (e.g., d8-17-hydroxyprogesterone, d5-testosterone, d2-cortisol) is added to a serum sample (typically 100-500 µL).[7]

    • Extraction: Steroids are extracted from the serum matrix. This is commonly achieved through liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE) or through solid-phase extraction (SPE) using a C18 cartridge.[7][21]

    • Evaporation & Reconstitution: The organic solvent containing the extracted steroids is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase (e.g., methanol (B129727)/water mixture).[7]

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

    • Column: Analytes are separated on a reverse-phase C18 column.[20][22]

    • Mobile Phase: A gradient elution is typically employed using two mobile phases, such as water with a modifier (e.g., ammonium (B1175870) fluoride (B91410) or formic acid) and an organic solvent like methanol or acetonitrile.[22] The gradient allows for the separation of structurally similar steroid isomers.

  • Mass Spectrometry Detection:

    • Ionization: The separated analytes eluting from the LC column are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[7]

    • Mass Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This provides high specificity and sensitivity.

    • Quantification: The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

The diagram below outlines the general workflow for steroid analysis using LC-MS/MS.

G Sample Serum Sample (Patient) Spike Spike with Internal Standards (IS) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC LC Separation (C18 Column) Dry->LC Ionize Ionization (ESI or APCI) LC->Ionize MS Tandem MS Detection (MRM Mode) Ionize->MS Data Data Analysis (Quantification vs. Curve) MS->Data Result Report Concentrations Data->Result

Caption: General workflow for steroid biomarker analysis by LC-MS/MS.

Conclusion

11-Deoxycortisol is an indispensable primary biomarker for the diagnosis of 11β-hydroxylase deficiency. Its measurement is essential when CAH is suspected, particularly in the presence of hypertension, and 17OHP levels are not diagnostic for the more common 21-hydroxylase deficiency.[11][12]

11β-Hydroxyprogesterone (21-deoxycorticosterone) serves a more secondary or research-oriented role. While elevated in 21-hydroxylase deficiency, it is not the primary diagnostic marker.[5] Other steroids, such as 21-deoxycortisol, have shown greater promise as second-tier biomarkers to improve the specificity of newborn screening for 21OHD.[9][10]

For drug development and clinical research, a comprehensive steroid panel quantified by LC-MS/MS, including both 11-deoxycortisol and other precursors like 17OHP and 21-deoxycortisol, provides the most robust approach for the differential diagnosis and monitoring of adrenal disorders.[15][20] The choice between 11-deoxycortisol and this compound is not one of direct substitution but of selecting the appropriate biomarker for the specific enzymatic defect .

References

A Comparative Analysis of the Mineralocorticoid Activity of 11-Hydroxyprogesterone and Aldosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mineralocorticoid activity of 11-Hydroxyprogesterone and the primary endogenous mineralocorticoid, aldosterone. The information presented herein is based on experimental data from in vitro and in vivo studies, offering insights into their respective potencies and mechanisms of action at the mineralocorticoid receptor (MR).

Quantitative Data Summary

The following table summarizes the key quantitative parameters comparing the mineralocorticoid activity of aldosterone, 11α-hydroxyprogesterone, and 11β-hydroxyprogesterone. It is important to note that direct side-by-side comparisons of binding affinities from a single study are limited; therefore, the presented values are derived from multiple sources and should be interpreted with consideration for potential inter-study variability.

ParameterAldosterone11α-Hydroxyprogesterone11β-Hydroxyprogesterone
Mineralocorticoid Receptor (MR) Binding Affinity High (Reference)Slightly lower than AldosteroneSlightly higher than Aldosterone
MR Transactivation (Agonist Activity) 100% (Full Agonist)~5.1% of Aldosterone~9% of Aldosterone
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition (IC50) Not applicable~0.9 nMPotent inhibitor (specific IC50 not consistently reported)
In Vivo Effect on Blood Pressure (Rats) Increases blood pressureIncreases blood pressureIncreases blood pressure
In Vivo Effect on Urinary Electrolytes Decreases Na+/K+ ratio (promotes Na+ retention and K+ excretion)Induces mineralocorticoid activity, suggesting a decrease in Na+/K+ ratioInduces mineralocorticoid activity, suggesting a decrease in Na+/K+ ratio

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Mineralocorticoid Receptor Competitive Binding Assay

This assay is employed to determine the relative binding affinity of a test compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Human mineralocorticoid receptor (hMR) preparation (e.g., from a T7-coupled rabbit reticulocyte lysate system or cell lysates expressing the receptor).

  • Radiolabeled ligand: [³H]-Aldosterone.

  • Unlabeled competitor steroids: Aldosterone, 11α-Hydroxyprogesterone, 11β-Hydroxyprogesterone.

  • Assay buffer.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of hMR with a fixed concentration of [³H]-Aldosterone in the assay buffer.

  • Add increasing concentrations of the unlabeled competitor steroids (aldosterone, 11α-hydroxyprogesterone, or 11β-hydroxyprogesterone) to the incubation mixture.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the bound from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantify the amount of bound [³H]-Aldosterone by liquid scintillation counting.

  • The concentration of the competitor that inhibits 50% of the specific binding of [³H]-Aldosterone (IC50) is determined. This value is inversely proportional to the binding affinity of the competitor.

Mineralocorticoid Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the mineralocorticoid receptor and induce the transcription of a reporter gene.

Materials:

  • Mammalian cell line (e.g., CV-1 or HEK293 cells).

  • hMR expression vector.

  • Luciferase reporter vector containing a mineralocorticoid response element (MRE) upstream of the luciferase gene.

  • Transfection reagent.

  • Cell culture medium and reagents.

  • Test compounds: Aldosterone, 11α-Hydroxyprogesterone, 11β-Hydroxyprogesterone.

  • Luciferase assay substrate.

  • Luminometer.

Procedure:

  • Co-transfect the mammalian cells with the hMR expression vector and the MRE-luciferase reporter vector.

  • After an appropriate incubation period to allow for receptor expression, treat the cells with varying concentrations of the test compounds.

  • Incubate the cells for a sufficient time to allow for receptor activation and luciferase gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer after the addition of the luciferase assay substrate.

  • The fold induction of luciferase activity relative to a vehicle control is calculated to determine the agonistic activity of the compounds.

Signaling Pathways and Mechanisms of Action

Aldosterone Signaling Pathway

Aldosterone, the primary mineralocorticoid, readily diffuses across the cell membrane and binds to the cytosolic mineralocorticoid receptor (MR). This binding event triggers a conformational change in the MR, leading to the dissociation of heat shock proteins (HSPs). The activated ligand-receptor complex then translocates to the nucleus, where it homodimerizes and binds to mineralocorticoid response elements (MREs) on the DNA. This interaction recruits coactivator proteins and initiates the transcription of target genes, ultimately leading to the physiological effects of aldosterone, such as sodium and water retention and potassium excretion.

Aldosterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds MR_Aldo Activated MR-Aldosterone Complex MR_HSP->MR_Aldo HSP Dissociation MR_Aldo_dimer MR-Aldosterone Dimer MR_Aldo->MR_Aldo_dimer Translocation & Dimerization MRE Mineralocorticoid Response Element (MRE) MR_Aldo_dimer->MRE Binds Gene_Transcription Target Gene Transcription MRE->Gene_Transcription Initiates

Caption: Aldosterone signaling pathway.

This compound Dual-Action Signaling Pathway

This compound exhibits a more complex mechanism of action compared to aldosterone. It acts as a weak partial agonist at the MR, directly binding to the receptor and inducing a subdued transcriptional response. Concurrently, and more potently, this compound inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme is responsible for converting active glucocorticoids (like cortisol) into their inactive forms (cortisone), thereby protecting the MR from glucocorticoid-mediated activation. By inhibiting 11β-HSD2, this compound allows circulating glucocorticoids to bind to and activate the MR, indirectly amplifying the mineralocorticoid signal.

Hydroxyprogesterone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydroxyprogesterone This compound MR Mineralocorticoid Receptor (MR) Hydroxyprogesterone->MR Weak Partial Agonist HSD11B2 11β-HSD2 Hydroxyprogesterone->HSD11B2 Potent Inhibition Cortisol Cortisol (Active Glucocorticoid) Cortisol->MR Binds & Activates (when 11β-HSD2 is inhibited) Cortisol->HSD11B2 Conversion MR_Activation MR Activation MR->MR_Activation Cortisone Cortisone (Inactive) HSD11B2->Cortisone Gene_Transcription Target Gene Transcription MR_Activation->Gene_Transcription Translocation & Initiation

Caption: this compound's dual-action signaling.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the mineralocorticoid activity of different compounds using the experimental protocols described above.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Start Start: Compound Synthesis (Aldosterone, 11α/β-OHP) Binding_Assay Competitive Binding Assay (Determine IC50/Ki) Start->Binding_Assay Transactivation_Assay Transactivation Assay (Determine EC50 & Emax) Start->Transactivation_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Transactivation_Assay->Data_Analysis Animal_Model Animal Model (e.g., Adrenalectomized Rats) Compound_Admin Compound Administration Animal_Model->Compound_Admin BP_Monitoring Blood Pressure Monitoring Compound_Admin->BP_Monitoring Urine_Collection 24h Urine Collection Compound_Admin->Urine_Collection BP_Monitoring->Data_Analysis Electrolyte_Analysis Urinary Na+ & K+ Analysis Urine_Collection->Electrolyte_Analysis Electrolyte_Analysis->Data_Analysis

Caption: Workflow for comparing mineralocorticoid activity.

A Comparative Guide to the Receptor Binding Affinity of 11-Hydroxyprogesterone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinities of two key isomers of 11-hydroxyprogesterone: 11α-hydroxyprogesterone (11α-OHP) and 11β-hydroxyprogesterone (11β-OHP). These endogenous steroids and their synthetic analogs are of significant interest in drug discovery due to their interactions with various nuclear receptors, including the Progesterone (B1679170) Receptor (PR), Mineralocorticoid Receptor (MR), Glucocorticoid Receptor (GR), and Androgen Receptor (AR). Understanding their binding profiles is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects.

Quantitative Data Summary

IsomerReceptorBinding Affinity / Activity
11α-hydroxyprogesterone (11α-OHP) Progesterone Receptor (PR-A & PR-B)Exhibits agonistic activity.[1]
Mineralocorticoid Receptor (MR)Confers mineralocorticoid activity.[2]
Glucocorticoid Receptor (GR)Data not readily available.
Androgen Receptor (AR)Exhibits antagonistic activity.[1]
11β-Hydroxysteroid Dehydrogenase (11β-HSD)Potent inhibitor.[2]
11β-hydroxyprogesterone (11β-OHP) Progesterone Receptor (PR-A & PR-B)Exhibits agonistic activity.[1] For the membrane progesterone receptor α (mPRα), it has a 10-fold lower binding affinity compared to progesterone.[3]
Mineralocorticoid Receptor (MR)Agonist with an EC50 of 0.05 µM in a human MR reporter assay[4] and an ED50 of 10 nM in COS-7 cells expressing human MR.[5][6][7] It demonstrates a slightly higher binding affinity for the human MR than cortisol, deoxycorticosterone, and aldosterone (B195564).
Glucocorticoid Receptor (GR)Transactivation of the GR is similar to that of 11-deoxycortisol and aldosterone.[1] Progesterone, a related compound, shows weak binding to the rabbit thymic GR.[8][9]
Androgen Receptor (AR)Activates the androgen receptor.[1]
11β-Hydroxysteroid Dehydrogenase (11β-HSD)Potent inhibitor of 11β-HSD1 (IC50 = 1 µM) and 11β-HSD2 (IC50 = 0.140 µM).[4]

Note: The lack of standardized reporting conditions and direct comparative studies necessitates caution when interpreting these values. The presented data is a collation from various sources and may not be directly comparable.

Experimental Protocols

The determination of receptor binding affinity is a critical step in steroid hormone research. Competitive binding assays are the most common methods employed. Below are detailed protocols for performing such assays for the Progesterone, Mineralocorticoid, Glucocorticoid, and Androgen receptors.

Progesterone Receptor (PR) Competitive Binding Assay

This protocol outlines a whole-cell binding assay to determine the relative binding affinity of test compounds for the progesterone receptor.

Materials:

  • T47D human breast cancer cells (or other suitable cell line expressing PR)

  • Assay Buffer: Tris-HCl buffer with 10% glycerol, 1 mM EDTA, and 12 mM monothioglycerol.

  • Radioligand: [³H]-Progesterone

  • Unlabeled Progesterone (for non-specific binding)

  • Test Compounds (11α-OHP, 11β-OHP)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Culture T47D cells to 80-90% confluency.

  • Preparation of Cell Suspension: Harvest cells and resuspend in ice-cold assay buffer to a concentration of 1-2 x 10⁷ cells/mL.

  • Assay Setup: In triplicate, add the following to microcentrifuge tubes:

    • Total Binding: 100 µL of cell suspension + 50 µL of assay buffer + 50 µL of [³H]-Progesterone.

    • Non-specific Binding: 100 µL of cell suspension + 50 µL of unlabeled progesterone (1000-fold excess) + 50 µL of [³H]-Progesterone.

    • Competitive Binding: 100 µL of cell suspension + 50 µL of test compound (at various concentrations) + 50 µL of [³H]-Progesterone.

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add 500 µL of ice-cold assay buffer and centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold assay buffer.

  • Quantification: Resuspend the final pellet in 500 µL of assay buffer, transfer to a scintillation vial with 5 mL of scintillation fluid.

  • Data Analysis: Measure the radioactivity in a scintillation counter. Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Mineralocorticoid Receptor (MR) Competitive Binding Assay

This protocol describes a competitive binding assay using a cell lysate containing the mineralocorticoid receptor.

Materials:

  • HEK293 cells transiently transfected with human MR expression vector.

  • Lysis Buffer: Tris-HCl buffer with protease inhibitors.

  • Assay Buffer: Phosphate buffer with 10% glycerol.

  • Radioligand: [³H]-Aldosterone

  • Unlabeled Aldosterone (for non-specific binding)

  • Test Compounds (11α-OHP, 11β-OHP)

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Procedure:

  • Preparation of Cell Lysate: Transfect HEK293 cells with the MR expression vector. After 48 hours, harvest and lyse the cells in lysis buffer. Centrifuge to obtain a cytosolic fraction.

  • Assay Setup: In triplicate in microcentrifuge tubes:

    • Total Binding: 100 µL of cell lysate + 50 µL of assay buffer + 50 µL of [³H]-Aldosterone.

    • Non-specific Binding: 100 µL of cell lysate + 50 µL of unlabeled aldosterone (1000-fold excess) + 50 µL of [³H]-Aldosterone.

    • Competitive Binding: 100 µL of cell lysate + 50 µL of test compound (at various concentrations) + 50 µL of [³H]-Aldosterone.

  • Incubation: Incubate at 4°C for 18-24 hours.

  • Separation: Add 200 µL of dextran-coated charcoal suspension to each tube, vortex, and incubate on ice for 10 minutes. Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Quantification: Transfer 200 µL of the supernatant to a scintillation vial with 5 mL of scintillation fluid.

  • Data Analysis: Measure radioactivity and calculate the IC50 as described for the PR assay.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This protocol is similar to the MR assay but uses a GR-expressing system and a specific GR radioligand.

Materials:

  • IM-9 human lymphocytes (or other GR-rich cell line).

  • Lysis and Assay Buffers (as for MR assay).

  • Radioligand: [³H]-Dexamethasone

  • Unlabeled Dexamethasone (B1670325) (for non-specific binding)

  • Test Compounds (11α-OHP, 11β-OHP)

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Procedure:

  • Preparation of Cell Lysate: Prepare a cytosolic fraction from IM-9 cells as described for the MR assay.

  • Assay Setup, Incubation, Separation, Quantification, and Data Analysis: Follow the same steps as for the MR competitive binding assay, substituting [³H]-Dexamethasone for the radioligand and unlabeled dexamethasone for determining non-specific binding.

Androgen Receptor (AR) Competitive Binding Assay

This protocol uses a cell line expressing the androgen receptor.

Materials:

  • LNCaP human prostate cancer cells (or other AR-positive cell line).

  • Lysis and Assay Buffers (as for MR assay).

  • Radioligand: [³H]-Dihydrotestosterone (DHT)

  • Unlabeled DHT (for non-specific binding)

  • Test Compounds (11α-OHP, 11β-OHP)

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Procedure:

  • Preparation of Cell Lysate: Prepare a cytosolic fraction from LNCaP cells.

  • Assay Setup, Incubation, Separation, Quantification, and Data Analysis: Follow the same steps as for the MR competitive binding assay, using [³H]-DHT as the radioligand and unlabeled DHT for non-specific binding.

Signaling Pathways and Experimental Workflows

The binding of this compound isomers to their respective receptors initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the general signaling pathways for the Progesterone, Mineralocorticoid, Glucocorticoid, and Androgen receptors, and a typical experimental workflow for a competitive binding assay.

G General Nuclear Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid 11-OHP Isomer Receptor_Complex Receptor + HSPs Steroid->Receptor_Complex Binding & HSP Dissociation Activated_Receptor Activated Receptor Receptor_Complex->Activated_Receptor Dimerization Dimerization Activated_Receptor->Dimerization Nuclear Translocation DNA_Binding Binding to HRE Dimerization->DNA_Binding Transcription Transcription DNA_Binding->Transcription Recruitment of Co-regulators mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response

Caption: General signaling pathway for nuclear steroid receptors activated by this compound isomers.

G Experimental Workflow for Competitive Binding Assay Start Start Prepare_Reagents Prepare Receptor Source, Radioligand, and Test Compounds Start->Prepare_Reagents Incubation Incubate Receptor with Radioligand and varying concentrations of Test Compound Prepare_Reagents->Incubation Separation Separate Bound from Free Ligand (e.g., filtration, charcoal) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Calculate IC50) Quantification->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a competitive radioligand binding assay to determine receptor affinity.

References

A Comparative Guide to the Functional Differences Between Endogenous 11α-Hydroxyprogesterone and Synthetic Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional characteristics of the endogenous steroid 11α-hydroxyprogesterone and a range of synthetic progestins. The information presented herein is intended to support research and development efforts in endocrinology and pharmacology by offering a clear, data-driven overview of their distinct molecular behaviors and physiological effects.

Introduction

Progesterone (B1679170) is a critical endogenous steroid hormone that regulates the female reproductive cycle and pregnancy. Synthetic progestins are pharmacologically active compounds designed to mimic the effects of progesterone and are widely used in contraception and hormone replacement therapy. 11α-hydroxyprogesterone (11α-OHP) is an endogenous metabolite of progesterone.[1] While structurally related to progesterone, its functional profile diverges significantly from that of both the parent hormone and synthetic progestins. This guide will elucidate these differences through a comparative analysis of their receptor binding affinities, signaling pathways, metabolism, and physiological effects, supported by experimental data and protocols.

Receptor Binding Affinity

The biological activity of progestogenic compounds is largely determined by their binding affinity to the progesterone receptor (PR) and their cross-reactivity with other steroid receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the relative binding affinities (RBA) of 11α-hydroxyprogesterone and a selection of synthetic progestins for the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors. Progesterone is used as the reference compound for the progesterone receptor.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
Endogenous Steroid
Progesterone100%Low AffinityPartial Agonist (low potency)[2]High Affinity (Antagonist)[2]
11α-HydroxyprogesteroneDevoid of progestogenic activity[3]Weak antiandrogen activity[3]No significant binding reportedAgonist activity (5.1% of aldosterone)[4]
Synthetic Progestins
LevonorgestrelHighHighLowLow
Medroxyprogesterone Acetate (B1210297)HighModerateModerateLow
NorethindroneModerateLowNegligibleNegligible
DrospirenoneHighLow (Antiandrogenic)NegligibleHigh (Antagonist)
NorgestimateHighLowLowLow

Data compiled from multiple sources. The exact RBA values can vary depending on the assay conditions.

Interpretation of Binding Profiles

11α-Hydroxyprogesterone exhibits a unique receptor binding profile. It is reported to be devoid of progestogenic activity, indicating negligible binding to the progesterone receptor.[3] It possesses weak antiandrogenic activity, suggesting some interaction with the androgen receptor.[3] Notably, 11α-OHP demonstrates agonist activity at the mineralocorticoid receptor, albeit lower than aldosterone.[4] This profile suggests its primary endogenous role may be in modulating mineralocorticoid and androgen pathways rather than the progesterone-mediated reproductive functions.

Synthetic progestins , in contrast, are designed to have high affinity for the progesterone receptor. However, their structures lead to varying degrees of cross-reactivity with other steroid receptors, which contributes to their different side-effect profiles. For instance, levonorgestrel's high affinity for the androgen receptor can lead to androgenic side effects, while drospirenone's anti-mineralocorticoid activity can have a diuretic effect.

Signaling Pathways

The binding of a ligand to a steroid receptor initiates a cascade of molecular events that ultimately alter gene expression.

Progesterone Receptor Signaling Pathway

Upon binding to an agonist, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin PR_HSP PR-HSP Complex Progestin->PR_HSP Binds PR Progesterone Receptor (PR) PR_dimer PR Dimer PR->PR_dimer Dimerization HSP HSP PR_HSP->PR HSP Dissociation DNA DNA PR_dimer->DNA Translocation & Binding Co_regulators Co-regulators PR_dimer->Co_regulators Recruitment PRE PRE Transcription Gene Transcription Co_regulators->Transcription mRNA mRNA Transcription->mRNA

Progesterone Receptor Signaling Pathway

While synthetic progestins primarily act through this classical pathway, their interactions with different co-regulators and potential for non-genomic signaling can vary. The lack of significant progestogenic activity of 11α-hydroxyprogesterone suggests it does not effectively initiate this signaling cascade.

Metabolism and Pharmacokinetics

The metabolic stability and pharmacokinetic profile of a steroid determine its duration of action and bioavailability.

Comparative Pharmacokinetic Parameters
Parameter11α-HydroxyprogesteroneSynthetic Progestins
Route of Administration EndogenousOral, transdermal, injectable, implantable
Bioavailability (Oral) Not applicable (endogenous)Varies widely (e.g., Levonorgestrel ~100%, Norethindrone ~64%)
Half-life Not well-defined in humansVaries (e.g., Levonorgestrel ~24-32h, Medroxyprogesterone acetate ~50 days for depot injection)[5]
Metabolism Metabolized by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase.[6]Primarily hepatic metabolism via cytochrome P450 enzymes.[5]
Metabolic Pathways

11α-Hydroxyprogesterone is a metabolite of progesterone and is further metabolized by enzymes such as steroid-5α-reductase and CYP17A1.[6] Its metabolic pathway is intertwined with the synthesis and degradation of other endogenous steroids.

Synthetic progestins are designed to be more resistant to metabolism than natural progesterone, leading to longer half-lives and improved oral bioavailability.[5] They undergo extensive first-pass metabolism in the liver, and the specific metabolic pathways and resulting metabolites differ between various synthetic progestins, contributing to their diverse biological effects.

Metabolism_Comparison cluster_11aOHP 11α-Hydroxyprogesterone Metabolism cluster_Synthetic Synthetic Progestin Metabolism Progesterone Progesterone 11α-OHP 11α-OHP Progesterone->11α-OHP Metabolism Further Metabolites Further Metabolites 11α-OHP->Further Metabolites SRD5A, CYP17A1 Oral Intake Oral Intake Synthetic Progestin Synthetic Progestin Oral Intake->Synthetic Progestin Absorption Liver Liver Synthetic Progestin->Liver First-Pass Metabolism Active/Inactive Metabolites Active/Inactive Metabolites Liver->Active/Inactive Metabolites CYP450 Enzymes

Metabolic Pathway Overview

Physiological Effects

The distinct receptor binding profiles and pharmacokinetic properties of 11α-hydroxyprogesterone and synthetic progestins result in different physiological effects.

  • 11α-Hydroxyprogesterone : Its primary physiological relevance appears to be in the regulation of mineralocorticoid activity. It is a potent inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme that inactivates cortisol.[3] By inhibiting this enzyme, 11α-OHP can increase the local concentration of active glucocorticoids, leading to mineralocorticoid receptor activation and potential effects on blood pressure and electrolyte balance.[7]

  • Synthetic Progestins : Their primary physiological effect is the simulation of progesterone's actions on the reproductive system. This includes endometrial transformation, suppression of ovulation, and thickening of cervical mucus. Their off-target effects, mediated by interactions with other steroid receptors, can lead to a range of side effects, including androgenic effects (e.g., acne, hirsutism), anti-androgenic effects, and effects on mood and metabolism.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of a test compound to a steroid receptor.

I. Preparation of Receptor Source:

  • Tissue Homogenization: Homogenize tissues rich in the target receptor (e.g., uterus for PR, prostate for AR) in a cold buffer.

  • Cytosol Preparation: Centrifuge the homogenate at high speed to obtain the cytosol, which contains the soluble receptors.

  • Protein Quantification: Determine the protein concentration of the cytosol.

II. Competitive Binding Assay Procedure:

  • Incubation: Incubate a constant concentration of a radiolabeled ligand specific for the receptor with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation: Separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding). The Ki (inhibition constant) can then be calculated.

Binding_Assay_Workflow A Prepare Receptor Source (e.g., Cytosol) B Incubate Receptor with Radioligand & Test Compound A->B C Separate Bound and Free Ligand B->C D Quantify Radioactivity of Bound Fraction C->D E Calculate IC50 and Ki D->E

Competitive Radioligand Binding Assay Workflow
Reporter Gene Assay

This protocol is used to assess the functional activity (agonist or antagonist) of a compound on a specific steroid receptor.[8]

I. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T, T47D) that expresses the target receptor.

  • Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the target receptor, and an expression vector for the receptor if not endogenously expressed.

II. Compound Treatment and Luciferase Assay:

  • Plate the transfected cells in a multi-well plate.

  • Treat the cells with various concentrations of the test compound (for agonist activity) or with a known agonist in the presence of various concentrations of the test compound (for antagonist activity).

  • After an incubation period (typically 18-24 hours), lyse the cells.[8]

  • Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Plot the luminescence intensity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

Endogenous 11α-hydroxyprogesterone and synthetic progestins exhibit fundamentally different functional profiles. While synthetic progestins are potent agonists of the progesterone receptor, designed to mimic the reproductive effects of progesterone, 11α-hydroxyprogesterone is largely inactive at the progesterone receptor. Its primary biological role appears to be related to the modulation of mineralocorticoid and androgen pathways. Understanding these distinctions is crucial for the development of new therapeutic agents with improved specificity and reduced off-target effects. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these and other novel steroid compounds.

References

Correlation of Serum 11-Hydroxyprogesterone Levels with Clinical Symptoms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the correlation between serum 11-Hydroxyprogesterone (11-OHP), also known as 11-deoxycortisol, levels and their associated clinical manifestations. The primary focus is on congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency, the main condition characterized by elevated 11-OHP. This document summarizes quantitative data, details experimental protocols for serum 11-OHP measurement, and illustrates the relevant biochemical pathway.

Data Summary: Serum this compound Levels and Clinical Presentation

Elevated serum this compound is a key biomarker for the diagnosis of 11β-hydroxylase deficiency, a form of CAH. The clinical presentation of this condition can be categorized into two main phenotypes: classic and non-classic, which correlate with the degree of elevation in 11-OHP levels.

Condition Typical Serum this compound (11-Deoxycortisol) Levels (ng/dL) Associated Clinical Symptoms
Healthy Individuals (Adults, 8 AM) 10-79[1]Asymptomatic
Healthy Individuals (≤18 years) < 344[1]Asymptomatic
Classic 11β-Hydroxylase Deficiency Markedly elevated, often several thousand ng/dL[2]In Females: Ambiguous genitalia at birth (virilization), clitoral enlargement, labial fusion.[3] In Males: Penile enlargement, precocious puberty.[4] In Both Sexes: Hypertension, hypokalemia, accelerated growth in childhood leading to short stature in adulthood.[3][4]
Non-Classic (Late-Onset) 11β-Hydroxylase Deficiency Basal levels may be normal or mildly elevated; significant elevation after ACTH stimulation test.[2]In Females: Hirsutism (excess hair growth), acne, menstrual irregularities, infertility.[4][5] In Males: May be asymptomatic or present with early puberty.[2]

Experimental Protocol: Measurement of Serum this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of serum this compound due to its high sensitivity and specificity.[6] The following is a representative protocol.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., Cortodoxone-d2) to each serum sample.[6]

  • Sample Dilution: Dilute the serum samples with a solution such as 0.1% formic acid in water.[6]

  • SPE Cartridge Conditioning: Condition SPE cartridges (e.g., C18 reverse-phase) with methanol (B129727) followed by water.[6]

  • Sample Loading: Load the diluted serum samples onto the conditioned SPE cartridges.[6]

  • Washing: Wash the cartridges with a methanol/water mixture to remove interfering substances.[6]

  • Elution: Elute the this compound and the internal standard from the cartridges using methanol.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[6]

2. Liquid Chromatography (LC)

  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]

  • Column: Employ a reverse-phase column (e.g., C18) for the separation of steroids.[6]

  • Mobile Phase: Use a gradient of two solvents, such as water with 0.1% formic acid and methanol with 0.1% formic acid, to achieve separation.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both this compound and its labeled internal standard.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the adrenal steroidogenesis pathway and a typical experimental workflow for the diagnosis of 11β-hydroxylase deficiency.

steroidogenesis_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 Deoxycorticosterone Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone CYP21A2 17-OH Pregnenolone->17-OH Progesterone 3β-HSD DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol (this compound) 17-OH Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone X Aldosterone Aldosterone (Mineralocorticoid) Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol (Glucocorticoid) 11-Deoxycortisol->Cortisol X DHEA->Androstenedione Testosterone Testosterone (Androgen) Androstenedione->Testosterone 3β-HSD 3β-HSD CYP17A1 CYP17A1 CYP21A2 CYP21A2 CYP11B2 CYP11B2 CYP11B1 11β-Hydroxylase (CYP11B1) DEFICIENCY

Caption: Adrenal steroidogenesis pathway highlighting 11β-hydroxylase deficiency.

experimental_workflow start Patient with Clinical Symptoms (e.g., Virilization, Hypertension) serum_collection Serum Sample Collection (Morning sample preferred) start->serum_collection lcms_analysis LC-MS/MS Analysis for This compound serum_collection->lcms_analysis results Quantification of Serum This compound Level lcms_analysis->results elevated Significantly Elevated Levels results->elevated > several thousand ng/dL normal_mild Normal or Mildly Elevated Levels results->normal_mild Normal or mildly elevated diagnosis Diagnosis: Classic 11β-Hydroxylase Deficiency elevated->diagnosis acth_stim ACTH Stimulation Test normal_mild->acth_stim acth_results Re-measure this compound acth_stim->acth_results acth_elevated Significant Elevation Post-ACTH acth_results->acth_elevated acth_normal Normal Response acth_results->acth_normal non_classic_dx Diagnosis: Non-Classic 11β-Hydroxylase Deficiency acth_elevated->non_classic_dx other_diag Consider Other Diagnoses acth_normal->other_diag

Caption: Diagnostic workflow for 11β-hydroxylase deficiency.

References

Cross-Validation of 11-Hydroxyprogesterone Measurements: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 11-Hydroxyprogesterone (11-OHP), a key steroid intermediate in the glucocorticoid and mineralocorticoid synthesis pathways, is crucial for both clinical diagnostics and endocrine research. The choice of analytical platform significantly impacts the reliability of these measurements. This guide provides a comprehensive cross-validation of the two primary analytical methodologies used for 11-OHP quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA), supported by experimental data and detailed protocols.

Executive Summary

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, including 11-OHP, offering superior specificity and accuracy compared to traditional immunoassays.[1][2][3][4] Immunoassays, while offering high throughput and ease of use, can be susceptible to cross-reactivity with structurally similar steroids, potentially leading to inaccurate results, especially at low concentrations.[4][5][6] This guide will delve into the performance characteristics and experimental workflows of these platforms to aid researchers in selecting the most appropriate method for their needs.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance data for LC-MS/MS and Immunoassay platforms based on published literature.

Table 1: Performance Comparison of LC-MS/MS and Immunoassay for 17-Hydroxyprogesterone (a surrogate for 11-OHP performance).

Performance MetricLC-MS/MSImmunoassay (ELISA/RIA)Key Considerations
Specificity High (mass-based detection)Variable (antibody-dependent)Immunoassays may exhibit cross-reactivity with other steroids.[6]
Limit of Quantification (LOQ) Low (e.g., 0.2 - 0.5 nmol/L)[7]Higher than LC-MS/MS (e.g., 0.03 ng/mL or ~0.09 nmol/L)[8]LC-MS/MS is more suitable for studies requiring high sensitivity.
Precision (Intra-assay CV%) < 10%[3][7]< 10%[8]Both methods can achieve good precision within a single run.
Precision (Inter-assay CV%) < 15%[3][7]< 15%[8]Both methods can demonstrate good reproducibility between runs.
Accuracy/Recovery (%) 95 - 115%[3][7]80 - 120%[8]LC-MS/MS generally provides higher accuracy due to the use of internal standards.
Linearity (r²) > 0.99[3][9]Typically > 0.98Both methods can achieve good linearity within their respective dynamic ranges.

Note: Performance characteristics for immunoassays can vary significantly between different commercial kits.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS methodology provides a robust and specific approach for the quantification of 11-OHP.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d8-17-hydroxyprogesterone) is added to the serum or plasma sample.[10] This is crucial for accurate quantification as it accounts for variations during sample preparation and analysis.

  • Protein Precipitation: Proteins in the sample are precipitated using a solvent like methanol (B129727) or zinc sulphate.[2]

  • Solid Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., C18) to isolate the steroids from other matrix components.[3] The cartridge is washed, and the steroids are then eluted with an organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[5][11]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A reverse-phase column (e.g., C18) is typically used to separate 11-OHP from other structurally similar steroids.[2][12] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is commonly employed.[12]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Ionization is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[2] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (11-OHP) and the internal standard are monitored for highly selective and sensitive detection.[11][13]

Immunoassay (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common type of immunoassay used for steroid quantification. The following describes a typical competitive ELISA protocol.

1. Sample Preparation:

  • Extraction: For serum and plasma samples, an extraction step using a solvent like diethyl ether may be required to separate the steroid from binding proteins.[14]

  • Dilution: Samples may need to be diluted with the provided assay buffer to fall within the dynamic range of the standard curve.[8]

2. ELISA Procedure:

  • Coating: A microtiter plate is pre-coated with a capture antibody (e.g., anti-sheep IgG).[14]

  • Competitive Binding: Standards, controls, and prepared samples are added to the wells, followed by the addition of an enzyme-conjugated 11-OHP (e.g., HRP-conjugate) and a specific primary antibody against 11-OHP.[8][14] During incubation, the endogenous 11-OHP in the sample and the enzyme-conjugated 11-OHP compete for binding to the primary antibody.

  • Washing: The plate is washed to remove any unbound reagents.[8]

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme bound to the captured antibody will convert the substrate, resulting in a color change.[14]

  • Stopping the Reaction: A stop solution is added to halt the enzymatic reaction.[8]

  • Data Acquisition: The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[14] The concentration of 11-OHP in the samples is determined by interpolating the absorbance values against a standard curve. The intensity of the color is inversely proportional to the concentration of 11-OHP in the sample.[8]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_lcms LC-MS/MS cluster_elisa Immunoassay (ELISA) cluster_data_analysis Data Analysis Sample Serum/Plasma Sample Add_IS Add Internal Standard (for LC-MS/MS) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Competitive_Binding Competitive Binding Reconstitution->Competitive_Binding MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification_LCMS Quantification vs. Internal Standard MS_Detection->Quantification_LCMS Washing Washing Competitive_Binding->Washing Substrate_Addition Substrate Addition Washing->Substrate_Addition Read_Absorbance Read Absorbance Substrate_Addition->Read_Absorbance Quantification_ELISA Quantification vs. Standard Curve Read_Absorbance->Quantification_ELISA

Caption: General experimental workflow for this compound measurement.

G cluster_legend Legend cluster_platforms Analytical Platform Comparison Superior Superior Good Good Variable Variable Platform LCMSMS LC-MS/MS Immunoassay Immunoassay Specificity Specificity Specificity_LCMSMS Superior Specificity_Immunoassay Variable Sensitivity Sensitivity (LOQ) Sensitivity_LCMSMS Superior Sensitivity_Immunoassay Good Accuracy Accuracy Accuracy_LCMSMS Superior Accuracy_Immunoassay Good Throughput Throughput Throughput_LCMSMS Good Throughput_Immunoassay Superior Cost Cost per Sample Cost_LCMSMS Variable Cost_Immunoassay Good

Caption: Logical comparison of analytical platform characteristics.

Conclusion

The choice between LC-MS/MS and immunoassay for the measurement of this compound depends on the specific requirements of the study. For applications demanding the highest level of accuracy, specificity, and sensitivity, such as clinical diagnostics for congenital adrenal hyperplasia and research into steroid metabolism, LC-MS/MS is the recommended platform.[4][15] Immunoassays can be a viable option for high-throughput screening or when the expected concentrations are well within the linear range of the assay and potential cross-reactivity has been carefully considered and ruled out. Researchers should carefully validate their chosen method to ensure the data generated is reliable and fit for purpose.

References

clinical significance of the 11-Hydroxyprogesterone to cortisol ratio in patient samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate diagnosis and monitoring of disorders related to adrenal steroidogenesis, such as Congenital Adrenal Hyperplasia (CAH), are paramount for effective patient management and the development of targeted therapeutics. While individual steroid hormone measurements provide valuable insights, the calculation of precursor-to-product ratios offers a more dynamic and functionally relevant assessment of enzymatic activity. This guide provides a comparative overview of the clinical significance of key steroid hormone ratios, with a focus on their application in diagnosing specific enzyme deficiencies. We delve into the analytical methodologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that have revolutionized steroid profiling by offering enhanced specificity and multiplexing capabilities over traditional immunoassays.

The Steroidogenesis Pathway and Key Diagnostic Markers

The synthesis of cortisol and other vital steroid hormones in the adrenal cortex is a multi-step process involving a cascade of enzymatic reactions. Deficiencies in these enzymes lead to the accumulation of specific precursor steroids and a concurrent lack of downstream products. The ratio of these precursors to their products serves as a powerful biochemical indicator of a specific enzyme block.

Steroidogenesis_Pathway cluster_pathway Simplified Adrenal Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17α-Hydroxylase 17-OH-Progesterone 17-Hydroxyprogesterone Progesterone->17-OH-Progesterone 17α-Hydroxylase 11-Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->11-Deoxycorticosterone 21-Hydroxylase 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA 17,20-Lyase 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol 21-Hydroxylase Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione 17,20-Lyase Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-Hydroxylase DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD

Fig. 1: Simplified Adrenal Steroidogenesis Pathway

Comparison of Key Diagnostic Steroid Ratios

The following table summarizes the clinical utility of various steroid hormone ratios in the diagnosis of different forms of Congenital Adrenal Hyperplasia (CAH). The data presented is primarily derived from studies utilizing LC-MS/MS for steroid quantification.

Steroid Ratio Associated Enzyme Deficiency Clinical Significance Typical Findings in Affected Individuals Diagnostic Performance (if available)
17-Hydroxyprogesterone (17-OHP) / Cortisol 21-Hydroxylase DeficiencyPrimary screening and diagnostic marker for the most common form of CAH.[1][2]Markedly elevated ratio due to accumulation of 17-OHP and deficient cortisol production.[1]High sensitivity, but specificity can be low in newborns, especially premature infants, due to physiological stress.[3]
11-Deoxycortisol / Cortisol 11β-Hydroxylase DeficiencyKey diagnostic marker for the second most common form of CAH.Significantly elevated ratio reflecting the block in the conversion of 11-deoxycortisol to cortisol.A cutoff for 11-deoxycortisol of ≥ 11 ng/mL has been reported to have 100% sensitivity and 92.3% specificity for 11β-hydroxylase deficiency.[4]
(17-OHP + Androstenedione) / Cortisol 21-Hydroxylase DeficiencyAn alternative/adjunctive marker that may improve diagnostic accuracy over 17-OHP alone.Elevated ratio reflecting both the primary precursor accumulation and the shunting of precursors towards androgen synthesis.May improve the positive predictive value in newborn screening for CAH.[5]
17-Hydroxypregnenolone / 17-Hydroxyprogesterone 3β-Hydroxysteroid Dehydrogenase DeficiencyDiagnostic for a rare form of CAH.An abnormal, elevated ratio indicates a defect in the conversion of Δ5 to Δ4 steroids.-
Dehydroepiandrosterone (DHEA) / Androstenedione 3β-Hydroxysteroid Dehydrogenase DeficiencyAlso diagnostic for this rare form of CAH, reflecting the same enzymatic block in the androgen synthesis pathway.An elevated ratio is characteristic of the deficiency.-
Corticosterone / 11-Deoxycorticosterone (DOC) 11β-Hydroxylase DeficiencyCan be used to assess 11β-hydroxylase activity and may have implications in adrenocortical tumors.A decreased ratio suggests deficient 11β-hydroxylation.[6]-

Experimental Protocols: Steroid Profiling by LC-MS/MS

The gold standard for accurate and simultaneous quantification of multiple steroid hormones is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] While specific parameters may vary between laboratories, the general workflow is consistent.

Sample Preparation

The goal of sample preparation is to extract the steroids from the biological matrix (typically serum or plasma) and remove interfering substances.[9][10]

  • Protein Precipitation: A simple and common first step. Acetonitrile (B52724) is often used to precipitate proteins from the serum sample.

  • Liquid-Liquid Extraction (LLE): A highly effective method for separating steroids from the aqueous phase. Methyl tert-butyl ether (MTBE) is a frequently used solvent for this purpose.[7][8] The organic layer containing the steroids is then collected.

  • Supported Liquid Extraction (SLE): A high-throughput alternative to LLE that uses a solid support material.

  • Internal Standards: Isotope-labeled internal standards for each analyte are added at the beginning of the sample preparation process to account for any loss during extraction and to ensure accurate quantification.[2]

Chromatographic Separation
  • Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC): The extracted and reconstituted sample is injected into the LC system.

  • Column: A C18 reversed-phase column is commonly used for the separation of steroids.

  • Mobile Phases: A gradient elution using two mobile phases, typically water and methanol (B129727) or acetonitrile with a small percentage of an additive like formic acid or ammonium (B1175870) fluoride, is employed to achieve optimal separation of the different steroid molecules.[10]

Mass Spectrometric Detection
  • Ionization: The separated steroids eluting from the LC column are ionized, most commonly using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[9][10]

  • Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is typically used.

    • Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive mode of operation where the first quadrupole selects a specific precursor ion (the molecular ion of the steroid of interest), the second quadrupole fragments this ion, and the third quadrupole selects a specific product ion for detection.[3] This process allows for the precise identification and quantification of each steroid, even in complex mixtures.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum_Sample Serum/Plasma Sample Internal_Standards Add Internal Standards Serum_Sample->Internal_Standards Extraction Liquid-Liquid or Supported Liquid Extraction Internal_Standards->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC Evaporation->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Ionization (ESI or APCI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification Detection->Quantification Ratio_Calculation Ratio Calculation Quantification->Ratio_Calculation Interpretation Clinical Interpretation Ratio_Calculation->Interpretation

Fig. 2: General Workflow for Steroid Profiling by LC-MS/MS

Conclusion

The use of steroid hormone ratios, particularly when measured by the highly specific and sensitive LC-MS/MS technology, provides a robust and reliable method for the differential diagnosis of congenital adrenal hyperplasia and other disorders of steroidogenesis. While the 17-OHP to cortisol ratio remains a cornerstone for 21-hydroxylase deficiency screening, a broader panel of steroid ratios is essential for accurately identifying less common enzymatic defects. For researchers and drug development professionals, a thorough understanding of these diagnostic markers and the analytical methods used to measure them is critical for both clinical trial design and the development of novel therapeutic interventions targeting the adrenal steroidogenic pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of 11-Hydroxyprogesterone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. 11-Hydroxyprogesterone, a steroid hormone, requires careful handling and adherence to specific disposal protocols to mitigate potential risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While some sources indicate that 11β-Hydroxyprogesterone is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is best practice to handle all chemical waste with caution.[1] General prudent laboratory practices should always be followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Step-by-Step Disposal Plan

The primary and most recommended method for the disposal of this compound waste is through a licensed professional waste disposal service.[2] This ensures that the waste is managed responsibly and in accordance with all regulatory requirements.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes unused or excess quantities of the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.[2]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[3]

    • The container must be compatible with the chemical properties of this compound.

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[3]

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials.[2]

    • Keep the container closed except when adding waste.[3]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[2][4]

    • Do not dispose of this compound down the drain or in the regular trash.[5][6] While some information suggests small quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting due to the potential for environmental contamination.[1][6]

  • Decontamination of Labware:

    • For non-disposable labware (e.g., glassware) that has come into contact with this compound, triple-rinse with a suitable solvent (such as ethanol (B145695) or acetone).

    • Collect the solvent rinsate as hazardous waste and place it in the designated waste container.[3]

    • After decontamination, the labware can be washed according to standard laboratory procedures.

Summary of Key Safety and Disposal Information

ParameterGuidelineSource(s)
Hazard Classification Not classified as hazardous according to GHS for 11β-Hydroxyprogesterone. However, related compounds can be hazardous to the aquatic environment.[1][6]
Primary Disposal Route Licensed professional waste disposal service.[2][7]
Prohibited Disposal Do not dispose down the drain or in regular trash.[5][6]
Personal Protective Equipment Chemical-resistant gloves, safety glasses/goggles, lab coat.[8]
Waste Container Designated, leak-proof, and clearly labeled hazardous waste container.[3]
Contaminated Materials Treat all contaminated materials (gloves, pipette tips, etc.) as hazardous waste.[9]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Have this compound Waste? B Identify and Segregate Waste (Pure compound, solutions, contaminated materials) A->B C Is the waste container appropriate? (Leak-proof, compatible material) B->C D Place waste in a designated, properly labeled hazardous waste container C->D Yes H Obtain a suitable hazardous waste container C->H No E Store container in a secure, designated area D->E F Contact EHS or Licensed Waste Disposal Service for Pickup E->F G End: Waste Properly Disposed F->G H->D

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 11-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 11-Hydroxyprogesterone

This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a steroid and a metabolite of progesterone.[1][2] While some safety data sheets (SDS) indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat it as a pharmaceutical-related compound of unknown potency.[3][4] The toxicological properties have not been fully investigated.[5] Potential routes of exposure include inhalation, skin contact, and eye contact, which may cause irritation.[5] Therefore, minimizing all chemical exposures is a critical precautionary measure.[6]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following equipment is mandatory when handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or tightly fitting safety glasses with side-shields.[4][7]Protects eyes from airborne powder and splashes.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves must be inspected before use and hands should be washed and dried after removal.[4][7]
Body Protection A lab coat is required.[6] Consider sleeve covers for added protection of forearms.[8]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required for small quantities with adequate engineering controls.[3] However, a NIOSH/MSHA-approved respirator should be used if weighing outside of a ventilated enclosure or if dust is generated.[7]Prevents inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedure

This section details the procedural workflow for safely handling this compound from initial preparation to final disposal.

3.1 Preparation and Weighing

Handling powdered chemicals requires special care to prevent aerosolization.[9]

  • Designate a Work Area : Set up a designated area for handling the compound. Cover the work surface with absorbent bench paper.[8][9]

  • Use Engineering Controls : Whenever possible, handle the powdered form of this compound within a chemical fume hood, biological safety cabinet, or an exhausted balance enclosure.[6][10] This is the most effective way to prevent exposure to airborne substances.[6]

  • Weighing Procedure :

    • Use an enclosed balance to minimize the spread of powder.[9]

    • Use weigh boats to reduce the chance of spills.[9]

    • Avoid pouring the powder directly from the bottle. Use a spatula or small scoops to transfer the powder in several small increments.[9]

    • Keep the container closed as much as possible to avoid accidental spillage.[9]

3.2 Dissolution and Use

  • Solvent Addition : If preparing a solution, add the solvent directly to the vial containing the pre-weighed powder inside the fume hood.

  • Handling Solutions : When working with the dissolved compound, continue to wear all required PPE. Work over disposable bench covers to easily contain any spills.[9]

  • Post-Handling Decontamination : After completing the work, decontaminate the exterior of vials and any equipment used.[9] Clean the designated work area using wet cleaning methods or a HEPA vacuum; avoid dry sweeping.[9]

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][5][7]
Skin Contact Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][5][7]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek medical attention.[5]
Ingestion Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical aid.[4][5]
Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste : All unused this compound and solutions should be disposed of as hazardous chemical waste. Offer excess and expired materials to a licensed hazardous material disposal company.[4]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, bench paper, weigh boats, and pipette tips, must be collected in a suitable, closed container for disposal.[7]

  • Regulations : Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[4]

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (Powder) cluster_post Post-Handling & Disposal prep1 Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep2 Designate & Prepare Work Area in Fume Hood prep1->prep2 handle1 Weigh Powder in Enclosed Balance prep2->handle1 Proceed to Weighing handle2 Transfer to Vial Using Spatula handle1->handle2 handle3 Prepare Solution (Add Solvent to Powder) handle2->handle3 post1 Decontaminate Equipment & Work Surface handle3->post1 Work Complete post2 Segregate & Dispose of Waste Properly post1->post2 post3 Doff PPE & Wash Hands post2->post3

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.